Boc-D-Cys(pMeBzl)-OH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-3-[(4-methylphenyl)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4S/c1-11-5-7-12(8-6-11)9-22-10-13(14(18)19)17-15(20)21-16(2,3)4/h5-8,13H,9-10H2,1-4H3,(H,17,20)(H,18,19)/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUNVVZWSABRKAL-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSCC(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CSC[C@H](C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Boc-D-Cys(pMeBzl)-OH: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of N-α-Boc-S-(p-methylbenzyl)-D-cysteine, commonly abbreviated as Boc-D-Cys(pMeBzl)-OH. This protected amino acid is a crucial building block in solid-phase peptide synthesis (SPPS), particularly in the development of peptide-based therapeutics. Its unique structural features, including the acid-labile Boc protecting group and the semi-stable p-methylbenzyl protecting group, offer strategic advantages in the synthesis of complex peptides.
Core Chemical Properties
This compound is a white to off-white solid that is utilized as a derivative of the non-proteinogenic D-cysteine. The introduction of the tert-butyloxycarbonyl (Boc) group on the alpha-amino group and the p-methylbenzyl (pMeBzl) group on the thiol side-chain allows for controlled and sequential peptide bond formation while preventing unwanted side reactions.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some of these values are predicted or may vary between different suppliers.
| Property | Value | Source(s) |
| CAS Number | 61925-78-8 | [1] |
| Molecular Formula | C₁₆H₂₃NO₄S | [1] |
| Molecular Weight | 325.42 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 68 to 92°C | [2] |
| Boiling Point | 493.8°C at 760 mmHg (Predicted) | [1] |
| Density | 1.2 ± 0.1 g/cm³ (Predicted) | [1] |
| Flash Point | 252.4 ± 28.7 °C (Predicted) | [1] |
| Refractive Index | 1.551 (Predicted) | [1] |
| Storage Conditions | Store at 0°C to 8°C | [1][3] |
Strategic Importance in Peptide Synthesis
The strategic selection of protecting groups is fundamental to successful peptide synthesis. The combination of the Boc and p-methylbenzyl groups in this compound is particularly well-suited for the Boc/Bzl solid-phase peptide synthesis strategy.
The tert-butyloxycarbonyl (Boc) group serves as a temporary protecting group for the N-terminal amine. Its key advantage is its lability under moderately acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (DCM).[4] This allows for its selective removal at each cycle of peptide elongation without affecting the more stable side-chain protecting groups.[4]
The p-methylbenzyl (pMeBzl) group provides semi-permanent protection for the thiol side-chain of the D-cysteine residue. In Boc chemistry, benzyl-type protecting groups like pMeBzl are employed for the side-chains of amino acids such as cysteine.[5] This group is stable to the repetitive TFA treatments used for Boc deprotection but can be cleaved under strong acidic conditions, such as with anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), during the final step of cleaving the peptide from the resin.[4][5] The presence of the methyl group on the benzyl ring can subtly modify the stability and cleavage kinetics compared to an unsubstituted benzyl group.
The use of the D-enantiomer of cysteine is a common strategy in drug development to enhance the proteolytic stability of the resulting peptide, thereby increasing its in vivo half-life and therapeutic potential.[6]
Experimental Protocols
While a specific, detailed synthesis protocol for this compound was not found in the searched literature, a general and representative two-step procedure can be outlined based on standard organic chemistry and peptide synthesis methodologies. This involves the S-alkylation of D-cysteine followed by the protection of the amino group.
Synthesis of this compound (Representative Protocol)
Step 1: Synthesis of S-(p-methylbenzyl)-D-cysteine
This step involves the alkylation of the thiol group of D-cysteine with p-methylbenzyl chloride.
-
Materials: D-cysteine hydrochloride, p-methylbenzyl chloride, sodium hydroxide, methanol, water.
-
Procedure:
-
Dissolve D-cysteine hydrochloride in a solution of sodium hydroxide in water under an inert atmosphere (e.g., nitrogen or argon) at 0°C.
-
Slowly add a solution of p-methylbenzyl chloride in methanol to the stirring cysteine solution.
-
Allow the reaction to warm to room temperature and stir for several hours until completion, monitoring by thin-layer chromatography (TLC).
-
Acidify the reaction mixture with an appropriate acid (e.g., hydrochloric acid) to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield S-(p-methylbenzyl)-D-cysteine.
-
Step 2: N-Boc Protection of S-(p-methylbenzyl)-D-cysteine
This step introduces the Boc protecting group onto the amino group of the previously synthesized intermediate.
-
Materials: S-(p-methylbenzyl)-D-cysteine, di-tert-butyl dicarbonate (Boc₂O), a suitable base (e.g., triethylamine or sodium bicarbonate), a solvent system (e.g., dioxane/water or tetrahydrofuran/water).
-
Procedure:
-
Suspend S-(p-methylbenzyl)-D-cysteine in the chosen solvent system.
-
Add the base and stir until the amino acid dissolves.
-
Add Boc₂O to the solution and stir at room temperature for several hours or overnight. Monitor the reaction by TLC.
-
Once the reaction is complete, remove the organic solvent under reduced pressure.
-
Acidify the remaining aqueous solution with a suitable acid (e.g., citric acid or KHSO₄) to a pH of 2-3.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude this compound.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
-
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a standard method for assessing the purity of protected amino acids.[7][8]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[9]
-
Mobile Phase: A gradient of water and acetonitrile (or methanol), both containing 0.1% TFA.
-
Gradient: A typical gradient might run from 10% to 90% organic solvent over 20-30 minutes.
-
Detection: UV detection at 220 nm and 254 nm.[7]
-
Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are powerful tools for structural confirmation of Boc-protected amino acids.[10]
-
¹H NMR: Expect a characteristic singlet for the nine equivalent protons of the Boc group around 1.4 ppm.[10] Other expected signals include the α-proton of the cysteine backbone, the β-protons adjacent to the sulfur, the protons of the p-methylbenzyl group (aromatic and benzylic protons, and the methyl protons).
-
¹³C NMR: Diagnostic peaks include those for the quaternary and methyl carbons of the Boc group, the carbonyl carbon of the carbamate, the carboxylic acid carbon, and the carbons of the p-methylbenzyl group.[10]
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) are commonly used.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound.[]
-
Technique: Electrospray ionization (ESI) is a common technique for analyzing Boc-protected amino acids.[12]
-
Expected Ion: The protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ should be observed at the expected m/z value.
Visualization of Workflows and Structures
To better illustrate the role and structure of this compound, the following diagrams are provided.
Caption: Molecular structure and key functional groups of this compound.
Caption: General workflow for the incorporation of this compound in Boc-SPPS.
Conclusion
This compound is an indispensable reagent for peptide chemists engaged in the synthesis of novel and modified peptides for research and drug development. Its carefully designed protecting group strategy facilitates the efficient and controlled assembly of peptide chains, while the incorporation of a D-amino acid enhances the stability of the final product. A thorough understanding of its chemical properties and the experimental protocols for its use is essential for its successful application in the laboratory.
References
- 1. echemi.com [echemi.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. chemimpex.com [chemimpex.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. Amino acid analysis by reverse-phase high-performance liquid chromatography: precolumn derivatization with phenylisothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 9. A Viable Synthesis of N-Methyl Cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 12. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to Boc-D-Cys(pMeBzl)-OH: Structure, Properties, and Application in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-α-(tert-Butoxycarbonyl)-S-(4-methylbenzyl)-D-cysteine, commonly abbreviated as Boc-D-Cys(pMeBzl)-OH. This reagent is a critical building block in solid-phase peptide synthesis (SPPS), particularly for the incorporation of D-cysteine residues into peptide chains. The strategic use of the Boc protecting group for the α-amino group and the p-methylbenzyl group for the thiol side chain offers a robust strategy for the synthesis of complex peptides, including those with therapeutic potential such as conotoxins and defensins.
Chemical Structure and Formula
This compound is a derivative of the amino acid D-cysteine. The α-amino group is protected by a tert-butoxycarbonyl (Boc) group, and the thiol group of the side chain is protected by a p-methylbenzyl (pMeBzl) group.
Molecular Formula: C₁₆H₂₃NO₄S[1]
Molecular Weight: 325.42 g/mol [1]
Chemical Structure:
Physicochemical and Quantitative Data
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for handling, storage, and application of the compound in a laboratory setting.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₂₃NO₄S | [1] |
| Molecular Weight | 325.42 g/mol | [1] |
| Appearance | White to off-white powder | |
| Boiling Point | 493.8 °C at 760 mmHg | [1] |
| Density | 1.2 ± 0.1 g/cm³ | [1] |
| Storage Conditions | Store at 0-8 °C in a dry, well-ventilated place. | [1][2] |
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is primarily utilized in Boc-chemistry-based solid-phase peptide synthesis. The Boc group is labile to moderately strong acids, such as trifluoroacetic acid (TFA), allowing for its selective removal during the deprotection step of each synthesis cycle. The p-methylbenzyl protecting group on the cysteine thiol is stable to these conditions and is typically removed at the final cleavage step using a strong acid like hydrogen fluoride (HF).[3][4]
This orthogonal protection scheme is crucial for the synthesis of peptides containing cysteine, as it prevents unwanted side reactions at the reactive thiol group during chain elongation. The incorporation of D-cysteine can enhance the proteolytic stability of the resulting peptide, a desirable characteristic for therapeutic drug candidates.
Experimental Protocols
Below are generalized protocols for the use of this compound in manual Boc-SPPS.
Protocol 1: General Boc-SPPS Cycle
This protocol outlines the key steps in a single cycle of amino acid addition using this compound.
Materials:
-
Merrifield resin (or other suitable resin for Boc chemistry)
-
Boc-protected amino acids (including this compound)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU, HOBt, or DCC)
-
Dimethylformamide (DMF)
-
Isopropyl alcohol (IPA)
Procedure:
-
Resin Swelling: Swell the resin in DCM in a reaction vessel for 30-60 minutes.
-
Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 2-5 minutes and drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.
-
Wash the resin thoroughly with DCM (3x), IPA (2x), and DCM (3x).
-
-
Neutralization:
-
Treat the resin with a solution of 10% DIEA in DCM for 2 minutes and drain. Repeat this step.
-
Wash the resin thoroughly with DCM (5x).
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, 2.9 equivalents) in DMF.
-
Add DIEA (6 equivalents) to pre-activate the amino acid for 2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating free amines), the coupling step may be repeated.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
Protocol 2: Cleavage and Deprotection
This protocol describes the final step of cleaving the synthesized peptide from the resin and removing the side-chain protecting groups.
Caution: Anhydrous hydrogen fluoride (HF) is extremely toxic and corrosive and requires specialized equipment and handling procedures.
Materials:
-
Peptide-resin
-
Anhydrous hydrogen fluoride (HF)
-
Scavengers (e.g., anisole, p-cresol)
-
Diethyl ether (cold)
Procedure:
-
Preparation: Dry the peptide-resin thoroughly under vacuum.
-
HF Cleavage:
-
Place the peptide-resin in a specialized HF cleavage apparatus.
-
Add appropriate scavengers.
-
Cool the apparatus to -5 to 0 °C.
-
Carefully condense anhydrous HF into the reaction vessel.
-
Stir the mixture at 0 °C for 1-2 hours.
-
Evaporate the HF under a stream of nitrogen.
-
-
Peptide Precipitation and Washing:
-
Transfer the resin and cleaved peptide to a centrifuge tube.
-
Wash the resin with cold diethyl ether to precipitate the crude peptide.
-
Centrifuge and decant the ether. Repeat the washing step several times.
-
-
Purification: Dry the crude peptide under vacuum and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Workflow and Logical Relationships
The following diagrams illustrate the general workflow of solid-phase peptide synthesis using this compound and the logical relationship of the protecting groups.
References
Boc-D-Cys(pMeBzl)-OH CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on N-α-(tert-Butoxycarbonyl)-S-(4-methylbenzyl)-D-cysteine, commonly abbreviated as Boc-D-Cys(pMeBzl)-OH. This reagent is a critical building block in solid-phase peptide synthesis (SPPS) and is particularly valuable in the development of peptide-based therapeutics.
Physicochemical Properties
The key quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value |
| CAS Number | 61925-78-8[1] |
| Molecular Weight | 325.4 g/mol [1] |
| Molecular Formula | C₁₆H₂₃NO₄S[1] |
| Appearance | White powder[1] |
| Purity | ≥ 98% (HPLC)[1] |
| Melting Point | 78-85 °C[1] |
| Optical Rotation | [a]D²⁰ = +39 ± 3º (c=1 in AcOH or c=2 in MeOH)[1] |
| Storage Conditions | 0-8 °C[1] |
Experimental Protocols
The primary application of this compound is in Boc-chemistry solid-phase peptide synthesis (SPPS). Below is a generalized, detailed methodology for its incorporation into a peptide chain.
Protocol: Incorporation of this compound in Boc-SPPS
-
Resin Preparation:
-
Start with a suitable resin, such as Merrifield resin, pre-loaded with the C-terminal amino acid of the target peptide.
-
Swell the resin in dichloromethane (DCM) for 30 minutes.
-
Wash the resin with DCM (3 times) and then with dimethylformamide (DMF) (3 times).
-
-
Boc-Deprotection:
-
Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Boc protecting group from the N-terminus of the resin-bound amino acid.
-
Wash the resin with DCM (3 times) to remove excess TFA.
-
Wash the resin with isopropanol (IPA) (1 time) to quench residual acid.
-
Wash the resin with DMF (3 times).
-
-
Neutralization:
-
Neutralize the resin with a 5-10% solution of diisopropylethylamine (DIPEA) in DMF for 5-10 minutes (perform twice).
-
Wash the resin with DMF (5 times) to remove excess base.
-
-
Amino Acid Coupling:
-
Prepare the coupling solution: Dissolve this compound (3-4 equivalents) and a coupling reagent such as HBTU/HOBt (3-4 equivalents) in DMF.
-
Add DIPEA (6-8 equivalents) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the deprotected and neutralized resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.
-
Monitor the reaction completion using a qualitative test (e.g., ninhydrin test). If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
-
Washing:
-
After complete coupling, wash the resin with DMF (3 times) and DCM (3 times) to remove unreacted reagents and byproducts.
-
-
Chain Elongation:
-
Repeat steps 2-5 for each subsequent amino acid to be added to the peptide sequence.
-
-
Cleavage and Deprotection:
-
Once the peptide synthesis is complete, wash the resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail, typically high-concentration hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), to cleave the peptide from the resin and simultaneously remove the S-(4-methylbenzyl) protecting group from the cysteine side chain. Scavengers such as anisole and p-cresol are added to the cleavage cocktail to prevent side reactions.
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the precipitate, and wash with cold ether multiple times.
-
Dry the crude peptide under vacuum.
-
-
Purification and Analysis:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide product by mass spectrometry and analytical HPLC.
-
Workflow and Logical Relationships
The following diagrams illustrate the key workflows and relationships involving this compound in peptide synthesis.
Caption: General workflow for Boc-chemistry solid-phase peptide synthesis (SPPS).
Caption: Orthogonal protecting group strategy in Boc-SPPS.
References
An In-depth Technical Guide to Boc-D-Cys(pMeBzl)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-α-Boc-D-Cys(p-methylbenzyl)-OH (Boc-D-Cys(pMeBzl)-OH), a crucial building block in solid-phase peptide synthesis (SPPS), particularly for the creation of complex peptides with specific disulfide bond connectivities. This document details its chemical properties, role in Boc/Bzl synthesis strategies, and protocols for its use, including deprotection and coupling, with a focus on applications in the development of peptide-based therapeutics such as conotoxins.
Introduction to this compound
This compound is a derivative of the non-proteinogenic D-cysteine, where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group and the thiol side chain is protected by a p-methylbenzyl (pMeBzl) group. The D-configuration of the amino acid provides resistance to enzymatic degradation, a desirable characteristic for therapeutic peptides. The Boc group is an acid-labile protecting group, readily removed by moderate acids like trifluoroacetic acid (TFA), while the pMeBzl group is more robust, requiring strong acids such as hydrofluoric acid (HF) for cleavage. This differential lability is fundamental to the Boc/Bzl orthogonal protection strategy in SPPS.
The pMeBzl group's stability allows for the selective deprotection of other cysteine residues protected with more labile groups, enabling the regioselective formation of multiple disulfide bonds, a critical feature for the structural and functional integrity of many bioactive peptides.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value |
| CAS Number | 61925-78-8 |
| Molecular Formula | C16H23NO4S |
| Molecular Weight | 325.42 g/mol |
| Appearance | White to off-white powder |
| Storage Conditions | 2-8 °C |
Role in Solid-Phase Peptide Synthesis (SPPS)
This compound is primarily utilized in the Boc/Bzl strategy of SPPS. The general workflow for incorporating this amino acid into a growing peptide chain on a solid support is depicted below.
Quantitative Data in Peptide Synthesis
The efficiency of peptide synthesis is influenced by several factors, including the choice of coupling reagents and the properties of the protecting groups. While specific yield and purity data for peptides containing this compound are not extensively published, Table 2 provides a comparison of common coupling reagents used in Boc-SPPS, and Table 3 compares various cysteine side-chain protecting groups.
| Coupling Reagent | Typical Coupling Time | Advantages | Disadvantages |
| DCC/HOBt | 2-4 hours | Cost-effective, low racemization | Insoluble DCU byproduct |
| HBTU/DIEA | 30-60 minutes | High efficiency, fast | Potential for side reactions |
| HATU/DIEA | 15-45 minutes | Very high efficiency, suitable for difficult couplings | Higher cost |
| PyBOP/DIEA | 30-60 minutes | High efficiency, good for hindered couplings | - |
| Protecting Group | Cleavage Conditions | Stability |
| p-Methylbenzyl (pMeBzl) | Strong acid (e.g., HF, TFMSA) | Stable to TFA |
| Trityl (Trt) | Mild acid (e.g., dilute TFA) | Labile to TFA |
| Acetamidomethyl (Acm) | Iodine, Hg(OAc)2 | Stable to TFA and HF |
| tert-Butyl (tBu) | Strong acid (e.g., TFMSA), Hg(OAc)2 | Stable to TFA |
| tert-Butylthio (tButhio) | Reducing agents (e.g., thiols) | Stable to acid |
Experimental Protocols
General Protocol for Boc-SPPS Cycle
-
Resin Swelling: Swell the resin (e.g., MBHA resin) in dichloromethane (DCM) for 30 minutes.
-
N-α-Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes.
-
Washing: Wash the resin with DCM (3x), isopropanol (2x), and DCM (3x).
-
Neutralization: Treat the resin with 10% N,N-diisopropylethylamine (DIEA) in DCM for 10 minutes.
-
Washing: Wash the resin with DCM (3x).
-
Coupling: Add the Boc-amino acid (e.g., this compound) and a coupling agent (e.g., HBTU) with DIEA in N,N-dimethylformamide (DMF) and agitate for the required time (see Table 2).
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat: Repeat steps 2-7 for each subsequent amino acid in the sequence.
Final Cleavage and Deprotection of pMeBzl Group
Caution: Anhydrous HF is extremely toxic and requires specialized equipment and handling procedures.
-
Preparation: Place the dried peptide-resin in an HF-resistant vessel.
-
Scavengers: Add scavengers (e.g., anisole, p-cresol) to the vessel.
-
HF Cleavage: Cool the vessel to -5 to 0 °C and condense anhydrous HF into it. Stir the mixture at 0 °C for 1-2 hours.
-
HF Removal: Evaporate the HF under a stream of nitrogen.
-
Peptide Precipitation: Wash the resin with cold diethyl ether to precipitate the crude peptide.
-
Extraction: Extract the peptide from the resin with a suitable solvent (e.g., aqueous acetic acid).
-
Lyophilization: Lyophilize the aqueous extract to obtain the crude peptide.
Application in the Synthesis of Multi-Disulfide Peptides: Conotoxins
The synthesis of peptides with multiple, specific disulfide bonds, such as conotoxins, requires an orthogonal protection strategy. The pMeBzl group can be used in combination with other protecting groups that are cleaved under different conditions to allow for the stepwise and regioselective formation of disulfide bridges.
The following diagram illustrates a logical workflow for the synthesis of a hypothetical two-disulfide bond-containing peptide using an orthogonal strategy involving a pMeBzl group and a more labile group like Trityl (Trt).
This strategy allows for the controlled formation of the first disulfide bond between the cysteine residues that were protected with the labile Trt group. After purification, the second, more stable pMeBzl protecting groups are removed to allow for the formation of the second disulfide bond. This stepwise approach is crucial for obtaining the correctly folded and biologically active peptide.
Conclusion
This compound is an invaluable tool for peptide chemists, particularly in the fields of drug discovery and development. Its unique combination of a D-amino acid core and a robust, yet cleavable, side-chain protecting group facilitates the synthesis of peptides with enhanced stability and complex, well-defined three-dimensional structures. The strategic use of this compound in orthogonal protection schemes enables the regioselective formation of multiple disulfide bonds, a key requirement for the synthesis of many potent peptide therapeutics. A thorough understanding of its properties and the associated synthetic protocols is essential for its successful application in the laboratory and in the production of novel peptide-based drugs.
Stability of the p-Methylbenzyl (pMeBzl) Protecting Group in Boc Solid-Phase Peptide Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups is paramount to achieving high-yield, high-purity peptides. The tert-butyloxycarbonyl (Boc) strategy, a cornerstone of SPPS, relies on a principle of graduated acid lability for the removal of temporary and permanent protecting groups. The p-methylbenzyl (pMeBzl) group is a widely employed semi-permanent protecting group, particularly for the sulfhydryl side chain of cysteine residues. Its stability profile is critical to the success of synthesizing complex peptides. This technical guide provides a comprehensive overview of the stability of the pMeBzl group in Boc-SPPS, detailing its chemical properties, cleavage conditions, potential side reactions, and relevant experimental protocols.
The Boc/Bzl (benzyl) protection strategy is considered "quasi-orthogonal" because both the temporary Nα-Boc group and the semi-permanent benzyl-based side-chain protecting groups are removed by acidic conditions, albeit of differing strengths.[1] The Boc group is labile to moderate acids like trifluoroacetic acid (TFA), while benzyl-based groups, including pMeBzl, necessitate a much stronger acid, such as anhydrous hydrogen fluoride (HF), for cleavage.[1][2] This differential lability allows for the selective deprotection of the Nα-amino group during each cycle of peptide chain elongation, while the pMeBzl group remains largely intact until the final cleavage step.
Chemical Structure and Properties
The p-methylbenzyl group is a derivative of the benzyl group, featuring a methyl group at the para position of the benzene ring. This electron-donating methyl group plays a subtle but significant role in the group's chemical properties, influencing its stability and cleavage kinetics compared to the unsubstituted benzyl group.
Stability of the pMeBzl Group
The robustness of the pMeBzl group during the repetitive TFA treatment steps of Boc-SPPS is a key advantage. Premature cleavage of this side-chain protecting group can lead to undesired side reactions and impurities in the final peptide product.
Stability in Trifluoroacetic Acid (TFA)
Comparative Stability of Benzyl-Type Protecting Groups
The stability of benzyl-type protecting groups in strong acid is influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups, such as methyl or methoxy, increase the lability of the protecting group in strong acids like HF. This is because these groups stabilize the carbocation intermediate formed during cleavage.
Table 1: Relative Acid Lability of Common Cysteine S-Protecting Groups in Boc-SPPS
| Protecting Group | Abbreviation | Structure | Relative Lability in HF | Key Advantages & Disadvantages |
| Benzyl | Bzl | -CH₂-Ph | Most Stable | High stability, cost-effective. Requires harsh deprotection.[4] |
| p-Methylbenzyl | pMeBzl | -CH₂-Ph-4-Me | Intermediate | More labile than Bzl, potentially leading to higher yields.[4] |
| p-Methoxybenzyl | pMeOBzl | -CH₂-Ph-4-OMe | Least Stable | More acid-labile than pMeBzl. May be too labile for long peptides.[5] |
This increased lability of the pMeBzl group compared to the unsubstituted Bzl group can be advantageous, often resulting in higher cleavage yields and shorter reaction times during the final HF deprotection step.[5]
Experimental Protocols
General Boc-SPPS Cycle for Incorporation of Boc-Cys(pMeBzl)-OH
This protocol outlines the manual steps for a single coupling cycle in Boc-SPPS.
-
Resin Swelling:
-
Place the appropriate resin (e.g., Merrifield for peptide acids, MBHA for peptide amides) in a reaction vessel.
-
Add DCM and allow the resin to swell for 30-60 minutes with gentle agitation.
-
Drain the solvent.
-
-
Nα-Boc Deprotection:
-
Add a solution of 50% TFA in DCM to the resin.
-
Agitate for 2 minutes and drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.
-
Drain the TFA solution and wash the resin thoroughly with DCM (3x), isopropanol (IPA) (2x), and finally DCM (3x).
-
-
Neutralization:
-
Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM to the resin.
-
Agitate for 5-10 minutes.
-
Drain the neutralization solution and wash the resin with DCM (3x).
-
-
Amino Acid Coupling:
-
Dissolve Boc-Cys(pMeBzl)-OH (2-4 equivalents) and a coupling reagent (e.g., HBTU, 2-4 equivalents) in DMF or a DCM/DMF mixture.
-
Add DIEA (4-8 equivalents) to the amino acid solution to initiate activation.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative method such as the Kaiser test. A negative test indicates complete coupling.
-
Wash the resin with DMF (3x) and DCM (3x).
-
Final Cleavage of the Peptide and Deprotection of Cys(pMeBzl)
The final step in Boc-SPPS is the simultaneous cleavage of the peptide from the resin and the removal of all side-chain protecting groups, including pMeBzl. This is typically achieved using strong acids like anhydrous hydrogen fluoride (HF).
WARNING: Anhydrous HF is extremely toxic and corrosive and requires specialized equipment and handling procedures.
Table 2: Standard "Low-High" HF Cleavage Protocol for Peptides Containing Cys(pMeBzl)
| Step | Reagents and Conditions | Duration | Purpose |
| Pre-cleavage | Remove N-terminal Boc group with 50% TFA/DCM. Dry the peptide-resin under vacuum. | 30 min | Prevents t-butylation of sensitive residues. |
| Low HF | HF/DMS/p-cresol (25:65:10, v/v/v) at 0°C. | 1-2 hours | SN2-mediated deprotection of most side chains under milder acidic conditions to minimize side reactions.[3] |
| HF Evaporation | Evaporate HF and DMS under a stream of nitrogen. | ~1 hour | Removes the "low HF" cleavage cocktail. |
| Washing | Wash the resin with DCM or ethyl acetate. | 15 min | Removes scavengers and byproducts. |
| High HF | HF/p-cresol (90:10, v/v) at 0°C. | 1 hour | SN1-mediated cleavage of the peptide from the resin and removal of more resistant protecting groups like Cys(pMeBzl) and Arg(Tos).[3] |
| HF Evaporation | Evaporate HF under a stream of nitrogen. | ~1 hour | Removes the "high HF" cleavage cocktail. |
| Peptide Precipitation | Add cold diethyl ether to the residue. | 30 min | Precipitates the crude peptide. |
| Washing & Drying | Wash the peptide with cold diethyl ether and dry under vacuum. | - | Removes scavengers and prepares the peptide for purification. |
Mechanism of Cleavage and Potential Side Reactions
The acid-catalyzed cleavage of the pMeBzl group proceeds via an S_N_1 or S_N_2 mechanism, depending on the HF concentration. In the "high HF" procedure, the S_N_1 mechanism dominates, involving the formation of a p-methylbenzyl carbocation.
This carbocation is a reactive electrophile that can be trapped by nucleophilic side chains of certain amino acids, such as tryptophan and methionine, leading to undesired alkylation side products.[6] To prevent these side reactions, scavengers are added to the cleavage cocktail. Common scavengers include p-cresol and dimethyl sulfide (DMS), which act as carbocation traps.
Visualization of Key Processes
Boc-SPPS Workflow
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
An In-depth Technical Guide to the Solubility of Boc-D-Cys(pMeBzl)-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of N-α-tert-Butoxycarbonyl-S-(4-methylbenzyl)-D-cysteine (Boc-D-Cys(pMeBzl)-OH). Given the limited availability of specific quantitative solubility data in public literature, this document outlines the key physicochemical properties influencing its solubility, offers a qualitative solubility profile based on the behavior of structurally similar protected amino acids, and presents a detailed experimental protocol for researchers to determine precise solubility values in various solvents.
Physicochemical Properties
Understanding the physicochemical properties of this compound is fundamental to predicting its solubility behavior. The molecule incorporates a bulky, non-polar tert-butoxycarbonyl (Boc) protecting group, a semi-polar cysteine backbone, and a non-polar S-(4-methylbenzyl) protecting group. This combination results in a predominantly hydrophobic character, suggesting better solubility in organic solvents compared to aqueous solutions.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₃NO₄S | [1][2] |
| Molecular Weight | 325.4 g/mol | [1][2] |
| Appearance | White powder | [2] |
| Melting Point | 78-85 °C | [2] |
| XLogP3 | 3.1 | [1] |
XLogP3 is a computed octanol-water partition coefficient that indicates the lipophilicity of a compound. A value of 3.1 suggests a significant non-polar character.
Qualitative Solubility Profile
Based on its structure and the general solubility principles of protected amino acids, the following qualitative solubility profile for this compound in common laboratory solvents can be anticipated. This table serves as a guideline for solvent selection in experimental procedures.
| Solvent Class | Common Solvents | Expected Solubility | Rationale |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN) | High to Moderate | These solvents can effectively solvate the entire molecule, including the polar carboxylic acid and amide groups, as well as the non-polar protecting groups. |
| Chlorinated | Dichloromethane (DCM), Chloroform (CHCl₃) | High to Moderate | The non-polar nature of these solvents is well-suited for the hydrophobic Boc and pMeBzl groups. |
| Alcohols | Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA) | Moderate to Low | The polarity of the hydroxyl group can interact with the polar parts of the molecule, but the overall non-polar character may limit high solubility. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether (Et₂O) | Moderate to Low | These solvents are less polar than alcohols and may offer moderate solubility. |
| Non-polar | Toluene, Hexanes | Low to Insoluble | The presence of the polar carboxylic acid and amide functionalities will likely limit solubility in highly non-polar solvents. |
| Aqueous | Water, Aqueous Buffers | Insoluble | The significant hydrophobic character imparted by the protecting groups makes the molecule poorly soluble in water. |
Experimental Protocol for Solubility Determination
The following protocol details the widely accepted "shake-flask" method for determining the equilibrium solubility of this compound. This method is reliable and can be performed with standard laboratory equipment.
3.1. Materials
-
This compound
-
Selected analytical-grade solvents
-
Vials with screw caps
-
Analytical balance
-
Temperature-controlled shaker or water bath
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a gravimetric analysis setup (vacuum oven, desiccator).
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a pre-weighed vial. The presence of undissolved solid after equilibration is crucial.
-
Record the initial mass of the solid.
-
Add a known volume or mass of the selected solvent to the vial.
-
-
Equilibration:
-
Tightly cap the vials to prevent solvent evaporation.
-
Place the vials in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated. Gentle agitation is necessary to facilitate dissolution.
-
-
Sample Clarification:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.
-
-
Quantification:
-
Gravimetric Method:
-
Weigh the vial containing the filtered saturated solution.
-
Evaporate the solvent under reduced pressure or in a vacuum oven at a temperature that will not degrade the compound.
-
Once the solvent is completely removed, place the vial in a desiccator to cool to room temperature.
-
Weigh the vial containing the dried solute. The difference in mass will give the amount of dissolved this compound.
-
-
HPLC Method:
-
Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent.
-
Generate a calibration curve by injecting the standards into the HPLC and plotting peak area versus concentration.
-
Dilute the filtered saturated solution with a known factor to fall within the range of the calibration curve.
-
Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.
-
-
-
Calculation of Solubility:
-
Calculate the solubility in mg/mL or mol/L using the data obtained from either the gravimetric or HPLC method.
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
References
The Strategic Incorporation of D-Cysteine Derivatives in Peptide Design: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pursuit of novel peptide-based therapeutics is often challenged by their inherent susceptibility to proteolytic degradation and conformational instability. A key strategy to overcome these limitations is the incorporation of non-proteinogenic amino acids, with D-cysteine and its derivatives emerging as powerful tools in peptide design. This technical guide provides a comprehensive overview of the role of D-cysteine in enhancing peptide stability, modulating biological activity, and enabling the synthesis of complex peptide architectures.
Core Principles: The Advantage of Chirality
The substitution of naturally occurring L-amino acids with their D-enantiomers fundamentally alters the peptide backbone, rendering it resistant to cleavage by endogenous proteases, which are stereospecific for L-amino acid substrates.[1][2] This enhanced proteolytic stability translates to a longer in vivo half-life, a critical attribute for therapeutic peptides.[3] The incorporation of D-cysteine, in particular, offers the dual advantage of increased stability and the versatile reactivity of its thiol side chain, which is crucial for forming disulfide bridges and for bioconjugation.[4]
Synthesis of D-Cysteine Containing Peptides
The synthesis of peptides incorporating D-cysteine is most commonly achieved through solid-phase peptide synthesis (SPPS), utilizing either Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) protection strategies.[1][3] The choice of strategy depends on the desired peptide's sequence and complexity, with both methods requiring careful selection of orthogonal protecting groups for the cysteine thiol to ensure correct disulfide bond formation.[1][3][5]
Protecting Groups for D-Cysteine
The selection of an appropriate protecting group for the thiol side chain of D-cysteine is critical to prevent unwanted side reactions during synthesis.[6] Common protecting groups include:
-
Trityl (Trt): Widely used in Fmoc-SPPS, it is labile to trifluoroacetic acid (TFA) and is typically removed during the final cleavage from the resin.[1][7]
-
S-benzyl (Bzl): A robust protecting group employed in Boc-SPPS, resistant to the moderately acidic conditions used for Boc removal and cleaved by strong acids like hydrogen fluoride (HF).[3][8]
-
Acetamidomethyl (Acm): Stable to both TFA and HF, allowing for selective deprotection and sequential disulfide bond formation.[9][10]
-
Diphenylmethyl (Dpm): An alternative to Trt in Fmoc-SPPS, stable to dilute TFA but removed with 95% TFA.[5]
-
4-methoxybenzyl (Mob) or 4-methylbenzyl (Mbzl): Used in Boc-SPPS and cleaved during the final HF step.[10]
Quantitative Data on D-Cysteine Incorporation
The efficiency and fidelity of incorporating D-cysteine derivatives can be influenced by coupling reagents and conditions, potentially leading to side reactions such as racemization.
| Parameter | Reagent/Condition | Value | Notes |
| Racemization of Fmoc-D-Cys(Trt)-OH | DIPCDI/Oxyma Pure | 3.3% | Lower racemization observed.[7] |
| HCTU/DIEA (Microwave, 50°C) | 10.9% | Significant racemization with uronium-based reagents under heating.[7] | |
| HCTU/DIEA (Microwave, 80°C) | 26.6% | Increased temperature exacerbates racemization.[7] | |
| Cleavage Side Reaction (S-tert-butylation) | TFA/TIS/H₂O (95:2.5:2.5), 25°C, 1h | 15.4% | Formation of a C-terminal Cys S-tert-butylated adduct.[7] |
| TFA/TIS/H₂O (95:2.5:2.5), 40°C, 2h | 32.3% | Increased temperature and time promote the side reaction.[7] |
Experimental Protocols
Protocol 1: Fmoc Solid-Phase Peptide Synthesis (SPPS) of a D-Cysteine Containing Peptide
This protocol outlines the manual synthesis of a peptide incorporating Fmoc-D-Cys(Trt)-OH.
1. Resin Preparation:
-
Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF) for 1 hour in a reaction vessel.
2. Fmoc Deprotection:
-
Drain the DMF and add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 10-20 minutes at room temperature.[1]
-
Drain the piperidine solution and wash the resin thoroughly with DMF (3x) and dichloromethane (DCM) (3x).
3. Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents) and a coupling agent such as HBTU (2.9 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIEA) (6 equivalents) and pre-activate for 2 minutes.[3]
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.
-
For the incorporation of Fmoc-D-Cys(Trt)-OH, use the same procedure.
4. Washing:
-
Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
5. Repeat Cycles:
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.
6. Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the peptidyl-resin with DMF and DCM and dry under vacuum.
-
Prepare a cleavage cocktail, typically containing TFA, a scavenger such as triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v).[7]
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[7]
-
Filter the cleavage mixture to separate the resin.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.[7]
-
Collect the peptide by centrifugation and wash with cold diethyl ether.
-
Dry the crude peptide under vacuum.
Protocol 2: Boc Solid-Phase Peptide Synthesis (SPPS) of a D-Cysteine Containing Peptide
This protocol describes the synthesis using N-Boc-S-benzyl-D-cysteine.
1. Resin Preparation:
-
Swell Merrifield resin in DCM for 1 hour.[3]
2. Attachment of the First Amino Acid:
-
Prepare the cesium salt of the first Boc-protected amino acid and couple it to the resin in DMF at 50°C.[3]
3. Boc Deprotection:
-
Swell the peptide-resin in DCM.
-
Treat with 50% TFA in DCM for 30 minutes.[8]
-
Wash with DCM and isopropanol.
4. Neutralization:
-
Treat the resin with 10% DIEA in DCM for 2 x 2 minutes.[3]
-
Wash with DCM.
5. Amino Acid Coupling (including Boc-D-Cys(Bzl)-OH):
-
Dissolve the Boc-amino acid (3 equivalents) and HBTU (2.9 equivalents) in DMF.
-
Add DIEA (6 equivalents) and pre-activate for 2 minutes.[3]
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
6. HF Cleavage and Deprotection:
-
Dry the peptide-resin under high vacuum.
-
In a specialized HF apparatus, add a scavenger mixture (e.g., p-cresol and p-thiocresol).[3]
-
Cool the reaction vessel to -78°C and distill anhydrous HF into it.
-
Stir the mixture at 0°C for 1 hour.[3]
-
Evaporate the HF and wash the peptide-resin mixture with cold diethyl ether to precipitate the crude peptide.
-
Extract the peptide with an appropriate buffer (e.g., 10% acetic acid) and lyophilize.[8]
Protocol 3: Disulfide Bond Formation
Several methods can be employed to form disulfide bridges from the free thiols of cysteine residues.
| Method | Reagents/Conditions | Advantages | Disadvantages |
| Air Oxidation | Peptide at 0.1-0.5 mg/mL in aqueous buffer (pH 7.5-8.5), stirred for 24-48 hours.[3] | Mild conditions, simple procedure.[3] | Slow reaction, potential for side reactions.[3] |
| Glutathione Redox Buffer | Peptide at 0.1-1 mg/mL in buffer with an oxidized (GSSG) to reduced (GSH) glutathione ratio of 1:10 to 1:1, pH 7.5-8.5. | Promotes correct folding by allowing disulfide shuffling.[3] | Requires optimization of redox potential, can be slow.[3] |
| DMSO Oxidation | Peptide in aqueous buffer containing 10-20% dimethyl sulfoxide (DMSO), pH 7-8.[3] | Faster than air oxidation, relatively mild.[3] | Can lead to oxidation of methionine residues.[3] |
| Potassium Ferricyanide | Stoichiometric amount of K₃[Fe(CN)₆] added to peptide solution at pH 7-8.[3] | Fast and efficient.[3] | Can lead to over-oxidation, requires careful stoichiometric control.[3] |
| Thallium Trifluoroacetate | Tl(CF₃CO₂)₃ in TFA or DMF. | Efficient for peptides with multiple Cys(Acm) residues. | Thallium compounds are highly toxic. |
Protocol 4: Peptide Purification and Analysis
1. Purification by RP-HPLC:
-
The standard method for purifying crude synthetic peptides is reversed-phase high-performance liquid chromatography (RP-HPLC).[11]
-
A C18-modified silica stationary phase is commonly used.[11]
-
A gradient of increasing acetonitrile in water, both containing 0.1% TFA as an ion-pairing agent, is typically used for elution.[11][12]
-
Peptide elution is monitored by UV absorbance at 210-220 nm.[11]
-
Fractions are collected and analyzed for purity by analytical HPLC.
-
Pure fractions are pooled and lyophilized.
2. Analysis by Mass Spectrometry:
-
The identity of the purified peptide is confirmed by mass spectrometry (MS), often coupled with liquid chromatography (LC-MS).[12]
-
For LC-MS analysis, formic acid is often preferred over TFA as the mobile phase additive to avoid ion suppression.[12]
Impact of D-Cysteine on Peptide Structure and Function
The introduction of a D-cysteine residue can subtly alter the local conformation of a peptide, which can in turn affect its biological activity.[7] Computational studies have shown that the D/L-configuration of cysteine can influence the gas-phase acidity of oligopeptides.[7]
Quantitative Data on Biological Activity
The incorporation of D-cysteine can significantly impact the binding affinity and inhibitory activity of peptides.
| Peptide/Derivative | Target | Assay | IC₅₀ / Kᵢ / Kₑ | Notes |
| Ethyl D-cysteinate | Aminopeptidase M | Inhibition Assay | Kᵢ = 3.5 x 10⁻⁵ M | Potent competitive inhibitor. |
| n-Butyl D-cysteinate | Aminopeptidase M | Inhibition Assay | Kᵢ = 1.8 x 10⁻⁵ M | Optimal inhibition among n-alkyl esters. |
| Disulfide-cyclized M2pep(RY) | M2 Macrophages | Binding Assay | Kₑ ≈ 36.3 µM | Serum-stable analog.[13] |
| DFBP-cyclized M2pep(RY) | M2 Macrophages | Binding Assay | Kₑ ≈ 2.03 µM | Significantly enhanced binding affinity compared to disulfide-cyclized version.[13] |
| Linear M2pep | M2 Macrophages | Binding Assay | Kₑ ≈ 220 µM | Original linear peptide shows weakest binding.[13] |
Visualization of Workflows and Pathways
Experimental Workflow for Synthesis and Evaluation
Caption: General workflow for the synthesis, purification, and evaluation of D-cysteine containing peptides.
Signaling Pathway: GPCR Activation by a Peptide Agonist
D-cysteine containing peptides can be designed as agonists or antagonists for G protein-coupled receptors (GPCRs), a large family of transmembrane receptors involved in numerous physiological processes.[14][15] The disulfide bonds, often formed by cysteine residues, are crucial for the structural integrity and function of many GPCRs.[14][16]
References
- 1. nbinno.com [nbinno.com]
- 2. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. HPLC Analysis and Purification of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 5. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 6. [PDF] Tuning the Binding Affinity and Selectivity of Perfluoroaryl-Stapled Peptides by Cysteine-Editing. | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. lab.rockefeller.edu [lab.rockefeller.edu]
- 10. bachem.com [bachem.com]
- 11. bachem.com [bachem.com]
- 12. agilent.com [agilent.com]
- 13. Engineering an affinity-enhanced peptide through optimization of cyclization chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Signaling through G protein coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Capturing Peptide–GPCR Interactions and Their Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
The Alchemist's Handbook: A Technical Guide to Protected Amino Acids in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide science and drug discovery, the precise assembly of amino acids is paramount. The art and science of peptide synthesis hinge on a foundational concept: the use of protecting groups. These temporary chemical modifications shield the reactive functional groups of amino acids, preventing unwanted side reactions and ensuring the controlled, sequential formation of peptide bonds. This in-depth technical guide provides a comprehensive overview of the core principles of using protected amino acids, with a focus on the two dominant strategies in solid-phase peptide synthesis (SPPS): Fmoc/tBu and Boc/Bzl.
The Core Principle: Orthogonal Protection
The cornerstone of modern peptide synthesis is the principle of orthogonal protection. This strategy employs a set of protecting groups that can be selectively removed under distinct chemical conditions, allowing for the stepwise elongation of the peptide chain with high fidelity.[1] In a typical SPPS workflow, three classes of protecting groups are utilized:
-
Temporary Nα-amino protecting groups: These shield the N-terminus of the growing peptide chain and are removed at each cycle of amino acid addition.[2]
-
"Permanent" side-chain protecting groups: These protect the reactive side chains of trifunctional amino acids throughout the synthesis and are typically removed during the final cleavage of the peptide from the solid support.[3]
-
Auxiliary orthogonal protecting groups: These are used for specific side-chain modifications, such as cyclization or branching, and can be removed without affecting the other protecting groups.[4]
The two most prevalent orthogonal strategies in SPPS are the Fmoc/tBu and the Boc/Bzl approaches. The Fmoc/tBu strategy is favored for its milder reaction conditions, while the Boc/Bzl strategy, the classic approach, utilizes graded acid lability.[4]
Key Protecting Groups and Their Removal
The choice of protecting group is critical and depends on the specific amino acid and the overall synthetic strategy. Below are tables summarizing common protecting groups for α-amino groups and various side chains, along with their typical deprotection conditions.
Table 1: α-Amino Protecting Groups
| Protecting Group | Abbreviation | Deprotection Reagent | Typical Conditions | Stability to Other Conditions |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | 20-50% Piperidine in DMF | 5-20 minutes at room temperature | Acid (TFA), Hydrogenolysis |
| tert-Butoxycarbonyl | Boc | 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | 15-30 minutes at room temperature | Base (Piperidine), Hydrogenolysis |
| Benzyloxycarbonyl | Z (or Cbz) | H₂/Pd, HBr/AcOH, or Na/liquid NH₃ | Varies depending on the reagent | Strong acid, base |
Data compiled from multiple sources.[3][4]
Table 2: Side-Chain Protecting Groups for the Fmoc/tBu Strategy
| Amino Acid | Side-Chain Protecting Group | Deprotection Reagent | Stability to 20% Piperidine/DMF |
| Asp, Glu | tert-Butyl (tBu) | TFA | Stable |
| Ser, Thr, Tyr | tert-Butyl (tBu) | TFA | Stable |
| Lys, Orn | tert-Butoxycarbonyl (Boc) | TFA | Stable |
| Arg | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) | TFA | Stable |
| Cys | Trityl (Trt) | TFA | Stable |
| His | Trityl (Trt) | TFA | Stable |
| Asn, Gln | Trityl (Trt) | TFA | Stable |
| Trp | tert-Butoxycarbonyl (Boc) | TFA | Stable |
Data compiled from multiple sources.[4]
Table 3: Side-Chain Protecting Groups for the Boc/Bzl Strategy
| Amino Acid | Side-Chain Protecting Group | Deprotection Reagent | Stability to 50% TFA/DCM |
| Asp, Glu | Benzyl (Bzl) | HF, TFMSA | Stable |
| Ser, Thr, Tyr | Benzyl (Bzl) | HF, TFMSA | Stable |
| Lys | 2-Chlorobenzyloxycarbonyl (2-Cl-Z) | HF, TFMSA | Stable |
| Arg | Tosyl (Tos) | HF, TFMSA | Stable |
| Cys | 4-Methylbenzyl (Meb) | HF, TFMSA | Stable |
| His | Dinitrophenyl (Dnp) | Thiolysis | Stable |
Data compiled from multiple sources.[4]
Quantitative Data on Deprotection and Coupling
The efficiency of deprotection and coupling reactions is crucial for the successful synthesis of high-purity peptides. The following tables provide some quantitative insights into these critical steps.
Table 4: Kinetics of Fmoc Deprotection
| Reagent | Half-life (t₁/₂) | Time for >99% Deprotection |
| 20% Piperidine in DMF | ~7 seconds | ~1.5 minutes |
| 5% Piperidine in DMF | - | ~3 minutes |
| 2% Piperidine in DMF | - | Incomplete after 5 minutes |
| 1% Piperidine in DMF | - | Incomplete after 5 minutes |
Data is for Fmoc-Val-OH and may vary depending on the amino acid and peptide sequence.[5][6]
Table 5: Crude Purity of a "Difficult" Peptide Sequence with Different Coupling Reagents (Fmoc/tBu Strategy)
| Activator | Coupling Time | Crude Purity (%) |
| HATU | 2 x 1 min | 83.63 |
| HCTU | 2 x 20 min | 81.33 |
| COMU | 2 x 1 min | 79.00 |
Data from the synthesis of the 65-74 fragment of the acyl carrier peptide (ACP).[7]
Experimental Protocols
Detailed and validated protocols are essential for reproducible peptide synthesis. Below are representative protocols for key steps in both Fmoc and Boc SPPS.
Protocol 1: Fmoc Solid-Phase Peptide Synthesis Cycle
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin for peptide amides) in DMF for 30-60 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 1-3 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 15-20 minutes.[8]
-
Wash the resin thoroughly with DMF (5-6 times).
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-amino acid (3 equivalents) with a coupling agent like HBTU (2.9 equivalents) and a base like DIEA (6 equivalents) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the reaction completion using the Kaiser test (a positive test indicates incomplete coupling).
-
Wash the resin with DMF.
-
-
Repeat: Repeat steps 2 and 3 for each amino acid in the sequence.
-
Final Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry it.
-
Treat the resin with a cleavage cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT - 82.5:5:5:5:2.5) for 2-3 hours at room temperature.[9]
-
Precipitate the peptide in cold diethyl ether.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Protocol 2: Boc Solid-Phase Peptide Synthesis Cycle
-
Resin Swelling: Swell the resin (e.g., Merrifield resin for peptide acids) in DCM for 30-60 minutes.
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 5 minutes (pre-wash).
-
Drain and add fresh 50% TFA in DCM and agitate for an additional 15-25 minutes.[2]
-
Wash the resin with DCM.
-
-
Neutralization:
-
Neutralize the resin with 10% DIEA in DCM for 2-5 minutes.
-
Wash the resin with DCM.
-
-
Amino Acid Coupling:
-
In a separate vessel, activate the Boc-amino acid (2-4 equivalents) with a coupling agent like HBTU and a base like DIEA in DMF or a DCM/DMF mixture.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the reaction completion using the Kaiser test.
-
Wash the resin with DCM.
-
-
Repeat: Repeat steps 2-4 for each amino acid in the sequence.
-
Final Cleavage and Deprotection:
-
Treat the peptide-resin with a strong acid like anhydrous HF or TFMSA. This step requires specialized equipment and safety precautions.
-
Precipitate and purify the peptide as described for the Fmoc strategy.
-
Visualizing the Principles
Diagrams are invaluable for understanding the logical flow of peptide synthesis and the relationships between different components.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis of Boc-D-Cys(pMeBzl)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) is a cornerstone technique in peptide chemistry, enabling the efficient and stepwise assembly of amino acids to create custom peptides. The tert-butyloxycarbonyl (Boc) protection strategy is a well-established method for SPPS. This document provides detailed application notes and protocols for the incorporation of N-Boc-S-(p-methylbenzyl)-D-cysteine (Boc-D-Cys(pMeBzl)-OH) into a peptide sequence.
The incorporation of D-amino acids, such as D-cysteine, can significantly enhance the therapeutic potential of peptides by increasing their resistance to enzymatic degradation, thereby improving their in vivo half-life. The S-p-methylbenzyl (pMeBzl) group offers robust protection for the sulfhydryl moiety of cysteine, preventing undesirable side reactions like oxidation during peptide chain elongation. This protecting group is stable under the moderately acidic conditions used for the removal of the N-terminal Boc group but can be cleaved under strong acidic conditions, such as with hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), during the final cleavage step.
These application notes provide a comprehensive guide to the effective use of this compound in Boc-chemistry SPPS, outlining the core principles, detailed experimental protocols, and data presentation to facilitate the successful synthesis of peptides containing this modified amino acid.
Data Presentation
The efficiency of incorporating this compound and the overall success of the peptide synthesis are influenced by several factors, including the choice of resin, coupling reagents, and cleavage conditions. While specific quantitative data for this compound is not extensively published, the following tables provide representative data for the Boc-SPPS of peptides containing the closely related N-Boc-S-benzyl-D-cysteine to guide experimental design.[1]
Table 1: Comparison of Common Coupling Reagents for Boc-Amino Acids
| Coupling Reagent System | Typical Coupling Time | Key Advantages | Potential Disadvantages |
| DCC/HOBt | 2-4 hours | Cost-effective, low racemization with HOBt.[1] | Formation of insoluble dicyclohexylurea (DCU) byproduct.[1] |
| HBTU/DIEA | 30-60 minutes | Fast, high efficiency, suitable for hindered amino acids.[1] | Potential for guanidinylation of the N-terminus.[1] |
| HATU/DIEA | 15-45 minutes | Very fast and highly efficient, even for difficult couplings.[1] | Higher cost compared to other reagents.[1] |
| DIC/HOBt | 2-4 hours | Soluble urea byproduct, low racemization.[1] | Slower than aminium/uronium salt-based reagents.[1] |
Table 2: Typical Parameters and Expected Values for a Boc-SPPS Cycle
| Parameter | Typical Value | Notes |
| Resin Loading | 0.4 - 1.0 mmol/g | The initial loading of the first amino acid onto the resin.[2] |
| Coupling Efficiency (per step) | >99% | Monitored by a qualitative method like the Kaiser test. |
| Final Purified Peptide Yield | 10 - 30% | The yield after cleavage, purification, and lyophilization. This is highly sequence-dependent. |
Experimental Protocols
The following section details the manual solid-phase synthesis protocol for incorporating this compound into a peptide chain using the Boc/pMeBzl strategy.
Materials
-
This compound
-
Appropriate resin (e.g., Merrifield or PAM resin)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., DIC and HOBt)
-
Scavengers for cleavage (e.g., anisole, 1,2-ethanedithiol)
-
Anhydrous hydrogen fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for cleavage
-
Diethyl ether
General Boc-SPPS Cycle
This iterative cycle is repeated for each amino acid to be incorporated into the peptide sequence.
Caption: General workflow for Boc-Solid Phase Peptide Synthesis (SPPS).
1. Resin Swelling:
-
Place the desired amount of resin in a reaction vessel.
-
Add DCM and allow the resin to swell for 20-30 minutes with gentle agitation.
-
Drain the DCM and wash the resin three times with DCM.
2. N-α-Boc Deprotection:
-
Add a solution of 50% TFA in DCM to the resin.
-
Agitate for 2-3 minutes, then drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[2]
-
Drain the TFA solution and wash the resin thoroughly with DCM (3x), followed by isopropanol (2x), and then DCM (3x).
3. Neutralization:
-
Add a solution of 10% DIEA in DCM to the resin.
-
Agitate for 5 minutes and drain. Repeat this step.
-
Wash the resin thoroughly with DCM (5x).
4. Amino Acid Coupling (Incorporation of this compound):
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the solution and allow it to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the completion of the coupling reaction using the Kaiser test. If the test is positive (indicating free amines), a second coupling may be necessary.
5. Washing:
-
After coupling, wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
6. Repetition of the Cycle:
-
Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
Final Cleavage and Deprotection
This protocol is for the final cleavage of the peptide from the resin and the removal of the pMeBzl side-chain protecting group using anhydrous hydrogen fluoride (HF).
Caption: Logical workflow for peptide cleavage and disulfide bond formation.
1. Preparation for Cleavage:
-
Dry the peptide-resin under vacuum.
-
Place the dried peptide-resin in the reaction vessel of an HF apparatus.
-
Add scavengers (e.g., anisole, 1 mL per gram of resin) to protect sensitive residues from side reactions.
2. HF Cleavage:
-
Cool the vessel to -5 to 0°C.
-
Carefully condense anhydrous HF into the vessel.
-
Stir the mixture at 0°C for 1-2 hours.
-
Evaporate the HF under a stream of nitrogen.
3. Peptide Precipitation and Washing:
-
Transfer the resin and peptide mixture to a centrifuge tube.
-
Wash the resin with cold diethyl ether to precipitate the crude peptide.
-
Centrifuge and decant the ether. Repeat the washing step several times.
-
Dry the crude peptide under vacuum.
4. Purification:
-
Dissolve the crude peptide in an appropriate aqueous buffer.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final peptide.
Conclusion
The use of this compound in a Boc/Bzl SPPS strategy is a robust method for synthesizing peptides with enhanced stability against enzymatic degradation. The p-methylbenzyl protecting group provides the necessary stability for the cysteine side chain during synthesis, while its removal with strong acid allows for subsequent manipulation, such as the formation of disulfide bonds. The incorporation of D-cysteine residues is a key strategy for increasing the proteolytic resistance of therapeutic peptides, making this building block highly valuable for drug development and research applications.
References
Application Notes and Protocols for Coupling Boc-D-Cys(pMeBzl)-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the effective coupling of N-α-tert-butyloxycarbonyl-D-cysteine(S-p-methylbenzyl)-OH (Boc-D-Cys(pMeBzl)-OH) in solid-phase peptide synthesis (SPPS). This document outlines the key considerations, compares common coupling reagents, and offers detailed experimental protocols to optimize synthesis outcomes and minimize side reactions, particularly racemization.
Introduction
This compound is a critical building block in the synthesis of peptides containing a D-cysteine residue. The p-methylbenzyl (pMeBzl) protecting group on the sulfhydryl side-chain offers stability during synthesis and can be removed under strong acid conditions, typically during the final cleavage from the resin. However, the coupling of cysteine derivatives is often associated with challenges, most notably the risk of racemization, which can compromise the purity and biological activity of the final peptide. The choice of coupling reagent and reaction conditions is therefore paramount to ensure high coupling efficiency and maintain the stereochemical integrity of the amino acid.
Comparison of Common Coupling Reagents
The selection of an appropriate coupling reagent is crucial for the successful incorporation of this compound. The ideal reagent should provide high coupling yields with minimal racemization. Below is a summary of commonly used coupling reagents and their performance characteristics.
| Coupling Reagent/Method | Additive | Base | Racemization Level (% D-isomer) | Coupling Efficiency/Purity | Key Considerations |
| Carbodiimides | |||||
| DIC | HOBt | - | <1%[1][2] | >95%[3] | Recommended for minimizing racemization; reaction times can be longer.[3][4] |
| Uronium/Aminium Salts | |||||
| HBTU | HOBt | DIPEA | ~5-10% (with preactivation)[1][2] | >90%[3] | Widely used and effective, but preactivation should be avoided to minimize racemization.[1][2] |
| HATU | HOAt | DIPEA/Collidine | ~5-15% (with preactivation)[1][2] | High | More reactive than HBTU, potentially leading to faster coupling but also higher racemization if not optimized.[1][2] Using a weaker base like collidine can reduce racemization.[1][2] |
| Phosphonium Salts | |||||
| PyBOP | HOBt | DIPEA | Moderate[3] | >90%[3] | Effective but can lead to higher levels of racemization compared to other uronium/phosphonium reagents.[3] |
| PyAOP | HOAt | DIPEA/Collidine | ~10-20% (with preactivation)[1][2] | High | Highly effective, especially for hindered couplings, but prone to racemization with preactivation.[1][2] |
Note: The quantitative data on racemization is based on studies of N-protected cysteine derivatives in model peptides and should be considered as a guideline.[1][2] Actual levels may vary depending on the specific peptide sequence and reaction conditions.
Experimental Protocols
The following are detailed protocols for the coupling of this compound in solid-phase peptide synthesis using the Boc/Bzl strategy.
Protocol 1: DIC/HOBt Mediated Coupling (Recommended for Minimizing Racemization)
This protocol is recommended for minimizing the risk of racemization during the coupling of this compound.[3][4]
1. Resin Preparation and Deprotection:
-
Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.
-
Deprotect the N-terminal Boc group by treating the resin with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes.
-
Wash the resin thoroughly with DCM (3x) and N,N-dimethylformamide (DMF) (3x).
2. Neutralization:
-
Neutralize the resin-bound amine salt by treating it with a 10% solution of diisopropylethylamine (DIPEA) in DMF for 2 x 2 minutes.
-
Wash the resin with DMF (3x).
3. Coupling:
-
In a separate vessel, dissolve this compound (2-4 equivalents relative to resin loading) and 1-hydroxybenzotriazole (HOBt) (2-4 equivalents) in DMF.
-
Add N,N'-diisopropylcarbodiimide (DIC) (2-4 equivalents) to the solution and allow the activation to proceed for 10-15 minutes at room temperature.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours.
4. Monitoring and Washing:
-
Monitor the coupling reaction using a qualitative method such as the ninhydrin (Kaiser) test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.
-
If the coupling is incomplete, a second coupling may be necessary.
-
Once the coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x).
Protocol 2: HBTU/DIPEA Mediated Coupling (For High Efficiency)
This protocol is suitable for routine couplings where high efficiency is desired. To minimize racemization, pre-activation of the amino acid should be avoided.[1][2]
1. Resin Preparation and Deprotection:
-
Follow the same procedure as in Protocol 1.
2. In situ Neutralization and Coupling:
-
In a separate vessel, dissolve this compound (2-4 equivalents) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (2-4 equivalents) in DMF.
-
Add the amino acid/HBTU solution to the TFA salt of the peptide-resin.
-
Add DIPEA (4-8 equivalents) to the reaction mixture.
-
Agitate the reaction at room temperature for 1-2 hours.
3. Monitoring and Washing:
-
Follow the same procedure as in Protocol 1.
Mandatory Visualizations
Potential Side Reactions and Mitigation Strategies
Besides racemization, other side reactions can occur during the synthesis and cleavage of cysteine-containing peptides.
-
Alkylation of the Cysteine Side-Chain: During final cleavage from Wang resin, the p-hydroxybenzyl group from the linker can alkylate the cysteine sulfhydryl group.[1][5] Using a scavenger cocktail containing triisopropylsilane (TIS) can help to minimize this side reaction.
-
β-Piperidinylalanine Formation: In Fmoc-based synthesis, base-catalyzed elimination of the protected sulfhydryl group can lead to the formation of a dehydroalanine residue, which can then react with piperidine. While this is less of a concern in Boc-SPPS, the choice of protecting group and careful control of basic conditions are important.
-
Oxidation of Methionine: If the peptide sequence contains methionine, the thioether side-chain can be oxidized during acidic cleavage. Adding dithiothreitol (DTT) to the cleavage cocktail can suppress this oxidation.
By carefully selecting the coupling reagent, optimizing reaction conditions, and being aware of potential side reactions, researchers can successfully incorporate this compound into synthetic peptides with high yield and purity.
References
Application Notes and Protocols for the Activation of Boc-D-Cys(pMeBzl)-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the efficient and low-racemization activation of N-α-Boc-D-cysteine(S-p-methylbenzyl)-OH (Boc-D-Cys(pMeBzl)-OH) in Boc-chemistry solid-phase peptide synthesis (SPPS). The protocols and data presented herein are designed to facilitate the successful incorporation of this protected D-cysteine derivative into peptide sequences, a critical step for enhancing peptide stability and modulating biological activity.
Introduction
This compound is a key building block in the synthesis of peptides where the inclusion of a D-cysteine residue is desired. The D-enantiomer confers resistance to enzymatic degradation, thereby extending the in vivo half-life of peptide therapeutics. The tert-butyloxycarbonyl (Boc) group provides temporary protection of the α-amino group, which is readily cleaved by moderate acids like trifluoroacetic acid (TFA). The S-p-methylbenzyl (pMeBzl) group offers robust protection for the cysteine thiol, stable to the repetitive TFA treatments used for Boc deprotection, and is typically removed during the final cleavage from the resin with strong acids such as hydrofluoric acid (HF).
A primary challenge in the incorporation of any protected cysteine derivative is the heightened risk of racemization at the α-carbon during the carboxyl group activation and coupling steps. This is due to the electron-withdrawing nature of the sulfur atom, which increases the acidity of the α-proton. Base-mediated activation methods, particularly those involving pre-activation, can lead to significant epimerization, resulting in diastereomeric impurities that are often difficult to separate from the target peptide. Therefore, the choice of activation method is critical to maintaining the chiral integrity of the D-cysteine residue.
Activation Strategies to Minimize Racemization
Extensive studies on the coupling of protected cysteine derivatives have identified several strategies to suppress racemization.[1][2] Key recommendations include:
-
Carbodiimide-mediated activation: The use of N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) is a highly effective method for minimizing racemization.[3][4] HOBt forms an active ester that is less prone to racemization than the intermediates formed with many other coupling reagents.
-
Avoidance of pre-activation: For aminium/uronium salt-based reagents (e.g., HBTU, HATU), avoiding a pre-activation step where the protected amino acid, coupling reagent, and base are mixed before addition to the resin can significantly reduce racemization levels.[1][2]
-
Choice of base: If a base is required, weaker, sterically hindered bases such as 2,4,6-collidine are preferable to stronger bases like N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM).[5][6]
-
Solvent polarity: Using less polar solvents, such as a mixture of dichloromethane (DCM) and N,N-dimethylformamide (DMF), can also help to reduce racemization.[1][3]
Based on these principles, the following protocols are recommended for the activation and coupling of this compound.
Experimental Protocols
Protocol 1: DIC/HOBt Mediated Coupling (Recommended for Minimal Racemization)
This protocol is the preferred method for incorporating this compound due to its demonstrated low levels of racemization.[3]
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
10% (v/v) N,N-Diisopropylethylamine (DIEA) in DMF (for neutralization)
-
SPPS reaction vessel
-
Shaker or agitator
Procedure:
-
Resin Swelling and Deprotection:
-
Swell the peptide-resin in DCM for 30 minutes.
-
Deprotect the N-terminal Boc group by treating the resin with 50% TFA in DCM for 30 minutes.
-
Wash the resin thoroughly with DCM (3x) and DMF (3x).
-
-
Neutralization:
-
Neutralize the resin-bound amine trifluoroacetate salt by treating it with a 10% solution of DIEA in DMF for 2 minutes. Repeat this step once.
-
Wash the resin with DMF (5x).
-
-
Activation and Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to this solution. Do not pre-activate for an extended period.
-
Immediately add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours.
-
-
Monitoring and Washing:
-
Monitor the coupling reaction using a qualitative method such as the ninhydrin (Kaiser) test. A negative result (yellow beads) indicates complete coupling.
-
If the coupling is incomplete, the coupling step can be repeated.
-
Once the coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next cycle of deprotection and coupling.
-
Protocol 2: HBTU Mediated Coupling with In Situ Neutralization
This protocol uses a common aminium salt reagent but incorporates modifications to suppress racemization. It is suitable for routine couplings where high efficiency is desired.
Materials:
-
Peptide-resin with a free N-terminal amine (as the TFA salt)
-
This compound
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
2,4,6-Collidine (TMP) or N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
SPPS reaction vessel
-
Shaker or agitator
Procedure:
-
Resin Swelling and Deprotection:
-
Swell the peptide-resin in DCM for 30 minutes.
-
Deprotect the N-terminal Boc group by treating the resin with 50% TFA in DCM for 30 minutes.
-
Wash the resin thoroughly with DCM (3x) and DMF (3x). The resin-bound amine will be the TFA salt.
-
-
In Situ Neutralization and Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents) and HBTU (3 equivalents) in DMF.
-
Add the amino acid/HBTU solution to the TFA salt of the peptide-resin.
-
Add 2,4,6-collidine (6 equivalents) to the reaction mixture. Using collidine is preferred to minimize racemization. If unavailable, use DIEA.
-
Agitate the reaction at room temperature for 1-2 hours.
-
-
Monitoring and Washing:
-
Monitor the coupling reaction using the ninhydrin (Kaiser) test.
-
If the coupling is incomplete, a second coupling may be necessary.
-
Once the coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Quantitative Data
While specific racemization data for this compound is not extensively published, the following table summarizes representative data for the racemization of other protected cysteine derivatives under various coupling conditions. This data provides a valuable comparison and guide for selecting the optimal activation method.
Table 1: Comparison of Racemization Levels for S-Protected Cysteine Derivatives in SPPS
| S-Protecting Group | Coupling Reagent/Method | Base | Racemization (% D-isomer) | Reference |
| Trityl (Trt) | HBTU/HOBt/DIEA (5 min pre-activation) | DIEA | 5-33% | [1][2] |
| Trityl (Trt) | HBTU/HOBt/TMP (no pre-activation) | TMP | <1% | [1][2] |
| Trityl (Trt) | DIC/HOBt | None | Low (not quantified) | [3][4] |
| Diphenylmethyl (Dpm) | HCTU/6-Cl-HOBt/DIEA (1 min pre-activation) | DIEA | 1.2% | [5][7] |
| Trityl (Trt) | HCTU/6-Cl-HOBt/DIEA (1 min pre-activation) | DIEA | 8.0% | [5][7] |
| Tetrahydropyranyl (Thp) | DIPCDI/Oxyma | None | 0.74% | [8] |
| Trityl (Trt) | DIPCDI/Oxyma | None | 3.3% | [8] |
Note: Data is compiled from studies on different model peptides and may not be directly comparable but illustrates general trends.
Visualizations
Chemical Structure of this compound
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. bachem.com [bachem.com]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bachem.com [bachem.com]
- 7. researchgate.net [researchgate.net]
- 8. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
Application Notes and Protocols for HF Cleavage of the p-Methoxybenzyl (pMeBzl) Protecting Group
Introduction
The p-methoxybenzyl (pMeBzl) group is a frequently utilized protecting group for various functional groups, including thiols (cysteine), hydroxyls (serine, threonine, tyrosine), and imidazoles (histidine), particularly in Boc solid-phase peptide synthesis (SPPS). Its removal is typically accomplished under strong acidic conditions, with anhydrous hydrogen fluoride (HF) being a common and effective reagent. The cleavage proceeds via an SN1 mechanism, which generates a resonance-stabilized p-methoxybenzyl carbocation. To prevent deleterious side reactions, such as the alkylation of nucleophilic amino acid side chains (e.g., tryptophan, methionine, and tyrosine) by this carbocation, scavengers must be included in the cleavage cocktail.[1][2][3] Anisole is a widely used scavenger for this purpose.[3]
This document provides detailed protocols and supporting data for the removal of the pMeBzl group using HF, with a primary focus on its application in peptide synthesis.
Data Presentation: HF Cleavage Cocktails and Conditions
The selection of the appropriate scavenger cocktail and reaction conditions is critical for successful deprotection and to minimize side reactions.[1] The following table summarizes common HF cleavage cocktails and conditions for the removal of the pMeBzl group, primarily in the context of cleaving peptides from the resin in Boc-SPPS.
| Cleavage Cocktail Composition (v/v/v) | Target Protecting Groups | Standard Conditions | Notes |
| HF:Anisole (9:1) | Standard peptides, pMeBzl | 0-5 °C, 30-60 min | A general-purpose cocktail.[2] |
| HF:p-Cresol (9:1) | Peptides with multiple Glu/Asp residues | 0-5 °C, 30-60 min | p-Cresol can help suppress side reactions with glutamic and aspartic acid.[2] |
| HF:Anisole:Dimethylsulfide (DMS):p-Thiocresol (10:1:1:0.2) | Peptides containing Cys(pMeBzl) | 0-5 °C, 30-60 min | DMS and p-thiocresol are particularly effective in protecting cysteine residues.[4] |
| HF:DMS:p-Cresol (25:65:10) | "Low HF" for labile groups | 0 °C, 2 hours | This "low HF" condition favors an SN2 mechanism, reducing side reactions. It is often followed by a "high HF" step. |
Experimental Protocols
Safety Precautions: Anhydrous hydrogen fluoride is extremely corrosive, toxic, and can cause severe burns that may not be immediately painful. All work with HF must be conducted in a dedicated, HF-resistant fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and face shield. An HF antidote, such as calcium gluconate gel, must be readily available.[5] The use of a specialized HF cleavage apparatus made of HF-resistant materials (e.g., Teflon, Kel-F) is mandatory.[2][5]
Protocol 1: Standard "High HF" Cleavage for pMeBzl Removal
This protocol is suitable for the simultaneous deprotection of the S-p-methoxybenzyl group from cysteine and cleavage of the peptide from the resin.[6]
Materials:
-
Peptide-resin with pMeBzl-protected amino acids
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavengers: Anisole, Dimethylsulfide (DMS), p-Thiocresol
-
Teflon-coated magnetic stir bar
-
HF cleavage apparatus
-
Dry ice/methanol bath
-
Cold diethyl ether
-
Trifluoroacetic acid (TFA) (optional)
-
Centrifuge
-
Fine sintered glass funnel
Procedure:
-
Preparation: If present, remove the N-terminal Boc group prior to HF cleavage to prevent t-butylation of sensitive residues.[2] Place the dried peptide-resin (e.g., 0.2 mmol) and a Teflon-coated stir bar into the reaction vessel of the HF apparatus.[6]
-
Addition of Scavengers: Add the scavenger mixture to the reaction vessel. For a peptide containing Cys(pMeBzl), a typical mixture per 0.2 mmol of peptide-resin is 1 mL of anisole, 1 mL of dimethylsulfide, and 0.2 mL of p-thiocresol.[6]
-
Cooling: Securely cap the reaction vessel and cool it in a dry ice/methanol bath for at least 5 minutes.[6]
-
HF Distillation: Following the manufacturer's instructions for the HF apparatus, distill approximately 10 mL of anhydrous HF into the cooled reaction vessel per 0.2 mmol of peptide-resin.[6] Maintain the temperature of the reaction vessel between -5 °C and 0 °C during HF collection.[6]
-
Cleavage Reaction: Once the HF is collected, adjust the temperature to between 0 °C and 5 °C and stir the mixture for 30 to 60 minutes.[6] For peptides containing more resistant protecting groups like Arg(Tos), the reaction time may need to be extended up to 2 hours.[4][6]
-
HF Evaporation: After the reaction is complete, evaporate the HF under a stream of nitrogen, following the apparatus manufacturer's protocol.[6]
-
Peptide Precipitation and Washing:
-
Filter the resin using a fine sintered funnel.
-
Wash the resin with a small amount of TFA and combine the filtrates.[6]
-
Add 8-10 volumes of cold diethyl ether to the filtrate to precipitate the crude peptide.[6]
-
The mixture can be stored at 4 °C overnight to enhance precipitation.[6]
-
Collect the peptide by centrifugation or filtration through a fine sintered glass funnel.[6]
-
Wash the crude peptide pellet with cold ether to remove residual scavengers.[6]
-
-
Drying: Dry the crude peptide under vacuum.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HF cleavage of a pMeBzl-protected peptide from the solid support.
References
- 1. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 2. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 5. Hf cleavage and deprotection from resins | PPTX [slideshare.net]
- 6. peptide.com [peptide.com]
Application Notes and Protocols for TFMSA Cleavage of Peptides Containing S-p-Methylbenzyl-Cysteine (Cys(pMeBzl))
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluoromethanesulfonic acid (TFMSA), a strong organic acid, is a widely used reagent in solid-phase peptide synthesis (SPPS) for the cleavage of peptides from the resin support and the simultaneous removal of acid-labile side-chain protecting groups. This method serves as a common alternative to hydrogen fluoride (HF) cleavage, offering the advantage of not requiring specialized, HF-resistant apparatus. The S-p-methylbenzyl (pMeBzl) group is a frequently employed protecting group for the thiol side chain of cysteine, exhibiting stability to the milder acids used for Nα-Boc deprotection but removable by strong acids like TFMSA.
Effective cleavage of Cys(pMeBzl)-containing peptides with TFMSA is crucial for obtaining high yields of the desired product while minimizing side reactions. The primary challenge during this process is the generation of a reactive p-methylbenzyl cation upon removal of the protecting group. This carbocation can lead to undesired modifications of sensitive amino acid residues, particularly the deprotected cysteine thiol, resulting in S-alkylation and other side products. To mitigate these side reactions, the use of a carefully selected scavenger cocktail is essential.
These application notes provide a comprehensive overview of the TFMSA cleavage of Cys(pMeBzl)-containing peptides, including a comparison of common cleavage cocktails, detailed experimental protocols, and logical workflows to guide researchers in achieving optimal cleavage outcomes.
Data Presentation: Comparison of TFMSA Cleavage Cocktails
While direct quantitative comparisons for the TFMSA cleavage of Cys(pMeBzl) are not extensively documented in readily available literature, the following table summarizes common cleavage cocktails and their intended applications based on established protocols and the known functions of the scavenger components. The effectiveness of each cocktail is highly dependent on the specific peptide sequence.
| Cleavage Cocktail Composition (v/v/w for some components) | Key Features & Recommendations | Potential Side Reactions if Not Optimized |
| Standard TFMSA / TFA | ||
| TFMSA / TFA / m-cresol (1:9:1) | Simple formulation for peptides without highly sensitive residues. m-Cresol acts as a primary scavenger for the p-methylbenzyl cation. | Incomplete scavenging can lead to S-alkylation of Cys. |
| TFMSA with Thiol Scavengers | ||
| TFMSA / TFA / m-cresol / p-thiocresol (proportions vary) | The addition of a thiol scavenger like p-thiocresol is highly recommended for Cys(pMeBzl) to competitively trap the p-methylbenzyl cation and prevent reattachment to the cysteine thiol.[1] | |
| TFMSA / TFA / Thioanisole / EDT (e.g., 10:85:5:2.5) | A robust cocktail where thioanisole acts as a scavenger and 1,2-ethanedithiol (EDT) helps to maintain a reducing environment, preventing disulfide bond formation. | Thioanisole can potentially modify tryptophan residues. |
| Low-High TFMSA Cleavage | ||
| Low TFMSA Step: TFMSA / TFA / DMS / m-cresol (e.g., 1:5:3:1) at 0-5°C | Designed to remove more acid-labile protecting groups under milder conditions, minimizing the concentration of reactive cations during the final cleavage. Dimethyl sulfide (DMS) is a key component.[1] | Incomplete removal of some protecting groups may occur. |
| High TFMSA Step: Followed by a standard TFMSA cleavage cocktail | Ensures complete deprotection and cleavage from the resin. | Risk of side reactions if the "low" step was not efficient. |
Experimental Protocols
Safety Precautions: Trifluoromethanesulfonic acid (TFMSA) and trifluoroacetic acid (TFA) are extremely corrosive and toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Protocol 1: Standard Single-Step TFMSA Cleavage of Cys(pMeBzl) Peptides
This protocol is suitable for many peptides containing Cys(pMeBzl) and other standard acid-labile protecting groups.
Materials:
-
Peptide-resin (dried under vacuum)
-
Trifluoromethanesulfonic acid (TFMSA)
-
Trifluoroacetic acid (TFA)
-
m-cresol
-
p-thiocresol
-
Anhydrous diethyl ether (cold, -20°C)
-
Reaction vessel (round-bottom flask) with a stir bar
-
Ice bath
-
Filtration apparatus (sintered glass funnel)
Procedure:
-
Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) into a clean, dry round-bottom flask containing a magnetic stir bar.
-
Scavenger Cocktail Preparation: In a separate container, prepare the cleavage cocktail. A common formulation for peptides containing cysteine includes a mixture of TFA, m-cresol, and p-thiocresol. For every 100 mg of resin, a typical cocktail might consist of 1 mL of TFA, 100 µL of m-cresol, and 20-50 µL of p-thiocresol.[1]
-
Cooling: Cool the reaction flask containing the peptide-resin and the cleavage cocktail separately in an ice bath for 5-10 minutes.
-
Cleavage Reaction:
-
To the cooled peptide-resin, add the pre-chilled scavenger cocktail.
-
Stir the slurry at 0°C.
-
Slowly add TFMSA dropwise to the stirring mixture. For every 100 mg of resin, add approximately 100-200 µL of TFMSA.[1] The addition should be slow to dissipate the heat generated.
-
Continue stirring the reaction mixture at room temperature for 90-120 minutes.[1]
-
-
Peptide Precipitation:
-
Filter the resin using a fine sintered glass funnel and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Add the combined filtrate dropwise to a 10-fold volume of cold anhydrous diethyl ether with vigorous stirring to precipitate the crude peptide.
-
-
Peptide Isolation:
-
Allow the peptide to precipitate fully, which may require storage at 4°C for several hours or overnight.[1]
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers and other organic-soluble impurities.
-
Dry the crude peptide under a stream of nitrogen or in a vacuum desiccator.
-
-
Post-Cleavage Work-up: The crude peptide should be purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Low-High TFMSA Cleavage of Cys(pMeBzl) Peptides
This two-step procedure is recommended for complex peptides or sequences that are particularly prone to side reactions. The initial "low" concentration of TFMSA in the presence of dimethyl sulfide (DMS) facilitates a milder deprotection of most side-chain protecting groups before the final "high" acid concentration cleaves the peptide from the resin.[1]
Materials:
-
Same as Protocol 1, with the addition of dimethyl sulfide (DMS).
Procedure:
Part A: Low TFMSA Step
-
Resin and Scavenger Preparation: Place the dried peptide-resin (e.g., 100 mg) in a round-bottom flask with a stir bar. In a separate container, prepare the "low" scavenger mix. For every 100 mg of resin, use approximately 300 µL of DMS and 100 µL of m-cresol.[1]
-
Cooling: Cool the flask containing the resin and the scavenger mix in an ice bath to 0°C.
-
Initial Deprotection:
Part B: High TFMSA Step
-
Increase Acid Concentration: After the "low" step, increase the concentration of TFMSA to effect the final cleavage. This can be done by the slow, dropwise addition of more TFMSA or a pre-made "high" concentration cocktail.
-
Final Cleavage: Continue to stir the reaction at room temperature for an additional 60-90 minutes.
-
Peptide Precipitation and Isolation: Follow steps 5 through 7 as described in Protocol 1.
Mandatory Visualizations
Caption: Standard TFMSA Cleavage Workflow.
Caption: TFMSA Cleavage and Scavenger Action.
References
Synthesis of Disulfide-Bridged Peptides Using Boc-D-Cys(pMeBzl)-OH: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of disulfide-bridged peptides utilizing the building block Boc-D-Cys(pMeBzl)-OH. The incorporation of D-cysteine can enhance peptide stability against proteolytic degradation, a crucial attribute for therapeutic peptide development. The para-methylbenzyl (pMeBzl) group offers robust thiol protection during Boc-based Solid-Phase Peptide Synthesis (SPPS) and is readily removable during the final cleavage step.
Introduction
Disulfide bridges are critical structural motifs in a vast number of biologically active peptides, conferring conformational rigidity that is often essential for receptor binding and biological function. The synthesis of these peptides requires a robust strategy for the protection and subsequent deprotection of cysteine thiol groups to ensure correct disulfide bond formation. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is a classic and effective method for SPPS.[1]
This compound is a valuable building block in this strategy. The Nα-Boc group provides temporary protection during peptide chain elongation and is removed with moderate acid, typically trifluoroacetic acid (TFA). The S-p-methylbenzyl group is stable to these conditions but is cleaved with strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), concurrently with peptide cleavage from the resin.
Key Advantages of this compound:
-
Enhanced Stability: The incorporation of a D-amino acid can significantly increase resistance to enzymatic degradation, prolonging the peptide's in-vivo half-life.[1]
-
Robust Thiol Protection: The pMeBzl group is stable throughout the iterative cycles of Boc-SPPS.
-
Simultaneous Deprotection and Cleavage: The protecting group is efficiently removed during the final acidolytic cleavage from the resin.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) using Boc Chemistry
This protocol outlines the manual synthesis of a linear peptide containing this compound on a Merrifield resin.
Materials:
-
Merrifield resin (or other suitable Boc-compatible resin)
-
Boc-protected amino acids, including this compound
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU/HOBt or DIC/HOBt)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the resin in DCM for 1-2 hours in a reaction vessel.
-
First Amino Acid Attachment (if starting from Merrifield resin):
-
Prepare the cesium salt of the C-terminal Boc-amino acid.
-
Add the cesium salt to the swollen resin in DMF and heat at 50°C for 12-24 hours.
-
Wash the resin thoroughly with DMF, DCM, and methanol, then dry under vacuum.
-
-
Peptide Chain Elongation (per cycle):
-
Boc Deprotection:
-
Neutralization:
-
Treat the resin with 10% DIEA in DCM for 2 x 2 minutes.[1]
-
Wash the resin with DCM.
-
-
Amino Acid Coupling:
-
Dissolve the next Boc-amino acid (3 equivalents) and a coupling agent like HBTU (2.9 equivalents) in DMF.
-
Add DIEA (6 equivalents) to activate the amino acid for 2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2-4 hours.
-
Monitor the coupling reaction using the Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.
-
-
Capping (Optional): If the coupling is incomplete, cap the unreacted amino groups with acetic anhydride.
-
Washing: Wash the resin with DMF and DCM.
-
Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the sequence, using this compound at the desired position.
-
Cleavage and Deprotection
This step removes the peptide from the resin and cleaves all side-chain protecting groups, including the pMeBzl group from the D-cysteine residue.
Caution: Anhydrous HF is highly toxic and corrosive and requires specialized equipment and handling procedures. TFMSA is a less hazardous alternative.
Using a "Low-High" HF Cleavage Procedure:
This two-step procedure is recommended to minimize side reactions, especially for peptides containing sensitive residues like tryptophan or methionine.
-
Low HF Step:
-
Treat the peptide-resin with a mixture of HF:dimethyl sulfide (DMS):p-cresol (25:65:10, v/v/v) for 2 hours at 0°C. This step removes more labile protecting groups.
-
Evaporate the HF and DMS.
-
-
High HF Step:
-
Treat the resin with HF:p-cresol (90:10, v/v) for 1 hour at 0°C to cleave the peptide from the resin and remove the pMeBzl group.
-
Evaporate the HF.
-
-
Peptide Precipitation and Washing:
-
Wash the resin with cold diethyl ether to remove cleaved protecting groups and scavengers.
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Collect the peptide by centrifugation or filtration.
-
Dissolve the peptide in an appropriate aqueous buffer (e.g., dilute acetic acid) and lyophilize.
-
Cleavage Cocktail Alternative (Reagent K):
For peptides with sensitive residues, a common cleavage cocktail is Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5). However, complete removal of the pMeBzl group may require stronger acid conditions or longer reaction times.
Disulfide Bridge Formation (Oxidation/Cyclization)
After cleavage and purification of the linear dithiol peptide, the disulfide bridge can be formed through oxidation.
Method 1: Air Oxidation
This is a simple and common method, particularly for forming intramolecular disulfide bonds.[3]
-
Dissolve the purified linear peptide in a dilute aqueous buffer (e.g., 0.1 M ammonium bicarbonate or 0.1 M ammonium acetate) at a low concentration (0.1-1.0 mg/mL) to favor intramolecular cyclization over intermolecular oligomerization. The pH should be slightly basic (pH 7.5-8.5) to facilitate thiolate anion formation.
-
Stir the solution vigorously in a vessel open to the atmosphere for 24-48 hours.
-
Monitor the reaction by HPLC and/or mass spectrometry to follow the disappearance of the reduced peptide and the appearance of the oxidized, cyclic product.
-
Once the reaction is complete, lyophilize the solution.
-
Purify the final cyclic peptide by reverse-phase HPLC.
Method 2: Other Oxidizing Agents
Other reagents can be used for more controlled or rapid oxidation.
-
Potassium Ferricyanide (K₃[Fe(CN)₆]): Add a dilute solution of K₃[Fe(CN)₆] dropwise to a solution of the peptide in aqueous buffer until a faint yellow color persists.
-
Iodine (I₂): A solution of iodine in methanol or acetic acid can be used. This is often performed in organic solvents.
-
Dimethyl Sulfoxide (DMSO): DMSO can act as a mild oxidizing agent, often in acidic conditions.
Quantitative Data Summary
The following table summarizes typical yields for the different stages of disulfide-bridged peptide synthesis. Actual yields will vary depending on the peptide sequence, length, and specific conditions used.
| Synthesis Stage | Parameter | Typical Range | Notes |
| SPPS | Crude Linear Peptide Yield | 60-90% | Based on the initial loading of the resin. Sequence-dependent. |
| Cleavage | Crude Linear Peptide Purity | 50-80% | Determined by analytical HPLC. |
| Oxidation | Crude Cyclic Peptide Yield | 40-80% | Highly dependent on concentration and oxidation method. |
| Purification | Final Purified Peptide Yield | 10-40% | Overall yield after HPLC purification. |
| Final Purity | Purity of Final Product | >95% | Determined by analytical HPLC and mass spectrometry. |
Visualizations
Experimental Workflow
Caption: Workflow for disulfide-bridged peptide synthesis.
Chemical Structure of this compound
Caption: Structure of this compound.
Disulfide Bridge Formation Mechanism
Caption: Simplified oxidation of thiols to a disulfide bridge.
References
Application Notes and Protocols for the Incorporation of Boc-D-Cys(pMeBzl)-OH into Complex Peptides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the successful incorporation of the protected amino acid Boc-D-Cys(pMeBzl)-OH into complex peptides using solid-phase peptide synthesis (SPPS). This document outlines the key properties of this reagent, detailed experimental protocols, and expected outcomes, facilitating its use in the synthesis of peptides with enhanced stability and for the controlled formation of disulfide bridges.
Introduction
This compound is a crucial building block in peptide chemistry, particularly for the synthesis of peptides containing D-cysteine residues. The tert-butyloxycarbonyl (Boc) group provides temporary protection of the α-amino group, which is readily removed under moderately acidic conditions. The para-methylbenzyl (pMeBzl) group offers robust protection for the cysteine thiol side-chain, stable to the repetitive acid treatments used for Boc-group removal, thus preventing unwanted side reactions. This differential stability is fundamental to the Boc/Bzl protection strategy in SPPS. The pMeBzl group's stability allows for the selective deprotection of other protecting groups and is typically removed during the final cleavage of the peptide from the resin using strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[1] This reagent is particularly valuable for the synthesis of peptides where precise control over disulfide bond formation is required to achieve the desired three-dimensional structure and biological activity.[2]
Key Properties and Advantages
-
Orthogonal Protection Scheme: The acid lability of the Boc group versus the much stronger acid required to cleave the pMeBzl group provides a quasi-orthogonal system in Boc-based SPPS.[1] This allows for the sequential deprotection and coupling of amino acids without premature deprotection of the cysteine side chain.
-
Prevention of Side Reactions: The pMeBzl group effectively prevents the highly nucleophilic thiol side chain of cysteine from participating in undesirable reactions, such as alkylation or oxidation, during peptide synthesis.
-
Controlled Disulfide Bond Formation: The stability of the pMeBzl group allows for the assembly of the entire peptide chain, after which it can be removed to allow for controlled oxidation and formation of disulfide bridges. This is critical for the synthesis of structurally complex peptides like conotoxins.[3][4]
-
Enhanced Peptide Stability and Bioactivity: The incorporation of D-amino acids, such as D-cysteine, can increase the proteolytic stability of peptides, making them more suitable for therapeutic applications.
Quantitative Data Summary
While exact yields can be sequence-dependent, the following tables provide typical quantitative data for the key steps involving this compound in a standard Boc-SPPS workflow.
Table 1: Coupling Efficiency
| Amino Acid Derivative | Coupling Method | Typical Coupling Efficiency | Notes |
| This compound | DIC/HOBt | >99% (estimated) | Coupling efficiency is generally high for non-sterically hindered amino acids in Boc-SPPS. Efficiency should be monitored using a qualitative test like the Kaiser test. |
| This compound | HBTU/DIEA | >99% (estimated) | HBTU is a highly efficient coupling reagent. In situ neutralization protocols can further enhance coupling efficiency, especially for difficult sequences. |
Table 2: Deprotection and Cleavage Yields
| Protecting Group | Deprotection/Cleavage Reagent | Typical Yield | Scavengers | Notes |
| Boc | 50% TFA in DCM | >99% | None required | Standard Boc deprotection is highly efficient. |
| pMeBzl | Anhydrous HF | Good to High | p-cresol, dimethyl sulfide (DMS) | HF is highly effective but requires specialized equipment. Scavengers are crucial to prevent side reactions with sensitive residues.[5][6] |
| pMeBzl | TFMSA in TFA | Good | Thioanisole, ethanedithiol (EDT) | A common alternative to HF, though still a very strong and corrosive acid. |
| pMeBzl | DTNP in TFA | ~70-95% | Thioanisole | A milder, alternative method for deprotection. The yield can be dependent on the equivalents of the reagent used.[7] |
Table 3: Disulfide Bond Formation Yields
| Oxidation Method | Peptide Type | Typical Yield | Conditions |
| Air Oxidation | Single Disulfide Peptides | Variable | pH 8-9 in aqueous buffer, low peptide concentration (~0.1 mg/mL) to favor intramolecular cyclization. |
| Iodine Oxidation | Multi-disulfide Peptides | 70-90% | Stepwise formation using orthogonal protecting groups. Can be performed on-resin or in solution.[4] |
| Glutathione Redox | Peptides with free thiols | Good | Use of a mixture of reduced and oxidized glutathione at pH ~7.9 to facilitate correct folding and disulfide pairing.[8] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Cycle for Incorporating this compound
This protocol describes a single coupling cycle for adding this compound to a growing peptide chain on a solid support using a manual or automated synthesizer.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Coupling reagent (e.g., HBTU, DIC)
-
Base (e.g., DIEA, HOBt if using DIC)
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)
-
Deprotection solution: 50% Trifluoroacetic acid (TFA) in DCM
-
Neutralization solution: 10% DIEA in DMF
-
Washing solvents: DMF, DCM, Isopropanol (IPA)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Boc Deprotection:
-
Wash the resin with DCM (3x).
-
Treat the resin with 50% TFA in DCM for 2 minutes.
-
Drain and treat again with 50% TFA in DCM for 20-30 minutes.
-
Wash the resin with DCM (3x), IPA (2x), and DMF (3x).
-
-
Neutralization:
-
Treat the resin with 10% DIEA in DMF for 2 minutes (2x).
-
Wash the resin with DMF (3x).
-
-
Coupling:
-
Dissolve this compound (3 eq.), HBTU (3 eq.), and DIEA (6 eq.) in a minimal amount of DMF.
-
Add the activation mixture to the resin and shake for 1-2 hours.
-
Alternatively, for DIC/HOBt coupling, dissolve this compound (3 eq.) and HOBt (3 eq.) in DMF, add to the resin, followed by DIC (3 eq.).
-
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates complete coupling).
-
Washing: Wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection and coupling cycle.
Protocol 2: Cleavage and Deprotection using Anhydrous HF
Warning: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed in a specialized, HF-resistant apparatus by trained personnel.
Materials:
-
Dried peptide-resin
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavengers: p-cresol, dimethyl sulfide (DMS)
-
Cold diethyl ether
-
Stirring bar
-
HF cleavage apparatus
Procedure:
-
Preparation: Place the dried peptide-resin and a stirring bar into the HF apparatus reaction vessel.
-
Adding Scavengers: Add p-cresol (1.0 mL per gram of resin) and DMS (6.5 mL per gram of resin).
-
HF Condensation: Cool the reaction vessel to -78°C (dry ice/acetone bath) and condense anhydrous HF (approximately 10 mL per gram of resin) into the vessel.
-
Cleavage Reaction: Stir the mixture at 0°C for 1-2 hours.[5]
-
HF Removal: Remove the HF by vacuum distillation.
-
Peptide Precipitation: Wash the residue with a stream of cold diethyl ether to precipitate the crude peptide and remove the scavengers.
-
Isolation: Filter and dry the precipitated peptide under vacuum.
-
Purification: Dissolve the crude peptide in an appropriate aqueous buffer (e.g., aqueous acetic acid) and purify by reverse-phase HPLC.
Protocol 3: Disulfide Bond Formation via Air Oxidation
This protocol is suitable for forming a single intramolecular disulfide bond in a purified peptide.
Materials:
-
Purified, deprotected peptide with free thiol groups
-
Aqueous buffer: 0.1 M Ammonium Bicarbonate or Tris-HCl, pH 8-8.5
-
Acetonitrile (ACN) or other organic co-solvent if needed for solubility
Procedure:
-
Peptide Dissolution: Dissolve the purified peptide in the aqueous buffer at a low concentration (0.1-0.5 mg/mL) to favor intramolecular over intermolecular disulfide bond formation. If solubility is an issue, a small amount of ACN can be added.
-
Oxidation: Stir the solution vigorously, open to the atmosphere, for 12-48 hours. The dissolved oxygen in the buffer will act as the oxidant.
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by RP-HPLC and mass spectrometry. The oxidized peptide will typically have a shorter retention time than the reduced form, and its mass will be 2 Da less.
-
Quenching and Purification: Once the reaction is complete, acidify the solution with a small amount of TFA or acetic acid to stop the reaction. Purify the cyclized peptide by RP-HPLC.
Visualizations
Boc-SPPS Workflow for Incorporating this compound
Caption: Boc-SPPS cycle for the incorporation of a protected cysteine residue.
Cleavage and Disulfide Bond Formation Pathway
Caption: Post-synthesis workflow from cleavage to final cyclic peptide.
References
- 1. peptide.com [peptide.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery, synthesis and development of structure-activity relationships of Conotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Use of Scavengers in p-Methoxybenzyl (pMeBzl) Group Deprotection
For Researchers, Scientists, and Drug Development Professionals
Introduction
The p-methoxybenzyl (pMeBzl or PMB) group is a versatile and widely used protecting group for alcohols, phenols, amines, and other functional groups in multi-step organic synthesis. Its stability under a range of conditions and, more importantly, the multiple strategies for its selective removal make it a valuable tool in the synthesis of complex molecules, including pharmaceuticals and natural products.
Deprotection of the pMeBzl group is typically achieved under acidic conditions (either protic or Lewis acids) or by oxidation. Acid-mediated deprotection proceeds via the formation of a resonance-stabilized p-methoxybenzyl cation. While this intermediate is relatively stable, it is also a potent electrophile that can be trapped by nucleophiles present in the substrate or the reaction medium, leading to undesired side products and reduced yields of the desired deprotected compound. To mitigate these side reactions, scavengers are added to the reaction mixture to efficiently trap the p-methoxybenzyl cation.
These application notes provide a comprehensive overview of the use of various scavengers in the deprotection of pMeBzl groups, offering detailed protocols and quantitative data to aid researchers in selecting the optimal conditions for their specific substrates.
The Role of Scavengers in pMeBzl Deprotection
The primary function of a scavenger in pMeBzl deprotection is to react with the electrophilic p-methoxybenzyl cation at a rate significantly faster than any competing nucleophilic functional groups on the substrate. This prevents re-alkylation of the target molecule or alkylation of other sensitive moieties.
Commonly employed scavengers can be broadly categorized as:
-
Electron-rich aromatic compounds: Anisole, 1,3,5-trimethoxybenzene, and phenol are effective cation traps through Friedel-Crafts-type alkylation reactions.
-
Sulfur-containing compounds: Thioanisole, ethyl mercaptan (EtSH), and mercaptoacetic acid are soft nucleophiles that readily react with the p-methoxybenzyl cation.
-
Silanes: Triethylsilane (TES) and triisopropylsilane (TIS) are excellent scavengers that reduce the p-methoxybenzyl cation to p-methylanisole.
The choice of scavenger and deprotection conditions depends on the nature of the substrate, the presence of other protecting groups, and the desired selectivity.
Quantitative Data on pMeBzl Deprotection with Various Scavengers
The following tables summarize quantitative data from the literature on the efficiency of different scavenger systems for the deprotection of pMeBzl ethers.
Table 1: Lewis Acid-Mediated Deprotection of pMeBzl Ethers with a Mercaptoacid Scavenger
| Entry | Substrate | Lewis Acid (mol%) | Scavenger (equiv) | Solvent | Time (h) | Yield (%) |
| 1 | 4-(p-Methoxybenzyloxy)butyl benzoate | BF₃·OEt₂ (10) | Mercaptoacetic acid (2) | CH₂Cl₂ | 1 | 95 |
| 2 | 1-Adamantyl p-methoxybenzyl ether | BF₃·OEt₂ (10) | Mercaptoacetic acid (2) | CH₂Cl₂ | 1 | 98 |
| 3 | (R)-1-(p-Methoxybenzyloxy)-3-phenylpropane-2-ol | FeCl₃ (10) | Mercaptoacetic acid (2) | CH₂Cl₂ | 1 | 92 |
Table 2: Protic Acid-Mediated Deprotection of pMeBzl Ethers with a Silane Scavenger [1]
| Entry | Substrate | Acid (equiv) | Scavenger (equiv) | Solvent | Time (min) | Yield (%) |
| 1 | Methyl 2,3,4-tri-O-benzyl-6-O-p-methoxybenzyl-α-D-glucopyranoside | HCl (0.1) | - | DCM/HFIP (1:1) | 10 | 85 |
| 2 | Ethyl 2,3,4-tri-O-benzyl-1-thio-6-O-p-methoxybenzyl-β-D-galactopyranoside | HCl (1) | TES (3) | DCM/HFIP (1:1) | 15 | 85 |
| 3 | 4-Nitrophenyl 2,3,6-tri-O-benzyl-4-O-p-methoxybenzyl-β-D-glucopyranoside | TFA (stoich.) | TES (excess) | CH₂Cl₂ | - | High |
Experimental Protocols
Protocol 1: Lewis Acid-Mediated Deprotection with Mercaptoacetic Acid as a Scavenger
This protocol is adapted from the work of Greve and Jensen.
Materials:
-
p-MeBzl protected substrate
-
Dichloromethane (CH₂Cl₂)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) or Iron(III) chloride (FeCl₃)
-
Mercaptoacetic acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the p-MeBzl protected substrate (1.0 equiv) in dichloromethane.
-
Add mercaptoacetic acid (2.0 equiv) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add the Lewis acid (BF₃·OEt₂ or FeCl₃, 0.1 equiv) dropwise to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Protic Acid-Mediated Deprotection with Triethylsilane (TES) as a Scavenger[1]
This protocol is based on the findings of van der Vorm et al. for acid-sensitive substrates.[1]
Materials:
-
p-MeBzl protected substrate
-
Dichloromethane (CH₂Cl₂)
-
Hexafluoroisopropanol (HFIP)
-
Hydrochloric acid (HCl) solution in a suitable solvent (e.g., dioxane)
-
Triethylsilane (TES)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the p-MeBzl protected substrate (1.0 equiv) in a 1:1 mixture of dichloromethane and hexafluoroisopropanol.
-
Add triethylsilane (3.0 equiv) to the solution.
-
Add the hydrochloric acid solution (1.0 equiv) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the starting material is consumed, carefully quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to afford the deprotected product.
Mandatory Visualizations
Caption: Mechanism of acid-catalyzed pMeBzl deprotection and cation scavenging.
Caption: General experimental workflow for pMeBzl deprotection with a scavenger.
Caption: Logical relationship between pMeBzl deprotection, side reactions, and the role of scavengers.
References
Application Notes and Protocols for In-Situ Neutralization with Boc-D-Cys(pMeBzl)-OH
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the efficient incorporation of Boc-D-Cys(pMeBzl)-OH into peptide sequences using an in situ neutralization strategy during solid-phase peptide synthesis (SPPS). This method streamlines the Boc-chemistry workflow by combining the neutralization and coupling steps, which is particularly advantageous for minimizing the risk of side reactions and aggregation associated with cysteine-containing peptides. These application notes outline the principles of in situ neutralization, provide a detailed experimental protocol, present comparative quantitative data, and include workflow diagrams to guide researchers in the successful synthesis of peptides containing the p-methylbenzyl-protected D-cysteine residue.
Introduction
In Boc-based solid-phase peptide synthesis (SPPS), the iterative cycle of deprotection and coupling is fundamental. Following the acidic removal of the Nα-Boc protecting group, the newly exposed N-terminal amino group exists as an ammonium salt, which is non-nucleophilic and thus incapable of participating in the subsequent coupling reaction. The traditional approach involves a discrete neutralization step with a tertiary amine base, followed by washing, before the introduction of the activated amino acid.
The in situ neutralization protocol offers a more streamlined and efficient alternative by combining the neutralization and coupling steps.[1][2] In this approach, the activated Boc-amino acid and a hindered base are added directly to the TFA salt of the peptide-resin.[1] Neutralization and coupling occur concurrently, which minimizes the time the reactive free amine is exposed. This is particularly beneficial for preventing aggregation and other side reactions, which can be prevalent in "difficult" sequences.[2] The use of this compound, a protected D-amino acid derivative, is crucial for synthesizing peptides with enhanced stability against enzymatic degradation.[3]
Principle of In Situ Neutralization
The core principle of in situ neutralization lies in the simultaneous deprotonation of the N-terminal ammonium salt and the coupling of the incoming activated Boc-amino acid. A hindered tertiary amine, such as diisopropylethylamine (DIPEA), is used as the neutralizing agent. The activated amino acid, typically pre-activated with a coupling reagent like HBTU, is introduced along with the base. This ensures that the free amine is generated in the presence of the activated carboxyl group, promoting efficient peptide bond formation and minimizing undesirable side reactions.
Advantages of In Situ Neutralization for this compound Incorporation
-
Reduced Cycle Time: By eliminating separate neutralization and washing steps, the overall synthesis time per amino acid addition is significantly reduced.[1][2]
-
Improved Synthesis Efficiency: This method has been shown to increase the efficiency of peptide chain assembly, especially for challenging sequences prone to aggregation.[2]
-
Minimized Racemization: The base-catalyzed coupling step has been studied and no racemization has been detected.[2]
-
Reduced Solvent Consumption: Fewer washing steps contribute to a more environmentally friendly and cost-effective synthesis process.[1]
Data Presentation
The following tables summarize the expected quantitative improvements when utilizing an in situ neutralization protocol compared to a standard Boc-SPPS protocol for the incorporation of this compound.
Table 1: Comparison of Synthesis Cycle Times
| Step | Standard Protocol (minutes) | In Situ Neutralization Protocol (minutes) |
| Boc Deprotection (TFA) | 20 | 20 |
| Washing | 5 | 2 |
| Neutralization | 10 | 0 (combined with coupling) |
| Washing | 5 | 0 |
| Coupling | 60 | 60 |
| Washing | 5 | 5 |
| Total Cycle Time | 105 | 87 |
Table 2: Expected Purity and Yield for a Model Peptide
| Protocol | Crude Peptide Purity (%) | Overall Yield (%) |
| Standard Protocol | 75 | 45 |
| In Situ Neutralization Protocol | 85 | 55 |
Note: Data is illustrative and actual results may vary depending on the peptide sequence, resin, and coupling reagents used.
Experimental Protocols
This section provides a detailed protocol for the manual solid-phase synthesis of a peptide containing this compound using the in situ neutralization method.
Materials:
-
Merrifield resin (or other suitable resin)
-
This compound
-
Other required Boc-protected amino acids
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIPEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
Methanol (MeOH)
Protocol 1: Standard Boc-SPPS Cycle (for comparison)
-
Resin Swelling: Swell the resin in DCM in a reaction vessel for 30 minutes.
-
Boc Deprotection: Remove the Boc group by treating the resin with 50% TFA in DCM for 20 minutes.[3]
-
Washing: Wash the resin thoroughly with DCM (3x) and DMF (3x).
-
Neutralization: Neutralize the resin by washing with 10% DIPEA in DCM for 2 minutes (repeat twice).[3]
-
Washing: Wash the resin with DCM (3x) to remove excess base.[3]
-
Coupling: In a separate vessel, pre-activate 2 equivalents of this compound with 2 equivalents of HBTU/HOBt and 4 equivalents of DIPEA in DMF for 5-10 minutes. Add the activated amino acid solution to the resin and shake for 1-2 hours.[4]
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat: Repeat steps 2-7 for the next amino acid.
Protocol 2: In Situ Neutralization for this compound
-
Resin Swelling: Swell the resin in DCM in a reaction vessel for 30 minutes.
-
Boc Deprotection: Remove the Boc group by treating the resin with 50% TFA in DCM for 20 minutes.
-
Washing: Briefly wash the resin with DMF (2x) to remove excess TFA.
-
In Situ Neutralization and Coupling: a. In a separate vessel, dissolve 2.0 equivalents of this compound and 2.0 equivalents of HBTU in DMF. b. Add the solution of the activated amino acid to the resin. c. Immediately add 4.0 equivalents of DIPEA to the reaction vessel. d. Shake the mixture at room temperature for 1-2 hours. Monitor the reaction using the Kaiser test.
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat: Repeat steps 2-5 for the next amino acid in the sequence.
Mandatory Visualization
Caption: Comparison of Standard and In Situ Neutralization Workflows.
Caption: Key steps in the in situ neutralization and coupling reaction.
Conclusion
The in situ neutralization protocol for the incorporation of this compound represents a significant improvement over traditional Boc-SPPS methods. By combining the neutralization and coupling steps, this technique not only accelerates the synthesis cycle but also enhances the overall efficiency and purity of the final peptide product, especially for sequences prone to aggregation.[1][2] For researchers and professionals in drug development, adopting this protocol can lead to substantial savings in time and resources while improving the quality and yield of synthesized peptides containing this important amino acid derivative.
References
Troubleshooting & Optimization
Technical Support Center: Preventing Racemization of Boc-D-Cys(pMeBzl)-OH
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing racemization of Boc-D-Cys(pMeBzl)-OH during peptide coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis?
A1: Racemization is the process where a single enantiomer of a chiral amino acid, such as D-Cysteine, is converted into a mixture of both its D and L forms. This loss of stereochemical integrity is a significant side reaction in peptide synthesis. The biological activity of a peptide is highly dependent on its specific three-dimensional structure, which is dictated by the sequence of L- or D-amino acids. The introduction of the opposite enantiomer can lead to a final peptide product with reduced or no biological activity, and these resulting diastereomeric impurities can be very challenging to separate during purification.
Q2: What is the primary mechanism of racemization for Boc-protected amino acids during coupling?
A2: The predominant mechanism for racemization of N-protected amino acids, including Boc-protected amino acids, during coupling is through the formation of a 5(4H)-oxazolone intermediate. This occurs when the carboxyl group of the Boc-amino acid is activated by a coupling reagent. The activated intermediate can then cyclize to form the oxazolone. The α-proton of this oxazolone is acidic and can be readily abstracted by a base present in the reaction mixture, leading to a loss of chirality. Subsequent attack by the amino group of the peptide chain on the now achiral oxazolone intermediate can result in the formation of both the desired peptide bond with the original stereochemistry and the undesired diastereomer.
Q3: Why is Cysteine particularly susceptible to racemization?
A3: Cysteine and Histidine are two of the amino acids most prone to racemization during peptide coupling.[1][2] For Cysteine, the presence of the sulfur atom in the side chain is thought to facilitate the formation of the oxazolone intermediate, thereby increasing the risk of racemization. The choice of the thiol protecting group can also influence the rate of racemization.
Q4: How does the p-Methylbenzyl (pMeBzl) protecting group on the Cysteine side chain affect racemization?
A4: The p-Methylbenzyl (pMeBzl) group is a common thiol protecting group used in Boc-based solid-phase peptide synthesis (SPPS).[3] While extensive quantitative data on the direct comparison of pMeBzl with other protecting groups in terms of racemization is limited, the general consensus is that bulky and electron-withdrawing protecting groups can influence the rate of racemization. It is crucial to consider the overall reaction conditions, as the choice of coupling reagent and base will likely have a more significant impact on preventing racemization than the specific benzyl-type protecting group.
Troubleshooting Guide: Minimizing Racemization of this compound
This guide addresses specific issues that can lead to increased racemization during the coupling of this compound and provides targeted solutions.
| Problem | Potential Cause | Recommended Solution |
| High levels of L-Cys epimer detected in the final peptide. | Inappropriate choice of coupling reagent and/or additives. | Use carbodiimide-based coupling reagents such as Diisopropylcarbodiimide (DIC) in combination with racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[4][5] This combination is highly effective at minimizing racemization, particularly when the coupling is performed in the absence of a base.[3] |
| Use of a strong tertiary amine base. | Avoid strong bases like N,N-diisopropylethylamine (DIEA) and N-methylmorpholine (NMM), which are known to promote racemization.[1] If a base is required, opt for a weaker, sterically hindered base such as 2,4,6-collidine.[6] For Boc-SPPS, in situ neutralization protocols, where neutralization and coupling occur simultaneously, can also help suppress racemization.[2] | |
| Prolonged pre-activation time. | Minimize the pre-activation time of the this compound with the coupling reagent before adding it to the peptide-resin. A long pre-activation period increases the opportunity for oxazolone formation and subsequent racemization.[7] | |
| Elevated reaction temperature. | Perform the coupling reaction at a lower temperature, for instance, at 0°C, to reduce the rate of racemization.[1] This is especially important if using microwave-assisted synthesis, where lowering the temperature can significantly limit racemization.[6] | |
| Inappropriate solvent. | While N,N-Dimethylformamide (DMF) is a common solvent for peptide synthesis, using less polar solvents or a mixture of solvents like Dichloromethane (DCM)/DMF may help to reduce the extent of racemization.[7] | |
| Racemization is observed specifically at the C-terminal Cysteine residue. | Esterification method to the resin. | The initial loading of the first amino acid onto the resin can be a source of racemization, particularly with methods involving DCC/DMAP.[8] For attaching Boc-amino acids to chloromethylated resins (Merrifield resin), the cesium salt method is recommended as it generally proceeds with minimal racemization.[8] |
Quantitative Data Summary
The following table summarizes the racemization levels observed for Cysteine with different coupling reagents and conditions. While this data is primarily from studies using Fmoc-Cys(Trt)-OH, the relative effectiveness of the reagents is expected to be similar for this compound.
| Coupling Reagent/Additive | Base | % Racemization (Epimer) | Reference |
| TBTU | DIEA | 2.6 | [9] |
| DIC/HOBt | - | Not specified, but recommended for low racemization | [3][5] |
| DIC/Oxyma | - | No racemization observed in a specific study | [4] |
| HATU/NMM | NMM | Racemization occurred | [4] |
| PyBOP/HOAt | DIEA | <2% | [10] |
Note: The level of racemization is highly dependent on the specific reaction conditions, including the peptide sequence, solvent, and temperature.
Experimental Protocols
Protocol 1: Low-Racemization Coupling of this compound using DIC/HOBt in Boc-SPPS
This protocol is designed to minimize racemization during the incorporation of this compound in a manual Boc-SPPS workflow.
-
Resin Preparation:
-
Swell the peptide-resin in Dichloromethane (DCM) for 20 minutes.
-
Perform the Nα-Boc deprotection using 50% Trifluoroacetic acid (TFA) in DCM for 20 minutes.
-
Wash the resin thoroughly with DCM (3x) and isopropanol (2x) to remove residual acid.
-
Neutralize the resin with 5% DIEA in DCM for 5 minutes (x2).
-
Wash the resin with DCM (3x) and N,N-Dimethylformamide (DMF) (3x).
-
-
Amino Acid Activation and Coupling:
-
In a separate reaction vessel, dissolve this compound (3 equivalents relative to the resin loading) and HOBt (3 equivalents) in a minimal amount of DMF.
-
Add this solution to the swollen and neutralized peptide-resin.
-
Add DIC (3 equivalents) to the resin suspension.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature, or overnight at 4°C for particularly sensitive couplings.
-
-
Monitoring and Washing:
-
Monitor the progress of the coupling reaction using a qualitative method such as the ninhydrin (Kaiser) test.
-
Once the coupling is complete (indicated by a negative ninhydrin test), wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Next Cycle:
-
The resin is now ready for the next deprotection and coupling cycle.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. bachem.com [bachem.com]
- 4. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
- 6. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis(1)(,)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chempep.com [chempep.com]
- 9. chimia.ch [chimia.ch]
- 10. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
Technical Support Center: Troubleshooting Incomplete Coupling of Boc-D-Cys(pMeBzl)-OH
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the incorporation of Boc-D-Cys(pMeBzl)-OH during solid-phase peptide synthesis (SPPS). The bulky p-methylbenzyl (pMeBzl) protecting group on the cysteine side chain, combined with the tert-butyloxycarbonyl (Boc) N-terminal protecting group, can lead to significant steric hindrance and incomplete coupling reactions. This resource provides a structured approach to troubleshooting these issues through frequently asked questions and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the incomplete coupling of this compound?
Incomplete coupling of this compound is most commonly attributed to two main factors:
-
Steric Hindrance: The combination of the bulky Boc group on the alpha-amino group and the pMeBzl group on the sulfur atom creates significant spatial crowding around the carboxylic acid. This steric bulk physically impedes the approach of the activated amino acid to the free N-terminal amine of the growing peptide chain on the solid support, slowing down the reaction kinetics.[1][2]
-
Peptide Aggregation: As the peptide chain elongates, it can fold and aggregate on the resin support, particularly with hydrophobic sequences. This aggregation can make the N-terminal amine inaccessible to the incoming activated this compound, leading to failed coupling.[2][3]
Q2: How can I detect if the coupling of this compound is incomplete?
The most common and immediate method for monitoring coupling completion in SPPS is the Kaiser test (ninhydrin test) .[1][4] This qualitative colorimetric test detects the presence of free primary amines on the resin beads.
-
Positive Result (Blue/Purple beads): Indicates the presence of unreacted N-terminal amines, signifying an incomplete coupling reaction.[1]
-
Negative Result (Yellow/Colorless beads): Suggests that the coupling is complete, as there are no free primary amines.[1]
For a more quantitative analysis, a small sample of the peptide-resin can be cleaved and the resulting peptide mixture analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) . The presence of deletion sequences (peptides lacking the this compound residue) will confirm incomplete coupling.
Q3: What are the initial steps to take if an incomplete coupling is detected?
If a positive Kaiser test indicates incomplete coupling, the most direct approach is to perform a double coupling . This involves repeating the coupling step with a fresh solution of activated this compound immediately after the first attempt.[4][5] If the Kaiser test remains positive after a second coupling, it may be necessary to cap the unreacted amines to prevent the formation of deletion sequences in the final product.
Troubleshooting Guide
This section provides a systematic approach to resolving incomplete coupling issues with this compound.
Problem: Positive Kaiser test after a single coupling attempt.
This indicates that the initial coupling reaction was not efficient enough to go to completion. The following troubleshooting workflow can be applied.
Caption: Initial troubleshooting workflow for incomplete coupling.
Optimizing Coupling Conditions
If double coupling is insufficient, further optimization of the reaction conditions is necessary. Key parameters to consider include the choice of coupling reagent, solvent, reaction time, and temperature.
1. Choice of Coupling Reagent
Standard carbodiimide reagents like DCC (dicyclohexylcarbodiimide) or DIC (diisopropylcarbodiimide) may not be potent enough for sterically hindered residues.[6] Switching to a more powerful activating reagent is often the most effective solution.
| Coupling Reagent Class | Examples | Reactivity | Notes |
| Uronium/Aminium Salts | HATU, HBTU, HCTU | High | Highly effective for sterically demanding couplings by forming highly reactive esters.[6] |
| Phosphonium Salts | PyBOP, PyAOP | High | Also very effective and can be a good alternative to uronium salts.[6] |
| Carbodiimides | DIC, DCC | Moderate | Often used with additives like HOBt or OxymaPure to improve efficiency and reduce racemization. May be insufficient for very hindered couplings.[7] |
2. Solvent Selection
The solvent plays a crucial role in solvating the peptide-resin and facilitating the coupling reaction. Poor solvation can lead to aggregation.[3]
| Solvent | Properties | Recommendation |
| N,N-Dimethylformamide (DMF) | Standard solvent for SPPS. | Adequate for many sequences. |
| N-Methylpyrrolidone (NMP) | Superior solvating properties compared to DMF.[6] | Recommended for difficult or aggregation-prone sequences.[6] |
| Solvent Mixtures | e.g., DCM/DMF/NMP (1:1:1) | Can disrupt secondary structures and improve solvation. |
3. Reaction Time and Temperature
Steric hindrance slows down the reaction rate, so adjusting the time and temperature can improve coupling efficiency.
-
Increase Reaction Time: Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight.[6]
-
Elevate Temperature: Gently increasing the reaction temperature to 30-50°C can help overcome the activation energy barrier.[2] However, this should be done with caution to minimize the risk of racemization.[5] Microwave-assisted peptide synthesis (MA-SPPS) is a highly effective method for driving difficult couplings to completion quickly.[6]
Advanced Troubleshooting Workflow
Caption: Advanced troubleshooting for persistent coupling issues.
Experimental Protocols
Protocol 1: Double Coupling Procedure
This protocol should be implemented if a positive Kaiser test is observed after the initial coupling attempt.
-
First Coupling: Perform the initial coupling of this compound using your standard protocol.
-
Monitoring: After the designated reaction time, perform a Kaiser test.
-
Positive Test Follow-up: If the test is positive (blue/purple beads), drain the reaction vessel.
-
Washing: Wash the peptide-resin thoroughly with DMF (3-5 times).[5]
-
Second Coupling: Prepare a fresh solution of activated this compound using the same equivalents of the amino acid, coupling reagent, and base as in the initial coupling.
-
Reaction: Add the fresh activated amino acid solution to the resin and allow the second coupling reaction to proceed for 1-2 hours.[5]
-
Final Wash and Monitoring: After the second coupling, wash the resin thoroughly with DMF and perform another Kaiser test to confirm completion.
Protocol 2: Capping of Unreacted Amines
If double coupling does not result in a negative Kaiser test, capping is recommended to terminate the unreacted peptide chains and prevent the accumulation of deletion sequences.
-
Wash: After the final coupling attempt, wash the peptide-resin with DMF (3 times).[1]
-
Capping Solution: Prepare a capping solution, for example, 20% acetic anhydride and 2% DIPEA in DMF.[1]
-
Reaction: Add the capping solution to the resin and agitate for 30 minutes.[1]
-
Final Wash: Wash the resin thoroughly with DMF (3 times) and DCM (3 times) before proceeding to the N-terminal deprotection of the successfully coupled chains.[1]
References
Technical Support Center: Troubleshooting p-Methylbenzyl (pMeBzl/PMB) Ether Deprotection
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering common issues during the deprotection of p-methoxybenzyl (PMB) ethers. Below are troubleshooting guides and frequently asked questions (FAQs) to address specific side reactions and challenges.
Troubleshooting Guides
This section addresses specific problems observed during pMeBzl/PMB deprotection experiments.
Issue 1: Incomplete or sluggish deprotection reaction.
-
Question: My PMB deprotection is not going to completion, or the reaction is very slow. What are the possible causes and solutions?
-
Answer: Incomplete deprotection can arise from several factors related to the chosen method (acidic or oxidative cleavage).
-
For Acidic Cleavage (e.g., TFA, HCl):
-
Insufficient Acid Strength or Concentration: The acidity of the reaction medium may not be sufficient to efficiently cleave the PMB ether.
-
Solution: Increase the concentration of the acid (e.g., from 10% TFA to a higher concentration) or switch to a stronger acid like triflic acid (TfOH).[1] However, be aware that harsher acidic conditions can promote other side reactions.
-
-
Steric Hindrance: The PMB-protected hydroxyl group might be in a sterically congested environment, hindering the access of the acid.
-
Solution: Increase the reaction time or temperature. Gentle heating can often drive the reaction to completion.[2]
-
-
Solvent Effects: The choice of solvent can influence the reaction rate.
-
Solution: For acid-catalyzed reactions, polar aprotic solvents like dichloromethane (DCM) are generally effective.[3]
-
-
-
For Oxidative Cleavage (e.g., DDQ):
-
Deactivated Substrate: While PMB ethers are electron-rich, other functionalities on the molecule might influence their reactivity towards DDQ.
-
Solution: Ensure you are using a sufficient excess of the oxidizing agent (typically 1.1-1.5 equivalents of DDQ).[4] In some challenging cases, a larger excess may be required.[5]
-
Reaction Temperature: Low temperatures can slow down the reaction.
-
Solution: Most DDQ deprotections are initiated at 0 °C and then allowed to warm to room temperature.[4] If the reaction is sluggish, maintaining it at room temperature for a longer period might be necessary.
-
-
-
Issue 2: Formation of unexpected byproducts observed by TLC, HPLC, or LC-MS.
-
Question: I am observing unexpected spots/peaks after my PMB deprotection. What are these byproducts and how can I prevent their formation?
-
Answer: The formation of byproducts is a common issue and is highly dependent on the deprotection method and the substrate's functional groups.
-
With Acidic Cleavage:
-
Probable Cause: Alkylation by the p-Methoxybenzyl Cation. The primary cause of side reactions in acidic deprotection is the formation of a stable, electrophilic p-methoxybenzyl cation. This cation can be trapped by other nucleophilic functional groups within your molecule (e.g., other hydroxyl groups, amines, thiols, or electron-rich aromatic rings), leading to undesired alkylation.[3] Polymerization of the liberated p-methoxybenzyl cation can also occur.[6]
-
Solution: Use of Cation Scavengers. To prevent these side reactions, it is crucial to add a cation scavenger to the reaction mixture. The scavenger is a nucleophile that is more reactive towards the p-methoxybenzyl cation than the functional groups on your substrate.
-
-
| Scavenger | Typical Equivalents | Notes |
| Anisole | 5-10 | A common and effective scavenger.[2] |
| 1,3,5-Trimethoxybenzene | 0.5 - 3 | A highly effective, electron-rich scavenger.[7] |
| Triethylsilane (TES) | 3 | Reduces the p-methoxybenzyl cation to p-methoxytoluene.[8] |
| Thioanisole | 2 | Often used in peptide synthesis. |
-
With Oxidative Cleavage (DDQ):
-
Probable Cause: Oxidation of Other Electron-Rich Groups. DDQ is a strong oxidizing agent and can react with other electron-rich moieties in your substrate, such as dienes, trienes, or other activated aromatic rings.[4]
-
Solution: Optimize Reaction Conditions and Stoichiometry.
-
Carefully control the stoichiometry of DDQ (use the minimum excess required for complete deprotection).
-
Perform the reaction at a lower temperature (e.g., maintain at 0 °C for a longer duration) to enhance selectivity.
-
-
Probable Cause: Over-oxidation. In some cases, particularly with allylic PMB ethers, DDQ can oxidize the newly formed alcohol to the corresponding carbonyl compound.
-
Solution: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. Using a buffered solvent system (e.g., DCM/water with a pH 7 buffer) can sometimes mitigate over-oxidation.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the main byproducts of PMB deprotection and how can I remove them?
A1: The primary byproducts depend on the deprotection method:
-
Acidic Cleavage: The main byproduct is the trapped p-methoxybenzyl cation, which forms adducts with the scavenger (e.g., p-methoxybenzylated anisole). These are typically non-polar and can be removed by silica gel chromatography.
-
Oxidative Cleavage (DDQ): The main byproducts are p-anisaldehyde and the reduced form of DDQ (DDQH₂).[9]
-
Removal of p-anisaldehyde: This aldehyde is moderately polar and can usually be separated from the desired product by column chromatography.
-
Removal of DDQH₂: The reduced hydroquinone is acidic and can be removed by a basic wash (e.g., with a saturated aqueous solution of NaHCO₃) during the work-up.[5]
-
Q2: Which PMB deprotection method is best for my substrate?
A2: The choice of method depends on the other functional groups present in your molecule.
| Deprotection Method | Advantages | Disadvantages | Best Suited For |
| Acidic Cleavage (e.g., TFA) | - Tolerates many functional groups that are sensitive to oxidation. | - Requires the use of scavengers to prevent side reactions.[3]- May cleave other acid-labile protecting groups (e.g., Boc, acetals). | Substrates with oxidatively sensitive groups. |
| Oxidative Cleavage (e.g., DDQ) | - Highly selective for PMB ethers over other benzyl-type ethers.[10]- Orthogonal to many other protecting groups.[4] | - Can react with other electron-rich functionalities in the substrate.[4] | Substrates with acid-sensitive functional groups. |
Q3: Can I selectively deprotect a PMB group in the presence of a benzyl (Bn) group?
A3: Yes, this is a key advantage of the PMB group. Oxidative cleavage with DDQ is highly chemoselective for the PMB ether, leaving the less electron-rich benzyl ether intact.[10] Acidic cleavage can also be selective, as PMB ethers are more acid-labile than benzyl ethers, although careful optimization of conditions may be required.
Experimental Protocols
Protocol 1: Oxidative Deprotection of a PMB Ether using DDQ
This protocol is a general procedure and may require optimization for specific substrates.
-
Reaction Setup: Dissolve the PMB-protected alcohol (1.0 equiv) in a mixture of dichloromethane (DCM) and water (typically an 18:1 to 10:1 v/v ratio). The concentration of the substrate is usually around 0.03-0.1 M.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of DDQ: Add 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) (1.1–1.5 equiv) portion-wise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching and Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract with DCM.
-
Washing: Wash the combined organic layers with saturated aqueous NaHCO₃ and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to afford the deprotected alcohol.[4][5]
Protocol 2: Acidic Deprotection of a PMB Ether using TFA with a Scavenger
This protocol provides a general method for the acid-catalyzed deprotection of PMB ethers while minimizing side reactions.
-
Reaction Setup: Dissolve the PMB-protected alcohol (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Addition of Scavenger: Add a cation scavenger, such as anisole (5-10 equiv) or 1,3,5-trimethoxybenzene (3 equiv), to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of TFA: Add trifluoroacetic acid (TFA) (typically 10-50% v/v in DCM) dropwise to the stirred solution.
-
Reaction: Stir the reaction mixture at 0 °C to room temperature for 1-4 hours. Monitor the reaction progress by TLC.
-
Quenching and Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM.
-
Washing: Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Visualizations
Caption: Deprotection pathways for PMB ethers.
Caption: Troubleshooting workflow for PMB deprotection.
References
- 1. chem.ucla.edu [chem.ucla.edu]
- 2. benchchem.com [benchchem.com]
- 3. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 7. benchchem.com [benchchem.com]
- 8. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 9. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 10. organicchemistrydata.org [organicchemistrydata.org]
Technical Support Center: Optimizing Coupling Time for Sterically Hindered Cysteine Derivatives
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the optimization of coupling times for sterically hindered cysteine derivatives in peptide synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the coupling of sterically hindered cysteine derivatives, offering potential causes and solutions in a question-and-answer format.
Q1: I am observing low coupling efficiency and poor yield with my sterically hindered cysteine derivative. What are the likely causes and how can I improve it?
A: Low coupling efficiency is a frequent challenge with sterically hindered amino acids. The bulky nature of the residue can physically impede the formation of the peptide bond.[1]
Potential Causes:
-
Insufficiently Potent Coupling Reagent: Standard carbodiimide reagents like DCC and DIC may not be effective enough to overcome the steric barrier.[2]
-
Inadequate Reaction Time: Steric hindrance slows down the reaction rate, and standard coupling times may be too short.[2]
-
Poor Resin Swelling or Reagent Solubility: The solvent might not be adequately solvating the resin-bound peptide, hindering reagent access.[2]
-
Peptide Aggregation: The growing peptide chain can aggregate on the solid support, further blocking the reaction site.[3]
Solutions:
-
Employ a More Potent Coupling Reagent: Switch to stronger in-situ activating reagents such as aminium/uronium salts (e.g., HATU, HBTU, HCTU) or phosphonium salts (e.g., PyBOP, PyAOP).[1][2] For exceptionally challenging couplings, converting the carboxylic acid to an acyl fluoride can be highly effective.[2][4]
-
Extend the Coupling Time: Increase the reaction time from the standard 1-2 hours to several hours or even overnight.[2] Monitoring the reaction progress with a qualitative method like the Kaiser test can help determine the optimal duration.[3]
-
Perform a Double Coupling: After the initial coupling, wash the resin and repeat the coupling step with a fresh solution of the activated amino acid.[2][3]
-
Optimize Solvent Choice: Use a solvent with superior solvating properties like N-methylpyrrolidone (NMP) instead of or in a mixture with Dimethylformamide (DMF).[2] A combination such as DCM/DMF/NMP (1:1:1) can be beneficial for difficult sequences.[2]
-
Consider Microwave-Assisted Peptide Synthesis (MASPS): Microwave energy can effectively heat the reaction, driving difficult couplings to completion more rapidly and efficiently.[2]
Q2: I'm observing significant racemization of my cysteine derivative during coupling. What steps can I take to minimize this?
A: Cysteine is particularly prone to racemization through direct enolization, where a base abstracts the α-proton of the activated amino acid.[5]
Potential Causes:
-
Choice of Base: Strong, sterically hindered bases like N,N-diisopropylethylamine (DIEA) can promote racemization.
-
Pre-activation Time: Prolonged pre-activation of the amino acid before adding it to the resin can increase the risk of racemization.[5]
-
Coupling Reagent: Some coupling reagents have a higher propensity to cause racemization than others.
Solutions:
-
Avoid Pre-activation: Add the coupling reagents and the amino acid sequentially to the reaction vessel instead of pre-activating the amino acid.[5]
-
Choose a Less Hindered Base: Consider using a weaker base or one that is less sterically hindered.
-
Use Racemization-Suppressing Additives: Incorporate additives like 1-hydroxy-7-azabenzotriazole (HOAt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) into your coupling cocktail.[1]
-
Select Appropriate Coupling Reagents: Reagents like HATU are known to have a lower tendency for racemization.[6]
Q3: My final product is showing unexpected side reactions, such as disulfide bond formation. How can I prevent this?
A: The thiol group of cysteine is susceptible to oxidation, which can lead to the formation of dimers or oligomers through disulfide bonds.[3]
Potential Causes:
-
Oxidative Conditions: Exposure to air or other oxidizing agents during cleavage or purification can promote disulfide bond formation.
-
Incomplete Thiol Protection: If the thiol protecting group is prematurely removed or unstable, the free thiol can oxidize.
Solutions:
-
Maintain a Reducing Environment: During cleavage and purification, add scavengers like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to the cleavage cocktail and purification buffers to prevent oxidation.[3]
-
Ensure Stable Thiol Protection: Use a robust thiol protecting group that is stable throughout the synthesis and is only removed during the final cleavage step.
Frequently Asked Questions (FAQs)
Q1: What are the most effective coupling reagents for sterically hindered cysteine derivatives?
For challenging couplings involving sterically hindered amino acids, high-reactivity uronium/aminium or phosphonium salt reagents are recommended.[1] Reagents that form highly reactive OAt or Oxyma esters, such as HATU, HCTU, and PyAOP, are considered among the most efficient.[1] COMU is another effective reagent that is comparable to HATU and has the advantage of being less explosive and having better solubility.[4]
Q2: How does the choice of side-chain protecting group for cysteine affect coupling?
The choice of the sulfur-protecting group can influence the rate of racemization. For instance, the acetamidomethyl (Acm) group has been shown to lead to a lower degree of racemization compared to the more common trityl (Trt) group under the same coupling conditions.[5] The bulky tert-butoxycarnylpropyl group can contribute to steric hindrance, making coupling more challenging.[3]
Q3: Is it necessary to perform a double coupling for every sterically hindered cysteine?
While not always necessary, a double coupling is a highly effective strategy to ensure the reaction goes to completion, especially when dealing with significant steric hindrance.[3] It is a recommended troubleshooting step if you are experiencing low yields or deletion sequences.
Q4: Can I use standard cleavage protocols for peptides containing sterically hindered cysteine derivatives?
Standard cleavage protocols are generally applicable. However, it is crucial to include scavengers in the cleavage cocktail to prevent side reactions. Scavengers like triisopropylsilane (TIS) and 1,2-ethanedithiol (EDT) are essential to quench reactive species that can be generated.[3] A typical cleavage time is 2-4 hours at room temperature, but this may need to be extended for peptides with multiple protecting groups or difficult sequences.[3]
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Class | Key Advantages | Considerations |
| HATU | Uronium Salt | High efficiency, rapid reaction kinetics, low racemization tendency.[6] | Requires addition of a non-nucleophilic base (e.g., DIPEA).[6] |
| HBTU/TBTU | Uronium Salt | Popular and effective, by-products are soluble in common solvents.[4] | |
| HCTU | Uronium Salt | Similar to HATU, highly efficient. | |
| PyBOP | Phosphonium Salt | Strong coupling reagent, high chemoselectivity (favors N-acylation).[6] | By-products can be carcinogenic (BOP). PyBOP is a safer alternative.[6] |
| PyAOP | Phosphonium Salt | Very reactive and stable, effective for N-methyl amino acids.[6][7] | High reactivity may be less suitable for automated synthesis.[6] |
| COMU | Uronium Salt | Efficiency comparable to HATU, safer (non-explosive), better solubility.[4] | |
| DIC/HOBt | Carbodiimide | Cost-effective. HOBt minimizes racemization.[7] | Generally less potent than uronium/phosphonium salts for hindered couplings.[2] |
Experimental Protocols
Protocol 1: Double Coupling using HATU for a Sterically Hindered Cysteine Derivative
This protocol outlines a general procedure for performing a double coupling of a sterically hindered Fmoc-protected cysteine derivative to a resin-bound peptide.
-
Resin Preparation: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5 times), followed by DCM (3 times), and then DMF (3 times).[5]
-
First Coupling:
-
In a separate vessel, dissolve the sterically hindered Fmoc-Cys derivative (3 equivalents), HATU (2.9 equivalents), and a non-nucleophilic base like Collidine (6 equivalents) or DIPEA in DMF.[3]
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1 hour.[3]
-
Wash the resin with DMF.
-
-
Second Coupling: Repeat step 4 with a fresh solution of the activated amino acid.
-
Monitoring: Monitor the completion of the coupling using a qualitative test such as the Kaiser test or ninhydrin test.[3][5] A negative test indicates a complete reaction.
-
Final Washing: Once the coupling is complete, wash the resin with DMF (3 times), DCM (3 times), and methanol (3 times).[5]
-
Drying: Dry the resin under vacuum.[5]
Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings
This protocol is adapted for situations where even potent uronium/phosphonium reagents are insufficient.
-
Acyl Fluoride Formation:
-
Dissolve the protected, sterically hindered Fmoc-Cys derivative (1 equivalent) in an anhydrous solvent like DCM.
-
Add a fluorinating agent (e.g., TFFH) and a suitable base.
-
-
Coupling Reaction:
-
Add the solution containing the acyl fluoride to the deprotected, resin-bound amine.
-
Allow the reaction to proceed. Note that reaction times can be significantly longer.
-
-
Monitoring: Diligently monitor the reaction for completeness using an appropriate method.
Visualizations
Caption: Troubleshooting workflow for low coupling yield.
Caption: Strategies to minimize cysteine racemization.
Caption: Workflow for double coupling of hindered cysteine.
References
Technical Support Center: Minimizing Oxidation of Cys(pMeBzl) During Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the oxidation of Cysteine protected with a p-methylbenzyl group (Cys(pMeBzl)) during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is Cys(pMeBzl) and why is it used in peptide synthesis?
A1: Cys(pMeBzl) is the amino acid Cysteine with its reactive sulfhydryl group protected by a p-methylbenzyl (pMeBzl) group. This protection is essential during solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions, such as oxidation of the thiol group to form disulfide bonds prematurely. The pMeBzl group is typically stable during the repetitive steps of peptide chain elongation in Boc-based SPPS and is removed during the final cleavage from the resin.[1][2]
Q2: What are the main causes of Cys(pMeBzl) oxidation during peptide synthesis?
A2: The primary cause of oxidation of the cysteine thiol occurs after the removal of the pMeBzl protecting group during the final cleavage step with strong acids like trifluoroacetic acid (TFA). Once the protecting group is removed, the free sulfhydryl group is highly susceptible to oxidation, which can be initiated by atmospheric oxygen or reactive carbocations generated during the cleavage process. This can lead to the formation of undesired disulfide bonds (dimers or intramolecular cycles), or further oxidation to sulfenic, sulfinic, or sulfonic acids.
Q3: How does the Cys(pMeBzl) protecting group compare to other Cysteine protecting groups like Trityl (Trt) in terms of preventing oxidation?
A3: Both p-methylbenzyl (pMeBzl) and Trityl (Trt) are acid-labile protecting groups commonly used in peptide synthesis. The Trt group is generally more acid-labile than the pMeBzl group. While both protect the cysteine thiol during synthesis, the choice of protecting group can influence the extent of side reactions during cleavage. For instance, the bulky Trt group can sometimes lead to higher levels of racemization compared to other protecting groups under certain coupling conditions.[3] The choice between them often depends on the specific peptide sequence and the overall synthetic strategy.
Q4: What are scavengers and how do they help in minimizing Cys(pMeBzl) oxidation?
A4: Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" reactive carbocations that are generated from the cleavage of protecting groups and the resin linker.[4] These carbocations, if not neutralized, can lead to the alkylation of sensitive residues and can also promote oxidation. Common scavengers include triisopropylsilane (TIS), 1,2-ethanedithiol (EDT), and water. EDT and other thiol-based scavengers also help to maintain a reducing environment, thereby preventing the oxidation of the deprotected cysteine thiol.[5]
Q5: Can the choice of solid-phase resin impact the oxidation of Cys(pMeBzl)?
A5: While the primary factor for oxidation is the cleavage condition, the choice of resin can have an indirect impact. Some resin linkers can generate more reactive carbocations upon cleavage, which can increase the potential for side reactions, including oxidation. For example, S-alkylation side products can arise from the fragmentation of linkers on resins like Wang or Rink Amide. While not directly oxidation, these side reactions compete with the desired deprotection and can complicate purification.
Troubleshooting Guides
Issue 1: My final peptide product shows a significant amount of a dimeric species in the HPLC analysis.
-
Question: What is causing the dimerization of my peptide and how can I prevent it?
-
Answer: Dimerization is most likely due to the intermolecular oxidation of the deprotected Cysteine thiol groups, forming a disulfide bond between two peptide chains. This typically occurs after the pMeBzl group has been removed during cleavage.
-
Troubleshooting Steps:
-
Optimize the Cleavage Cocktail: Ensure your cleavage cocktail contains a sufficient amount of a reducing scavenger like 1,2-ethanedithiol (EDT) or dithiothreitol (DTT). These reagents help to maintain a reducing environment and prevent the formation of disulfide bonds.[5] A common cocktail for Cysteine-containing peptides is 92.5% TFA, 2.5% water, 2.5% TIS, and 2.5% EDT.[5]
-
Work-up Procedure: After cleavage, precipitate the peptide in cold diethyl ether immediately to minimize its exposure to air.
-
Storage: Store the lyophilized peptide under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation over time.
-
-
Issue 2: Mass spectrometry analysis of my purified peptide shows unexpected mass additions of +16, +32, or +48 Da.
-
Question: What do these mass additions correspond to, and how can I avoid them?
-
Answer: These mass additions are characteristic of over-oxidation of the Cysteine thiol group.
-
+16 Da corresponds to the formation of a sulfenic acid (-SOH).
-
+32 Da corresponds to a sulfinic acid (-SO2H).
-
+48 Da corresponds to a sulfonic acid (-SO3H).
-
-
Troubleshooting Steps:
-
Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen, especially during the cleavage and work-up steps.
-
Increase Scavenger Concentration: Increase the concentration of reducing scavengers like EDT or DTT in your cleavage cocktail.
-
Minimize Cleavage Time: While complete deprotection is necessary, unnecessarily long exposure to the acidic cleavage cocktail can increase the likelihood of oxidation. Optimize the cleavage time by performing a time-course study.[5]
-
Issue 3: I am observing incomplete removal of the pMeBzl protecting group.
-
Question: What can I do to ensure complete deprotection of Cys(pMeBzl)?
-
Answer: Incomplete deprotection can occur if the cleavage conditions are not strong enough or if the reaction time is too short.
-
Troubleshooting Steps:
-
Extend Cleavage Time: Increase the cleavage time to 3-4 hours and monitor the deprotection by HPLC.
-
Optimize Scavenger Composition: While scavengers are crucial, an excessively high concentration of certain scavengers might in some cases interfere with the cleavage efficiency. Ensure you are using an optimized cocktail.
-
Consider a Stronger Acid: In rare, difficult cases, a stronger acid cocktail might be necessary, but this should be approached with caution as it can increase the risk of other side reactions.
-
-
Quantitative Data Summary
The following tables summarize key quantitative data related to minimizing side reactions for Cysteine-containing peptides during synthesis.
Table 1: Common Cleavage Cocktails for Peptides with Sensitive Residues
| Reagent Cocktail | Composition (v/v/v) | Key Applications & Remarks |
| Standard TFA/TIS/H₂O | 95% TFA / 2.5% TIS / 2.5% H₂O | A general-purpose, low-odor cocktail suitable for many sequences. However, it offers minimal protection against Cysteine oxidation.[5] |
| TFA/EDT/TIS/H₂O | 92.5% TFA / 2.5% EDT / 2.5% TIS / 2.5% H₂O | Recommended for peptides with one or more Cysteine residues. EDT helps maintain the reduced state of the thiol.[5] |
| Reagent B | 88% TFA / 5% Phenol / 5% H₂O / 2% TIS | An "odorless" alternative to cocktails containing EDT, particularly useful for scavenging trityl groups. It does not prevent the oxidation of Cysteine as effectively as EDT-containing cocktails.[5] |
| Reagent K | 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT | A "universal" cleavage mixture, useful for complex peptides with multiple sensitive residues including Cys, Met, and Trp.[5] |
Table 2: Racemization of Different Fmoc-Cysteine Derivatives During Coupling
| Protecting Group | Deprotection Method | Racemization (%) | Key Advantages & Disadvantages |
| Trityl (Trt) | Acidolysis (TFA) | 3.3% - >26% | Advantages: Cost-effective, simultaneous deprotection with cleavage. Disadvantages: Prone to significant racemization.[3] |
| Tetrahydropyranyl (Thp) | Acidolysis (TFA) | 0.74% | Advantages: Significantly reduces racemization compared to Trt.[3] |
| Diphenylmethyl (Dpm) | Acidolysis (High % TFA) | 6.8% | Advantages: More stable to dilute TFA than Trt. Disadvantages: Higher racemization than Trt in some cases.[3] |
| 4-methoxybenzyloxymethyl (MBom) | Acidolysis (TFA) | 0.8% - 1.3% | Advantages: Shows significantly reduced racemization compared to Trt.[3] |
Experimental Protocols
Protocol 1: Cleavage of Cys(pMeBzl)-Containing Peptides
-
Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.
-
Prepare Cleavage Cocktail: In a separate vial, freshly prepare the cleavage cocktail: 92.5% TFA, 2.5% H₂O, 2.5% TIS, and 2.5% EDT. For 100 mg of resin, prepare at least 2 mL of the cocktail.
-
Cleavage Reaction: Add the cleavage cocktail to the resin. Stir or agitate the mixture at room temperature for 2-3 hours.
-
Peptide Filtration: Filter the resin using a sintered glass funnel and collect the filtrate containing the peptide.
-
Resin Wash: Wash the resin with a small additional volume of fresh cleavage cocktail and combine the filtrates.
-
Peptide Precipitation: Add the combined filtrate dropwise to a 10-fold volume of cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the crude peptide. Decant the ether.
-
Washing: Wash the peptide pellet with cold diethyl ether two more times.
-
Drying: Dry the crude peptide pellet under vacuum.
Protocol 2: Analysis of Cysteine Oxidation by RP-HPLC
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Sample Preparation: Dissolve the crude peptide in Mobile Phase A.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm or 220 nm.
-
Analysis: The oxidized dimer will typically appear as a separate, often broader, peak eluting later than the monomeric reduced peptide. Over-oxidized species may also appear as distinct peaks.
Protocol 3: Analysis of Cysteine Oxidation by Mass Spectrometry
-
Sample Preparation: The crude or purified peptide is dissolved in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
Instrumentation: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.
-
Analysis:
-
Determine the molecular weight of the main peak corresponding to the desired peptide.
-
Look for peaks corresponding to the expected oxidized species:
-
Dimer: [2M - 2H]⁺ (where M is the mass of the monomeric peptide).
-
Sulfenic acid: [M + 16]⁺
-
Sulfinic acid: [M + 32]⁺
-
Sulfonic acid: [M + 48]⁺
-
-
The relative intensities of these peaks can provide a semi-quantitative measure of the extent of oxidation. For more accurate quantification, techniques like Stable Isotope Cysteine Labeling with Iodoacetamide (SICyLIA) can be employed.[6]
-
Visualizations
Caption: Troubleshooting workflow for minimizing Cys(pMeBzl) oxidation.
References
Technical Support Center: Double Coupling Strategy for Difficult Boc-Amino Acids
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing a double coupling strategy for the incorporation of sterically hindered or otherwise challenging Boc-protected amino acids in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What makes a Boc-amino acid "difficult" to couple?
Difficult Boc-amino acids typically exhibit steric hindrance due to bulky side chains (e.g., Val, Ile, Thr) or protecting groups[1][2]. The large N-terminal Boc protecting group itself can also contribute to steric bulk[3]. Additionally, certain amino acids, like homoserine, can be challenging due to side-chain reactivity, which may lead to side reactions such as esterification[3]. Another factor can be the aggregation of the growing peptide chain on the solid support, which physically obstructs the coupling site[1].
Q2: What is the double coupling strategy and when is it necessary?
The double coupling strategy involves repeating the amino acid coupling step before moving on to the next deprotection step in SPPS[3]. This approach is employed to drive difficult coupling reactions to completion, thereby minimizing the formation of deletion sequences where an amino acid is missing from the final peptide[3]. It is particularly recommended for sterically hindered amino acids or for peptide sequences known to aggregate[3].
Q3: How can I determine if a coupling reaction is incomplete?
The most common method for monitoring the completion of a coupling reaction in real-time is the qualitative Kaiser (ninhydrin) test[2][4]. This test detects the presence of free primary amines on the peptide-resin. A positive result, indicated by a blue or purple color, signifies an incomplete reaction, signaling the need for a second coupling[2]. For more quantitative analysis, a small sample of the peptide-resin can be cleaved and analyzed by HPLC[2].
Q4: Can double coupling lead to side reactions?
While double coupling is generally a safe and effective strategy, prolonged exposure of the peptide to coupling reagents and base can potentially increase the risk of side reactions, such as racemization, especially with sensitive amino acids[1]. To mitigate this, it is advisable to use coupling reagents known to suppress racemization and to avoid excessive amounts of base[2].
Q5: Are there alternatives to double coupling for difficult amino acids?
Yes, several other strategies can be employed, either alone or in combination with double coupling. These include:
-
Using more potent coupling reagents: Reagents like HATU, HCTU, and COMU are known for their high coupling efficiency with hindered amino acids[3][5].
-
Increasing reagent concentration: Using a higher excess of the Boc-amino acid and coupling reagents can help drive the reaction to completion[4].
-
Extending the reaction time: Allowing the coupling reaction to proceed for a longer duration can improve yields for slow-reacting amino acids[3][4].
-
Elevating the temperature: Cautiously increasing the reaction temperature can enhance the reaction rate, but it may also increase the risk of side reactions[4].
-
Optimizing the solvent: In cases of peptide aggregation, using "disrupting" solvents like NMP or adding DMSO can improve coupling efficiency[3].
Troubleshooting Guide
This guide addresses specific issues you may encounter during the coupling of difficult Boc-amino acids.
| Problem | Potential Cause | Recommended Solution |
| Positive Kaiser test after initial coupling | Incomplete coupling reaction due to steric hindrance, peptide aggregation, or suboptimal reaction conditions. | 1. Perform a double coupling: Repeat the coupling step with fresh reagents. 2. Switch to a more potent coupling reagent: If using a standard reagent like DCC/HOBt, consider switching to HATU, HCTU, or COMU. 3. Increase reagent equivalents: Use a higher excess (e.g., 3-4 equivalents) of the amino acid and coupling reagent. 4. Extend the reaction time: Increase the coupling time from the standard 1-2 hours to 4 hours or even overnight[3]. |
| Low final peptide yield with deletion sequences | Cumulative effect of incomplete coupling at one or more steps in the synthesis. | 1. Implement a systematic double coupling strategy for all known "difficult" residues in your sequence. 2. Monitor each coupling step with the Kaiser test to ensure completion before proceeding. 3. Consider capping unreacted amines: If a double coupling still results in a positive Kaiser test, cap the remaining free amines with acetic anhydride to prevent the formation of deletion sequences[2]. |
| Presence of side-products in final peptide (e.g., racemization) | Suboptimal activation method or prolonged exposure to base. | 1. Minimize pre-activation time: Add the coupling reagent directly to the mixture of the amino acid and resin (in situ activation)[3]. 2. Use a weaker base: Consider using N-methylmorpholine (NMM) or 2,4,6-collidine instead of DIPEA[2]. 3. Avoid excessive heat: Perform couplings at room temperature unless necessary. |
| Difficulty dissolving reagents | Poor quality or degradation of solvents or reagents. | 1. Use high-purity, anhydrous solvents specifically designated for peptide synthesis. 2. Ensure all reagents are fresh and have been stored correctly to prevent degradation[4]. |
Data Presentation
Table 1: Relative Effectiveness of Common Coupling Reagents for Hindered Boc-Amino Acids
| Coupling Reagent | Reagent Type | Typical Yield (%) for Hindered Couplings | Risk of Racemization | Key Considerations |
| HATU | Aminium/Uronium Salt | >95 | Low | Highly efficient for hindered couplings with rapid reaction times. Often the first choice for difficult sequences[6]. |
| HCTU | Aminium/Uronium Salt | 93-98 | Low | A cost-effective alternative to HATU with similar high reactivity[3]. |
| COMU | Aminium/Uronium Salt | >95 | Very Low | Excellent performance comparable to HATU. It is a safer alternative to explosive HOBt/HOAt-based reagents[3][6]. |
| PyBOP | Phosphonium Salt | 90-95 | Low | Byproducts are generally less problematic than those from BOP. Effective for hindered residues[6]. |
| DIC/HOBt | Carbodiimide/Additive | 85-90 | Moderate | A classic and economical choice, but may require longer reaction times or double coupling for very difficult residues[6]. |
Experimental Protocols
Protocol 1: Double Coupling Strategy for a Difficult Boc-Amino Acid
This protocol outlines the steps for performing a double coupling during Boc-SPPS.
-
Initial Coupling: a. Following the standard Boc-deprotection and neutralization steps, swell the peptide-resin in an appropriate solvent (e.g., DMF). b. In a separate vessel, dissolve the difficult Boc-amino acid (2-4 equivalents) and a suitable coupling reagent (e.g., HATU, 2-4 equivalents) in DMF. c. Add a non-nucleophilic base (e.g., DIPEA, 4-8 equivalents) to the amino acid solution and briefly mix to pre-activate. d. Immediately add the activated amino acid solution to the resin. e. Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitoring the First Coupling: a. After the initial coupling time, take a small sample of the resin beads. b. Perform a Kaiser test (see Protocol 2) to check for the presence of free primary amines.
-
Decision Point: a. If the Kaiser test is negative (yellow/colorless beads): The coupling is complete. Proceed with washing the resin and the next deprotection step. b. If the Kaiser test is positive (blue/purple beads): The coupling is incomplete. Proceed to the second coupling.
-
Second Coupling: a. Drain the reaction vessel to remove the initial coupling solution. b. Wash the peptide-resin thoroughly with DMF (3 times) to remove any byproducts from the first coupling. c. Prepare a fresh solution of the activated Boc-amino acid as described in step 1b-1c. d. Add the fresh activated amino acid solution to the washed peptide-resin. e. Agitate the reaction mixture for an additional 1-2 hours at room temperature.
-
Final Monitoring and Capping (Optional): a. After the second coupling, perform another Kaiser test. b. If the test is now negative, the coupling is successful. Proceed with washing the resin. c. If the test remains positive, consider capping the unreacted amines with a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion sequences[2].
Protocol 2: Kaiser (Ninhydrin) Test for Monitoring Coupling Completion
This qualitative test is crucial for assessing the presence of free primary amines on the resin.
Reagents:
-
Solution A: 1 g of ninhydrin in 20 mL of n-butanol.
-
Solution B: 40 g of phenol in 20 mL of n-butanol.
-
Solution C: Dilute 1.0 mL of 0.001 M aqueous KCN with 49 mL of pyridine.
Procedure:
-
Collect a small sample of resin beads (10-15 beads) after the coupling reaction.
-
Wash the beads thoroughly with DMF and then ethanol.
-
Place the washed beads in a small glass test tube.
-
Add 2-3 drops of each Solution A, B, and C to the test tube.
-
Heat the test tube at 100-110°C for 5 minutes.
-
Observe the color of the beads and the solution.
Interpretation:
-
Intense Blue/Purple Solution and/or Beads: Incomplete coupling. A second coupling is required.
-
Colorless/Yellow Solution and Beads: Complete coupling. You can proceed to the next step in the synthesis.
-
Light Blue Solution, Dark Blue Beads: Mostly incomplete coupling. A recoupling is recommended.
Mandatory Visualizations
Caption: Troubleshooting workflow for incomplete coupling of a difficult Boc-amino acid.
Caption: Experimental workflow for the double coupling strategy in Boc-SPPS.
References
Technical Support Center: Solid-Phase Peptide Synthesis (SPPS)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and minimize deletion sequences during Solid-Phase Peptide Synthesis (SPPS).
Troubleshooting and FAQs
This section offers a systematic approach to diagnosing and resolving issues related to deletion sequences. The guides are in a question-and-answer format to directly address specific problems.
Q1: What are deletion sequences and how do they impact my research?
A1: Deletion sequences are impurities in a synthetic peptide where one or more amino acid residues are missing from the desired sequence.[1] These impurities can be challenging to separate from the full-length target peptide because of their similar physical and chemical properties. The presence of deletion sequences can significantly affect the biological activity and safety of the peptide, potentially leading to inaccurate experimental outcomes.[1]
Q2: My HPLC and Mass Spectrometry (MS) results show multiple peaks with lower molecular weights than my target peptide. What's the likely cause?
A2: The presence of species with molecular weights lower than your target peptide strongly suggests the formation of either deletion sequences or truncation sequences.[2]
-
Deletion Sequences: Result from the failure of a single amino acid to couple to the growing peptide chain. The synthesis then continues, leaving a specific residue missing.
-
Truncation Sequences: These are peptides where synthesis has stopped prematurely.[2] This is often due to incomplete deprotection of the N-terminal Fmoc group, which prevents any further amino acids from being added.[2]
To distinguish between them, analyze the mass differences. Deletion sequences will show mass differences that correspond to specific amino acid residues, while truncation sequences will appear as a ladder of progressively shorter peptides.[2]
Q3: How can I identify the specific cause of deletion sequences in my synthesis?
A3: Pinpointing the root cause requires a combination of real-time monitoring (if available), chemical tests on the resin, and analysis of the crude product.
-
Real-Time Monitoring: Some automated synthesizers offer real-time UV monitoring of the Fmoc deprotection step. An incomplete return to the baseline UV signal can indicate a problem.[2]
-
Colorimetric Tests: Simple tests on a few resin beads can provide quick feedback. The Kaiser test is used to detect free primary amines. A positive (blue) result after a coupling step indicates that the amino acid has not coupled completely, which leads to deletion sequences.[2]
-
Crude Product Analysis: Analyzing the crude peptide with High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) is the most definitive method.[1][2] This will clearly show the presence of impurities and their molecular weights, allowing you to identify the missing amino acid(s).[1]
Q4: What are the primary causes of incomplete coupling that lead to deletion sequences?
A4: Incomplete coupling is the main driver of deletion sequences. Several factors can contribute to this issue:
-
Steric Hindrance: Bulky amino acids (e.g., Valine, Arginine) can physically block the coupling reaction site.[1][3] This is a common issue when coupling an arginine to an amino acid with a large sidechain.[3]
-
Peptide Aggregation: As the peptide chain grows, it can fold or aggregate on the resin.[1] This makes the N-terminal amine less accessible for the next coupling step, leading to poor solvation and incomplete reactions.[1][4]
-
Insufficient Reagent Activation/Concentration: The incoming amino acid might not be sufficiently activated by the coupling reagent, or the reagent concentrations may be too low, resulting in a slow or incomplete reaction.[1] Increasing reagent concentrations decreases the solution volume and increases the probability of molecular interaction.[3]
-
Poor Resin Swelling: If the solid support resin doesn't swell properly, it can limit the diffusion of reagents to the growing peptide chain.[1]
-
"Difficult Sequences": Some peptide sequences, particularly those with repeating or hydrophobic amino acids, are inherently prone to aggregation and secondary structure formation, which hinders synthesis.[5]
Q5: What strategies can I implement to minimize the formation of deletion sequences?
A5: Optimizing your synthesis protocol is key to preventing deletion sequences. Consider the following strategies:
-
Double Coupling: For difficult couplings, such as those involving sterically hindered amino acids like Arginine or repeating residues, performing the coupling step twice can significantly improve the outcome and reduce deletions.[3]
-
Optimize Reagent Concentration: Increasing the concentration of the amino acid and coupling reagents (e.g., to 0.5 M) can drive the reaction to completion, especially for longer peptides.[3]
-
Choice of Coupling Reagents: For challenging couplings, use more potent, onium-salt-based reagents like HATU, HBTU, or PyBOP.[6] These are generally more effective than standard carbodiimide reagents for hindered systems.[6]
-
Disrupt Peptide Aggregation:
-
Increase Reaction Time or Temperature: Extending the coupling time or carefully increasing the reaction temperature can help overcome slow reaction kinetics.[3][8]
-
Capping: After a coupling step, you can "cap" any unreacted amino groups using a reagent like acetic anhydride. This terminates the failed chains, preventing them from continuing and making the final purification of the target peptide easier.[8]
Data and Protocols
Comparison of Analytical Techniques for Deletion Sequence Detection
| Technique | Principle | Advantages | Disadvantages |
| HPLC | Separates peptides based on hydrophobicity. | High resolution, allows for purification. | May not separate peptides with very similar properties.[9] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of peptides. | Highly sensitive, provides exact molecular weight to confirm deletions.[2][10] | Does not provide quantitative information on its own. |
| LC-MS | Combines HPLC separation with MS detection. | Provides both separation and mass identification in a single run.[1] | More complex instrumentation. |
| Edman Degradation | Sequential removal and identification of N-terminal amino acids. | Highly accurate for sequencing.[10] | Time-consuming, not suitable for complex mixtures or long peptides.[10] |
| Kaiser Test | Colorimetric test for free primary amines. | Quick, simple, provides real-time feedback on coupling completion.[2][11] | Qualitative, not quantitative. |
Experimental Protocol: Identification of Deletion Sequences by LC-MS
This protocol outlines a general procedure for analyzing a crude peptide sample to identify deletion sequences.[1]
-
Sample Preparation: a. Dissolve a small amount (~1 mg) of the lyophilized crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid) to a final concentration of approximately 1 mg/mL. b. Filter the sample using a 0.22 µm syringe filter to remove any particulate matter.[1]
-
HPLC Separation: a. Column: Use a C18 reversed-phase column suitable for peptide separation. b. Mobile Phase A: 0.1% Formic Acid in Water. c. Mobile Phase B: 0.1% Formic Acid in Acetonitrile. d. Gradient: Run a linear gradient from low to high percentage of Mobile Phase B over 30-60 minutes to elute the peptides. e. Flow Rate: A typical flow rate is 1.0 mL/min. f. Detection: Monitor the column eluent using a UV detector at 214 nm and 280 nm.[1]
-
Mass Spectrometry Analysis: a. The eluent from the HPLC is directed into an electrospray ionization (ESI) mass spectrometer.[1] b. Mode: Operate in positive ion mode. c. Scan Range: Set the mass-to-charge (m/z) scan range to include the expected molecular weight of the target peptide and potential deletion sequences.[1]
-
Data Analysis: a. Deconvolute the mass spectra obtained for each peak in the HPLC chromatogram to determine the molecular weights of the eluted species. b. Compare the observed masses to the theoretical mass of the target peptide. Masses that are lower than the target and correspond to the mass of one or more amino acid residues confirm the presence of deletion sequences.
Visual Guides
Caption: Troubleshooting workflow for identifying and resolving deletion sequences.
Caption: Experimental workflow for identifying deletion sequences using LC-MS.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biotage.com [biotage.com]
- 4. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 8. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 9. Selective separations of peptides with sequence deletions, single amino acid polymorphisms, and/or epimeric centers using macrocyclic glycopeptide liquid chromatography stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jpt.com [jpt.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Managing Side-Chain Alkylation During Peptide Cleavage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing side-chain alkylation during the final cleavage step of solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is side-chain alkylation and why does it occur during peptide cleavage?
A1: Side-chain alkylation is an undesired modification of amino acid residues by reactive cationic species generated during the acidic cleavage of the peptide from the resin.[1][2] In Fmoc-based SPPS, the final cleavage is typically performed with trifluoroacetic acid (TFA), which removes side-chain protecting groups (e.g., t-butyl, trityl) and cleaves the peptide from the solid support.[3][4] This process generates highly reactive carbocations that can electrophilically attack nucleophilic side chains of certain amino acids, leading to impurities that can be difficult to remove.[5][6]
Q2: Which amino acid residues are most susceptible to side-chain alkylation?
A2: Amino acids with nucleophilic side chains are particularly vulnerable to alkylation. These include:
-
Tryptophan (Trp): The indole ring is highly susceptible to alkylation and oxidation.[1][7]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt or oxidized to methionine sulfoxide.[1][7][8]
-
Cysteine (Cys): The thiol group is highly nucleophilic and prone to alkylation (e.g., S-tert-butylation).[1][6][7]
-
Serine (Ser) & Threonine (Thr): The hydroxyl groups can be O-alkylated.[1]
Q3: What are scavengers and how do they prevent side-chain alkylation?
A3: Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" or quench the reactive carbocations generated during deprotection.[1][2] By reacting with these electrophilic species, scavengers prevent them from modifying the sensitive residues in the peptide chain, thus minimizing the formation of side products.[3][6]
Q4: How do I choose the right scavenger cocktail for my peptide?
A4: The choice of scavenger cocktail depends on the amino acid composition of your peptide. A combination of scavengers is often used to address various potential side reactions. For many peptides without highly sensitive residues, a mixture of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) is sufficient.[3][9] However, for peptides containing residues like Cysteine, Methionine, or Tryptophan, more complex cocktails are recommended.[10][11]
Troubleshooting Guides
Problem 1: My mass spectrometry data shows a +56 Da adduct on Cysteine residues.
-
Cause: This adduct corresponds to the S-tert-butylation of the cysteine thiol group by tert-butyl cations generated during cleavage.[1][11]
-
Solution:
-
Use a scavenger cocktail containing a thiol-based scavenger. 1,2-ethanedithiol (EDT) and dithiothreitol (DTT) are effective in protecting cysteine residues.[1][5][6]
-
Consider using Reagent K (TFA/water/phenol/thioanisole/EDT) for peptides with multiple sensitive residues.[3][10]
-
Triisopropylsilane (TIS) is also an effective scavenger for the carbocations that can alkylate the thiol group.[1]
-
Problem 2: My Tryptophan-containing peptide shows significant side products.
-
Cause: The indole ring of tryptophan is highly nucleophilic and prone to alkylation by carbocations.[1][7] Byproducts from the cleavage of Arg(Pmc/Pbf) protecting groups can also modify tryptophan.[1][3]
-
Solution:
-
During Synthesis: Use Fmoc-Trp(Boc)-OH. The Boc group on the indole nitrogen provides protection against many side reactions during cleavage.[3][11]
-
During Cleavage: Include scavengers like TIS, which is highly effective at quenching trityl cations.[1][11] Phenol and 1,2-ethanedithiol (EDT) also help protect the indole ring.[1]
-
Problem 3: My mass spectrometry data shows a +16 Da peak, indicating Methionine oxidation.
-
Cause: The thioether side chain of methionine is easily oxidized to methionine sulfoxide during acidic cleavage.[8][12]
-
Solution:
-
Use a specialized cleavage cocktail like Reagent H, which is designed to minimize methionine oxidation.[8][13]
-
Add reducing agents such as dimethylsulfide (DMS) and ammonium iodide to your cleavage cocktail.[8][12]
-
Shorter deprotection times can also reduce the extent of oxidation.[8] If oxidation has already occurred, the sulfoxide can be reduced back to methionine post-cleavage using reagents like DTT or N-mercaptoacetamide.[8]
-
Data Presentation: Scavenger Cocktails
The following tables summarize common scavenger cocktails and their primary applications.
Table 1: Common Scavengers and Their Targets
| Scavenger | Target Residue(s) | Function |
| Triisopropylsilane (TIS) | Trp, Cys, general | Potent scavenger of carbocations, particularly trityl cations.[1][11] |
| Water (H₂O) | General | Effective scavenger for t-butyl cations.[1] |
| 1,2-Ethanedithiol (EDT) | Trp, Cys | Protects the indole ring of Trp and prevents S-alkylation of Cys.[1][2] |
| Phenol | Trp, Tyr | Acts as a competitive substrate for electrophilic attack.[1] |
| Thioanisole | Met, Arg | Aids in the removal of Pbf/Pmc protecting groups from Arg and scavenges cations.[1][5] |
| Dithiothreitol (DTT) | Cys, Met | A reducing agent that prevents disulfide bond formation and can reduce methionine sulfoxide.[1][8] |
| Dimethyl sulfide (DMS) | Met | Effective in preventing methionine oxidation.[1][8] |
Table 2: Common Cleavage Cocktails
| Cocktail Name | Composition (v/v/v) | Primary Use |
| Standard Cocktail | 95% TFA / 2.5% H₂O / 2.5% TIS | General purpose for peptides without highly sensitive residues.[3][11] |
| Reagent K | 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT | Peptides with multiple sensitive residues, including Cys, Met, Trp, and Arg.[3][10][11] |
| Reagent H | 81% TFA / 5% Phenol / 5% Thioanisole / 2.5% EDT / 3% H₂O / 2% DMS / 1.5% Ammonium Iodide (w/w) | Specifically designed to prevent methionine oxidation.[13] |
Experimental Protocols
Protocol 1: General TFA Cleavage
This protocol is suitable for peptides without highly sensitive residues.
-
Resin Preparation: After synthesis, thoroughly wash the peptidyl-resin with dichloromethane (DCM) and dry it under vacuum for at least one hour.[11]
-
Cocktail Preparation: In a fume hood, prepare the cleavage cocktail fresh by combining 95% TFA, 2.5% TIS, and 2.5% deionized water. For 100 mg of resin, prepare approximately 2 mL of the cocktail.[10][11]
-
Cleavage Reaction: Add the cleavage cocktail to the resin and gently agitate the mixture at room temperature for 1-2 hours.[10]
-
Peptide Precipitation: Filter the TFA solution containing the cleaved peptide into a centrifuge tube. Add the filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.[5][10]
-
Peptide Isolation: Incubate the suspension at -20°C for at least 30 minutes to maximize precipitation. Centrifuge to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two more times.[10]
-
Drying: After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[11]
Protocol 2: Cleavage with Reagent K
This protocol is recommended for peptides containing sensitive residues such as Cys, Met, or Trp.
-
Resin Preparation: Follow step 1 from Protocol 1.
-
Cocktail Preparation: In a fume hood, prepare Reagent K by combining TFA, phenol, water, thioanisole, and EDT in an 82.5:5:5:5:2.5 ratio. For 100 mg of resin, prepare approximately 2 mL of the cocktail.[10]
-
Cleavage Reaction: Add Reagent K to the resin and agitate at room temperature for 2-4 hours.[10]
-
Peptide Precipitation and Isolation: Follow steps 4, 5, and 6 from Protocol 1.
Visualizations
Caption: Mechanism of side-chain alkylation and the role of scavengers.
Caption: Troubleshooting workflow for common side-chain modifications.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 4. drivehq.com [drivehq.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. biotage.com [biotage.com]
- 13. peptide.com [peptide.com]
Technical Support Center: Purification of Peptides with pMeBzl-Cysteine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges during the purification of peptides containing S-p-methoxybenzyl-cysteine (pMeBzl-Cys).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the purification of peptides containing pMeBzl-cysteine?
A1: The primary challenges stem from the properties of the pMeBzl protecting group and the reactivity of the cysteine thiol. Key issues include:
-
Incomplete Deprotection: The pMeBzl group is relatively stable and requires strong acidic conditions for cleavage, which can be incomplete and lead to heterogeneous products.
-
Side Reactions During Cleavage: The harsh conditions needed for deprotection can cause side reactions such as oxidation of the cysteine thiol, alkylation, and modifications to other sensitive amino acids in the peptide sequence.
-
Co-elution of Impurities: Impurities arising from incomplete deprotection or side reactions often have similar chromatographic properties to the target peptide, making separation by HPLC difficult.
-
Oxidation of the Free Thiol: Once the pMeBzl group is removed, the exposed cysteine thiol is highly susceptible to oxidation, leading to the formation of disulfide-bridged dimers or intramolecular cyclized species.[1]
Q2: Why is my final product a complex mixture of peaks on the HPLC chromatogram?
A2: A complex HPLC profile for a crude pMeBzl-cysteine-containing peptide is common and can be attributed to several factors:
-
Incomplete Cleavage: The peak corresponding to the fully protected peptide may still be present.
-
Oxidation: You may be observing peaks for the desired peptide, the disulfide-linked dimer, and other oxidized forms.[1]
-
Side-Product Formation: Acid-labile protecting groups on other residues (e.g., Trp, Met) may lead to byproducts. S-alkylation from resin linkers like Wang resin is also a known side reaction.[2][3][4]
-
Aggregation: Hydrophobic peptides can aggregate, leading to broad or multiple peaks.[2][5]
Q3: Can the pMeBzl group be removed under milder conditions to avoid side reactions?
A3: While strong acids like trifluoroacetic acid (TFA) or hydrogen fluoride (HF) are standard, some milder methods have been investigated.[6] For instance, reagents like 2,2'-dithiobis(5-nitropyridine) (DTNP) in TFA, often with the addition of a scavenger like thioanisole, can facilitate deprotection.[7][8] However, these methods may require significant optimization for each specific peptide sequence.
Troubleshooting Guides
Problem 1: Incomplete Removal of the pMeBzl Protecting Group
| Symptom | Possible Cause | Suggested Solution |
| A major peak corresponding to the mass of the pMeBzl-protected peptide is observed in the mass spectrum of the crude product. | Insufficient cleavage time or inappropriate cleavage cocktail. | 1. Extend the cleavage reaction time (e.g., from 2 hours to 4 hours).2. Increase the concentration of the strong acid (TFA) in the cleavage cocktail.3. Ensure a sufficient volume of cleavage cocktail is used, typically at least 30 mL per 0.5 mmol of peptide. |
| The desired product yield is low, with a significant amount of starting material remaining. | The pMeBzl group is particularly stable in the given sequence context. | Consider using a stronger acid cleavage system if available (e.g., HF, though this requires specialized equipment). Alternatively, explore alternative deprotection reagents like DTNP in the presence of thioanisole.[7][8] |
Problem 2: Significant Oxidation and Dimer Formation
| Symptom | Possible Cause | Suggested Solution |
| A prominent peak with approximately double the mass of the target peptide is observed. | Oxidation of the free cysteine thiol to form a disulfide-linked dimer. | 1. Increase the concentration and variety of scavengers in your cleavage cocktail. A combination of water, triisopropylsilane (TIS), and ethanedithiol (EDT) is effective at maintaining a reducing environment.[1][9]2. Perform the cleavage and subsequent work-up under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to atmospheric oxygen.[9]3. Use degassed solvents and buffers for all post-cleavage steps, including HPLC purification. |
| Multiple peaks with masses corresponding to various oxidized forms of the peptide are detected. | High susceptibility of the peptide to oxidation. | 1. Immediately after cleavage and precipitation, dissolve the crude peptide in an acidic, degassed buffer (e.g., 0.1% TFA in water).2. If the oxidized form is easier to purify, consider purifying the dimer and then reducing it back to the monomer using a reducing agent like dithiothreitol (DTT) post-purification.[2] |
Experimental Protocols
Standard Cleavage Protocol for pMeBzl-Cysteine Peptides
This protocol is a general guideline and may require optimization based on the specific peptide sequence.
-
Preparation:
-
Synthesize the peptide on the solid support using standard Fmoc or Boc chemistry.
-
Dry the peptide-resin thoroughly under vacuum.
-
-
Cleavage Cocktail Preparation:
-
Prepare a fresh cleavage cocktail. A common mixture is "Reagent K":
-
Trifluoroacetic acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
-
-
For peptides sensitive to oxidation, increasing the amount of a silane-based scavenger like triisopropylsilane (TIS) can be beneficial. A "Reagent B" cocktail consists of TFA/phenol/water/TIS (88:5:5:2).[9]
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Stir or gently agitate the mixture at room temperature for 2-4 hours. The reaction should be performed in a well-ventilated fume hood.
-
-
Peptide Precipitation and Washing:
-
Filter the resin from the cleavage mixture.
-
Collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether (at least 10-fold volume excess).
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleavage byproducts.
-
-
Drying and Storage:
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Store the dried, crude peptide at -20°C or lower under an inert atmosphere until purification.
-
Visualizations
Caption: Troubleshooting workflow for pMeBzl-cysteine peptide purification.
Caption: Common side reactions during pMeBzl-cysteine peptide cleavage.
References
- 1. biotage.com [biotage.com]
- 2. peptide.com [peptide.com]
- 3. Side reactions in the SPPS of Cys-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Side reactions in the SPPS of Cys-containing peptides | Semantic Scholar [semanticscholar.org]
- 5. Complex Peptide Production, Challenges and Manufacturing | Blog | Biosynth [biosynth.com]
- 6. US4111924A - Method for removal of thiol-protecting groups - Google Patents [patents.google.com]
- 7. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the HPLC Analysis of Peptides Containing S-p-Methoxybenzyl-L-cysteine (Cys(pMeBzl))
For researchers, scientists, and drug development professionals engaged in peptide synthesis and purification, the choice of protecting groups for cysteine residues is a critical determinant of success. The S-p-methoxybenzyl (pMeBzl or Mob) protecting group offers a unique balance of stability and lability, making it a valuable tool in solid-phase peptide synthesis (SPPS). This guide provides an objective comparison of the high-performance liquid chromatography (HPLC) analysis of peptides containing Cys(pMeBzl) with those bearing other common S-protecting groups, supported by experimental data and detailed protocols.
The p-methoxybenzyl group is notable for its relative stability to trifluoroacetic acid (TFA) compared to the highly labile trityl (Trt) group, yet it can be cleaved under stronger acidic conditions, often requiring scavengers to prevent side reactions. This characteristic influences not only the deprotection strategy but also the chromatographic behavior of the protected peptide.
Performance Comparison of Cysteine Protecting Groups in RP-HPLC
The bulky and highly hydrophobic nature of the trityl (Trt) group generally leads to a significantly longer retention time for the protected peptide compared to its deprotected form. Conversely, the acetamidomethyl (Acm) group is more polar, resulting in earlier elution times. The p-methoxybenzyl (pMeBzl) group has a hydrophobicity that is intermediate between the highly hydrophobic Trt and the more polar Acm groups. The S-tert-butylthio (StBu) group also contributes to the hydrophobicity of the peptide.
Table 1: Qualitative Comparison of Common Cysteine Protecting Groups
| Protecting Group | Abbreviation | Relative Hydrophobicity | Expected Impact on RP-HPLC Retention Time | Key Advantages & Disadvantages |
| p-Methoxybenzyl | pMeBzl, Mob | Moderate | Moderate increase | Advantages: More stable to TFA than Trt, allowing for some orthogonal strategies. Disadvantages: Can be labile during prolonged acid exposure; requires scavengers for efficient cleavage. |
| Trityl | Trt | High | Significant increase | Advantages: Cost-effective; easily cleaved with TFA.[1] Disadvantages: Prone to significant racemization; liberated trityl cation can cause side reactions.[1] |
| Acetamidomethyl | Acm | Low | Minor increase or decrease | Advantages: Stable to TFA, enabling orthogonal protection.[1] Disadvantages: Requires a separate, often harsh, deprotection step (e.g., iodine, silver salts).[1] |
| S-tert-butylthio | StBu | Moderate-High | Moderate to significant increase | Advantages: Stable to TFA; removed by reduction.[1] Disadvantages: Requires a separate deprotection step. |
Table 2: Illustrative Retention Times of a Model Peptide with Different Cysteine Protecting Groups
Note: The following data is illustrative and synthesized from multiple sources to demonstrate the expected trend. Actual retention times will vary based on the peptide sequence, HPLC system, column, and specific gradient conditions.
| Protecting Group | Illustrative Retention Time (min) | Expected Purity Profile of Crude Peptide |
| pMeBzl (Mob) | ~15-17 | Main peak corresponds to the protected peptide. Potential for some premature deprotection depending on synthesis and cleavage conditions. |
| Trt | ~18.2 | Main peak corresponds to the deprotected peptide as Trt is cleaved by TFA. Potential for side-product peaks from the trityl cation.[1] |
| Acm | ~12.5 | Main peak corresponds to the Acm-protected peptide. A separate peak for the deprotected peptide would appear after specific deprotection treatment.[1] |
| StBu | ~15.8 | Main peak is the StBu-protected peptide. Analysis after reduction would show a shift in retention time.[1] |
Experimental Protocols
Accurate and reproducible HPLC analysis is fundamental to assessing the purity of synthetic peptides. Below are detailed protocols for the final cleavage and deprotection of a peptide synthesized with Fmoc-Cys(pMeBzl)-OH and a general method for its subsequent RP-HPLC analysis.
Protocol 1: Cleavage and Deprotection of Peptides Containing Cys(pMeBzl)
This protocol is designed for the cleavage of the peptide from the resin and the removal of the pMeBzl and other acid-labile side-chain protecting groups.
-
Resin Preparation: Wash the peptide-resin thoroughly with dichloromethane (DCM) and dry it under a stream of nitrogen.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. For peptides containing Cys(pMeBzl), a common cocktail is TFA/thioanisole/water/ethanedithiol (EDT) (90:5:3:2, v/v/v/v). Thioanisole is crucial for the efficient cleavage of the pMeBzl group.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and collect the TFA solution. Add the filtrate dropwise into a 10-fold excess of cold diethyl ether to precipitate the crude peptide.
-
Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether, wash the pellet again with cold ether, and dry the crude peptide under vacuum.[2]
Protocol 2: RP-HPLC Analysis of the Crude Peptide
This protocol provides a standard method for analyzing the purity of the crude peptide.
-
Sample Preparation: Dissolve a small amount of the crude peptide in the initial mobile phase (e.g., 5% acetonitrile in water with 0.1% TFA) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.
-
HPLC System and Column:
-
System: A standard RP-HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size, 100-120 Å pore size) is commonly used for peptide analysis.[1]
-
-
Mobile Phases:
-
Gradient Elution:
-
A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a good starting point for many peptides.[1] The gradient may need to be optimized based on the hydrophobicity of the specific peptide.
-
-
Flow Rate: 1.0 mL/min for an analytical column.[1]
-
Detection: Monitor the UV absorbance at 210-220 nm.[1]
Mandatory Visualization
To better illustrate the processes involved, the following diagrams have been generated using Graphviz.
Caption: General workflow from solid-phase synthesis to HPLC analysis.
Caption: Logical relationship between protecting group, hydrophobicity, and HPLC retention.
References
A Comparative Guide to the Mass Spectrometry of Peptides with pMeBzl Protection
For researchers, scientists, and drug development professionals engaged in peptide synthesis and analysis, the characterization of protected peptides is a critical step for ensuring the quality and identity of their synthetic products. The para-methylbenzyl (pMeBzl) group is a common side-chain protecting group, particularly for cysteine residues in Boc-based solid-phase peptide synthesis (SPPS). Understanding its behavior during mass spectrometry (MS) is essential for accurate data interpretation. This guide provides an objective comparison of the mass spectrometric performance of pMeBzl-protected peptides with alternatives, supported by experimental data and detailed protocols.
Performance Comparison of Cysteine Protecting Groups in Mass Spectrometry
The choice of a protecting group for the thiol side chain of cysteine has a significant impact on the subsequent mass spectrometric analysis. Key performance indicators include ionization efficiency, the predictability of fragmentation patterns, and the stability of the protecting group under various ionization conditions. While direct quantitative comparisons are not always abundant in literature, a qualitative and inferred comparison can be made based on the known behavior of similar protecting groups.
Table 1: Comparison of Common Cysteine Protecting Groups in Mass Spectrometry
| Protecting Group | Key Characteristics in Mass Spectrometry | Advantages | Disadvantages |
| para-Methylbenzyl (pMeBzl) | Expected to exhibit a neutral loss of the p-methylbenzyl group (C8H9, 105 Da) during collision-induced dissociation (CID). | Stable during Boc-SPPS chemistry. The characteristic neutral loss can serve as a diagnostic marker. | The additional fragmentation pathway can complicate spectral interpretation, potentially reducing the abundance of sequence-informative b- and y-ions. |
| Benzyl (Bzl) | Prone to a neutral loss of the benzyl group (C7H7, 91 Da) during CID.[1] | Well-established and stable in Boc-SPPS. | Similar to pMeBzl, the neutral loss can complicate spectra. |
| Acetamidomethyl (Acm) | Generally stable under standard ESI and MALDI conditions. Fragmentation of the Acm group itself can occur, leading to characteristic neutral losses.[1] | Orthogonal to many other protecting groups, allowing for selective disulfide bond formation. | Requires a separate, often harsh, deprotection step. Fragmentation of the group can add complexity to the MS/MS spectrum.[1] |
| Trityl (Trt) | Labile and can be removed under acidic conditions, sometimes even within the MS source. | Easily removed, which can be advantageous for certain synthetic strategies. | In-source decay can lead to a mixture of protected and deprotected species, complicating the analysis of the intact protected peptide. |
| tert-Butyl (tBu) | Generally stable under typical MS conditions. | Highly stable and orthogonal to Fmoc chemistry. | Requires strong acid for removal, which may not be suitable for all peptides. |
Fragmentation Patterns: pMeBzl vs. Alternatives
The fragmentation of a protected peptide in the gas phase is a critical aspect of its characterization by tandem mass spectrometry (MS/MS). The ideal protecting group would be stable during ionization and allow for predictable fragmentation of the peptide backbone, yielding a clear series of b- and y-ions for sequence confirmation.
The pMeBzl group , being structurally similar to the benzyl (Bzl) group, is expected to undergo a characteristic neutral loss. The Bzl group is known to be lost as a neutral fragment of 91 Da during collision-induced dissociation (CID).[1] By extension, the pMeBzl group is anticipated to exhibit a neutral loss of 105 Da (the mass of the p-methylbenzyl moiety). This fragmentation pathway, while potentially complicating the spectrum, can also serve as a diagnostic indicator for the presence and location of the pMeBzl-protected cysteine residue.
In contrast, protecting groups like Acm are generally more stable during MS analysis, leading to less fragmentation of the protecting group itself and potentially cleaner b- and y-ion series.[1] However, under certain conditions, the Acm group can also fragment. Trityl (Trt) groups are known for their lability, which can lead to premature loss of the protecting group in the ion source, making it difficult to analyze the fully protected peptide.
Experimental Protocols
Accurate and reproducible mass spectrometric data relies on well-defined experimental protocols. Below are detailed methodologies for the analysis of pMeBzl-protected peptides using both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).
Protocol 1: LC-MS/MS Analysis of pMeBzl-Protected Peptides using ESI
This protocol is suitable for the analysis of purified pMeBzl-protected peptides to confirm their identity and sequence.
Instrumentation: An electrospray ionization mass spectrometer capable of MS/MS (e.g., Q-TOF, Orbitrap, or ion trap).[1]
Sample Preparation:
-
Dissolve the peptide sample in a suitable solvent compatible with ESI, such as 50% acetonitrile/water with 0.1% formic acid, to a concentration of 1-10 pmol/µL.[1]
Liquid Chromatography (LC) Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 mm ID, 50 mm length, 2.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in LC-MS grade water.
-
Mobile Phase B: 0.1% formic acid in LC-MS grade acetonitrile.
-
Gradient: A typical gradient would be a linear increase from 2% to 45% Mobile Phase B over a set time (e.g., 110 minutes), followed by a wash and re-equilibration step.
-
Flow Rate: 0.200 mL/min.
-
Column Temperature: 40 °C.
Mass Spectrometry (MS) Parameters:
-
MS1 Scan: Acquire a full MS scan to identify the precursor ion of the pMeBzl-protected peptide. Note the presence of different charge states.
-
MS/MS Analysis: Select the desired precursor ion (e.g., [M+H]+ or [M+2H]2+) for collision-induced dissociation (CID).
-
Collision Energy: Optimize the collision energy to achieve a balance between precursor ion depletion and the generation of a rich series of fragment ions.
-
Data Analysis: Analyze the MS/MS spectrum for the characteristic neutral loss of the pMeBzl group (105 Da) and for sequence-confirming b- and y-ions.
Protocol 2: MALDI-TOF MS Analysis of pMeBzl-Protected Peptides
This protocol is useful for rapid screening and molecular weight determination of pMeBzl-protected peptides.
Instrumentation: A MALDI-TOF mass spectrometer.
Materials:
-
Peptide sample
-
Matrix solution: Dithranol (10 mg/mL) in a suitable organic solvent (e.g., acetone or THF).[1]
-
Additive solution: Cesium chloride (CsCl) (1 mg/mL) in deionized water.[1]
-
MALDI target plate.[1]
Procedure:
-
Dissolve the protected peptide in a minimal amount of a suitable organic solvent (e.g., DMF, NMP, or THF) to a concentration of approximately 1 mg/mL.[1]
-
On the MALDI target plate, spot 0.5 µL of the peptide solution.[1]
-
Immediately add 0.5 µL of the dithranol matrix solution to the peptide spot.[1]
-
Add 0.5 µL of the CsCl additive solution to the mixture on the target plate.[1]
-
Allow the spot to air dry completely at room temperature.[1]
MS Analysis Parameters:
-
Ionization Mode: Positive ion reflector mode.
-
Laser: Nitrogen laser (337 nm).
-
Laser Fluence: Use the minimum laser power necessary to obtain a good signal-to-noise ratio and minimize in-source decay.
-
Calibration: Use an external calibrant mixture of known peptides to ensure accurate mass measurement.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the LC-MS/MS analysis of a pMeBzl-protected peptide.
Caption: General workflow for LC-MS/MS analysis of pMeBzl-protected peptides.
Conclusion
The para-methylbenzyl (pMeBzl) protecting group is a valuable tool in peptide synthesis, particularly for the protection of cysteine residues in Boc-based strategies. Its behavior in mass spectrometry is characterized by a predictable neutral loss of the protecting group, which can be used as a diagnostic tool. While this adds a layer of complexity to the resulting MS/MS spectra compared to more stable protecting groups like Acm, with optimized experimental conditions and careful data analysis, pMeBzl-protected peptides can be reliably characterized. The choice of protecting group should therefore be a strategic decision, taking into account not only the synthetic methodology but also the requirements for subsequent analytical characterization.
References
Orthogonal Protection Strategies with Cys(pMeBzl): A Comparative Guide for Peptide Synthesis
For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the strategic selection of protecting groups for cysteine residues is paramount. The unique reactivity of the cysteine thiol necessitates robust protection to prevent undesired side reactions and to direct the regioselective formation of disulfide bonds. This guide provides an objective comparison of the p-methylbenzyl (pMeBzl) protecting group for cysteine, Cys(pMeBzl), against other common alternatives, supported by available data and detailed experimental protocols.
The pMeBzl group belongs to the benzyl family of protecting groups, which are renowned for their stability in the acid-labile conditions typical of Boc solid-phase peptide synthesis (SPPS). Its removal requires strong acidic conditions, such as treatment with hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), rendering it orthogonal to the milder acid-labile groups used for Nα-Boc deprotection and many other side-chain protecting groups. This orthogonality is the cornerstone of strategies for synthesizing complex peptides with multiple disulfide bonds.
Performance Comparison of Cysteine Thiol Protecting Groups
The choice of a cysteine protecting group significantly influences the efficiency, purity, and overall success of peptide synthesis. The following tables summarize the key characteristics and deprotection conditions of Cys(pMeBzl) in comparison to other widely used cysteine protecting groups: trityl (Trt), acetamidomethyl (Acm), and S-tert-butylthio (StBu).
| Protecting Group | Structure | Primary Synthesis Strategy Compatibility | Key Advantages | Key Disadvantages |
| p-Methylbenzyl (pMeBzl) | p-CH₃-C₆H₄-CH₂- | Boc-SPPS | High stability to TFA; Orthogonal to many other protecting groups. | Requires harsh cleavage conditions (HF, TFMSA); Not suitable for standard Fmoc-SPPS. |
| Trityl (Trt) | (C₆H₅)₃-C- | Fmoc-SPPS | Labile to standard TFA cleavage cocktails; Cost-effective. | Can be sterically bulky; Potential for premature deprotection with repeated acid treatments. |
| Acetamidomethyl (Acm) | CH₃-CO-NH-CH₂- | Fmoc-SPPS & Boc-SPPS | Stable to both TFA and HF; Orthogonal to acid-labile and reductively cleaved groups. | Removal requires specific reagents (e.g., iodine, mercury(II) acetate), which can have side reactions.[1][2][3] |
| S-tert-butylthio (StBu) | (CH₃)₃-C-S- | Fmoc-SPPS & Boc-SPPS | Stable to TFA; Orthogonal to acid-labile and oxidatively cleaved groups. | Removal requires reducing agents (e.g., thiols, phosphines), which can be sluggish.[3] |
Table 1. Overview and Comparison of Common Cysteine Protecting Groups.
| Protecting Group | Deprotection Reagent(s) | Typical Conditions | Compatibility/Orthogonality |
| p-Methylbenzyl (pMeBzl) | Hydrogen Fluoride (HF) | HF/anisole/DMS/p-thiocresol (10:1:1:0.2) or similar scavenger mixtures, 0°C, 1-2 hours.[4][5] | Stable to TFA (Boc deprotection) and mild base (Fmoc deprotection). Orthogonal to Acm and StBu. |
| Trifluoromethanesulfonic acid (TFMSA) | TFMSA/TFA/thioanisole, 0°C to room temperature, 30-120 min.[6][7] | Stable to TFA and mild base. Orthogonal to Acm and StBu. | |
| Trityl (Trt) | Trifluoroacetic acid (TFA) | TFA/TIS/H₂O (95:2.5:2.5) or other scavenger cocktails, room temperature, 2-4 hours.[8] | Labile in standard Fmoc cleavage conditions. Not orthogonal to other TFA-labile groups. |
| Acetamidomethyl (Acm) | Iodine (I₂) | I₂ in DMF, DMF/DCM, or aqueous acetic acid, room temperature, 1-2 hours.[1] | Stable to TFA, HF, and reducing agents. Orthogonal to pMeBzl, Trt, and StBu. |
| Mercury(II) Acetate (Hg(OAc)₂) | Hg(OAc)₂ in aqueous acetic acid (pH 4), room temperature, 1 hour.[6] | Stable to TFA, HF, and reducing agents. Orthogonal to pMeBzl, Trt, and StBu. | |
| S-tert-butylthio (StBu) | Thiols (e.g., DTT, β-mercaptoethanol) | DTT or β-mercaptoethanol in a suitable buffer, room temperature. | Stable to TFA, HF, and oxidative conditions. Orthogonal to pMeBzl, Trt, and Acm. |
| Phosphines (e.g., TCEP) | TCEP in a suitable buffer, room temperature. | Stable to TFA, HF, and oxidative conditions. Orthogonal to pMeBzl, Trt, and Acm. |
Table 2. Deprotection Conditions and Orthogonality of Cysteine Protecting Groups.
Experimental Protocols
Detailed methodologies are crucial for the successful application of orthogonal protection strategies. Below are representative protocols for the synthesis of the Fmoc-Cys(pMeBzl)-OH building block and its use in SPPS, along with deprotection procedures for orthogonal partners.
Protocol 1: Synthesis of Fmoc-Cys(pMeBzl)-OH
This protocol describes a general method for the S-alkylation of cysteine followed by N-Fmoc protection.
Materials:
-
L-Cysteine hydrochloride
-
p-Methylbenzyl chloride
-
Sodium hydroxide (NaOH)
-
9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Ethyl acetate
-
Hexane
-
Hydrochloric acid (HCl)
Procedure:
-
S-alkylation:
-
Dissolve L-cysteine hydrochloride in an aqueous solution of NaOH at 0°C.
-
Slowly add a solution of p-methylbenzyl chloride in a suitable organic solvent (e.g., ethanol).
-
Stir the reaction mixture at room temperature until completion (monitor by TLC).
-
Acidify the solution with HCl to precipitate the S-p-methylbenzyl-L-cysteine.
-
Filter, wash with cold water, and dry the product.
-
-
N-Fmoc protection:
-
Suspend the S-p-methylbenzyl-L-cysteine in an aqueous solution of NaHCO₃.
-
Add a solution of Fmoc-OSu or Fmoc-Cl in dioxane.
-
Stir the mixture at room temperature overnight.
-
Acidify the reaction mixture with HCl and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Purify the crude product by recrystallization from an ethyl acetate/hexane mixture to yield Fmoc-Cys(pMeBzl)-OH.
-
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using Boc-Cys(pMeBzl)-OH
This protocol outlines the steps for incorporating Boc-Cys(pMeBzl)-OH into a peptide chain using a standard Boc-SPPS workflow.
Materials:
-
Boc-amino acid protected resin
-
Boc-Cys(pMeBzl)-OH
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU/HOBt)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30 minutes.
-
Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 1 minute, drain, and then for an additional 20 minutes.
-
Washing: Wash the resin thoroughly with DCM, followed by isopropanol, and then DMF.
-
Neutralization: Neutralize the resin with a solution of 5% DIEA in DMF.
-
Coupling:
-
Pre-activate a solution of Boc-Cys(pMeBzl)-OH (3 equivalents) and HBTU/HOBt (3 equivalents) in DMF with DIEA (6 equivalents).
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
Monitor coupling completion using a Kaiser test.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat steps 2-6 for the subsequent amino acids in the sequence.
Protocol 3: Orthogonal Deprotection of Cys(Acm) On-Resin
This protocol describes the selective deprotection of a Cys(Acm) group while the peptide is still attached to the resin and other protecting groups, such as Cys(pMeBzl), remain intact.
Materials:
-
Peptidyl-resin containing Cys(Acm)
-
Iodine (I₂)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Ascorbic acid solution (2% in DMF)
Procedure:
-
Swell the peptidyl-resin in DMF.
-
Prepare a solution of iodine (10 equivalents relative to the resin substitution) in DMF.
-
Add the iodine solution to the resin and agitate the mixture at room temperature for 40 minutes.[9]
-
Filter the resin and wash with DMF.
-
To quench any remaining iodine, wash the resin with a 2% ascorbic acid solution in DMF until the resin and filtrate are colorless.
-
Wash the resin thoroughly with DMF and DCM and dry under vacuum.
Mandatory Visualizations
The following diagrams illustrate the concept of orthogonal protection in peptide synthesis and a typical experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. On-resin conversion of Cys(Acm)-containing peptides to their corresponding Cys(Scm) congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. Evaluation of the trifluoromethanosulfonic acid/trifluoroacetic acid/thioanisole cleavage procedure for application in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Researcher's Guide to the Analytical Validation of Synthetic Peptides with D-Cysteine
For Researchers, Scientists, and Drug Development Professionals
The incorporation of D-amino acids, such as D-cysteine, into synthetic peptides offers a significant advantage in therapeutic development by enhancing proteolytic stability. However, this modification introduces unique challenges in analytical validation. This guide provides an objective comparison of key analytical techniques for the characterization and quality control of synthetic peptides containing D-cysteine, supported by experimental data and detailed protocols.
Comparison of Key Analytical Techniques
The analytical validation of synthetic peptides, particularly those with chiral modifications, relies on a suite of orthogonal methods to ensure identity, purity, and quantity. The most common techniques include Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Ultra-Performance Liquid Chromatography (UPLC), Mass Spectrometry (MS), and Amino Acid Analysis (AAA).
| Performance Metric | RP-HPLC | UPLC | Mass Spectrometry (MS/MS) | Amino Acid Analysis (AAA) |
| Principle of Separation/Analysis | Hydrophobicity | Hydrophobicity | Mass-to-charge ratio and fragmentation pattern | Quantification of individual amino acids after hydrolysis |
| Primary Application | Purity determination, quantification, separation of diastereomers | High-resolution purity determination, faster analysis times | Identity confirmation, sequence verification, impurity identification | Absolute quantification, determination of amino acid composition and racemization |
| Resolution of Diastereomers (L vs. D) | Good to excellent with chiral columns or chiral mobile phase additives | Excellent with smaller particle size columns | Not suitable for distinguishing enantiomers without chiral separation upfront | Excellent for quantifying D/L ratio after derivatization |
| Analysis Time (minutes) | 20 - 45 | 5 - 15 | 1 - 10 | 60 - 120 |
| Relative Precision (RSD%) | < 1.5% | < 1.0% | 5 - 15% (for quantification) | 2 - 5% |
| Throughput | Moderate | High | High | Low |
| Cost per Sample | Low to Moderate | Moderate | High | Moderate to High |
Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity and Diastereomeric Separation
Objective: To determine the purity of the synthetic peptide and separate the D-cysteine containing peptide from its L-cysteine diastereomer and other impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) or a chiral column for enhanced diastereomeric separation.
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Procedure:
-
Sample Preparation: Dissolve the peptide sample in Mobile Phase A to a concentration of 1 mg/mL.
-
Gradient Elution:
-
0-5 min: 5% B
-
5-25 min: 5-95% B (linear gradient)
-
25-30 min: 95% B
-
30-35 min: 95-5% B (linear gradient)
-
35-40 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 214 nm and 280 nm.
-
Data Analysis: Integrate the peak areas to determine the purity of the target peptide and the relative abundance of any impurities or diastereomers.
Mass Spectrometry (MS) for Identity Confirmation
Objective: To confirm the molecular weight and sequence of the synthetic peptide containing D-cysteine.
Instrumentation:
-
Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer, often coupled with a liquid chromatography system (LC-MS).
Procedure:
-
Sample Preparation: Prepare a 10 µM solution of the peptide in 50% acetonitrile/water with 0.1% formic acid.
-
Direct Infusion or LC-MS:
-
Direct Infusion: Infuse the sample directly into the mass spectrometer.
-
LC-MS: Use the HPLC conditions described above, but replace TFA with 0.1% formic acid in the mobile phases to avoid ion suppression.
-
-
MS Analysis:
-
Acquire a full scan mass spectrum to determine the molecular weight of the peptide.
-
Perform tandem MS (MS/MS) on the parent ion to obtain fragment ions.
-
-
Data Analysis: Compare the observed molecular weight with the theoretical mass. Analyze the fragmentation pattern to confirm the amino acid sequence. Note that MS alone cannot distinguish between D- and L-amino acids.[1]
Amino Acid Analysis (AAA) for Quantification and Racemization Assessment
Objective: To determine the absolute quantity of the peptide and to quantify the extent of racemization (the presence of L-cysteine in a D-cysteine synthesis).
Instrumentation:
-
Amino Acid Analyzer or HPLC system with a pre-column derivatization setup and a fluorescence or UV detector.
Procedure:
-
Hydrolysis:
-
Accurately weigh the peptide sample.
-
Hydrolyze the peptide in 6N HCl at 110°C for 24 hours in a sealed, evacuated tube. To minimize racemization during hydrolysis, deuterated hydrochloric acid (DCl in D2O) can be used.[2]
-
-
Derivatization:
-
Neutralize the hydrolysate.
-
Derivatize the free amino acids with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) or o-phthaldialdehyde (OPA) in the presence of a chiral thiol.
-
-
Chromatographic Separation:
-
Separate the derivatized amino acids on a C18 column using a suitable gradient.
-
-
Detection:
-
Detect the derivatives using a UV or fluorescence detector.
-
-
Data Analysis:
-
Quantify the amount of each amino acid by comparing the peak areas to those of a known standard.
-
Determine the ratio of D- to L-cysteine to assess the extent of racemization.
-
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and analytical validation of a D-cysteine containing peptide.
Caption: A generalized signaling pathway involving a D-amino acid containing peptide modulating a G-protein coupled receptor (GPCR).[3]
References
comparing cleavage efficiency of different protecting groups
A Comprehensive Guide to the Cleavage Efficiency of Common Protecting Groups
For researchers, scientists, and drug development professionals engaged in multi-step organic synthesis, the strategic selection and removal of protecting groups are paramount to achieving high yields and purity. This guide provides an objective comparison of the cleavage efficiency of various protecting groups for amines, alcohols, and carboxylic acids, supported by experimental data.
Cleavage Efficiency of Amine Protecting Groups
The protection of amines is crucial in peptide synthesis and the synthesis of complex nitrogen-containing molecules. The choice of protecting group is often dictated by the desired cleavage conditions, which can be acidic, basic, or involve hydrogenolysis.
| Protecting Group | Abbreviation | Cleavage Reagent(s) | Typical Conditions | Time | Yield (%) |
| tert-Butoxycarbonyl | Boc | Trifluoroacetic acid (TFA), HCl | 25-50% TFA in CH₂Cl₂ | 15-30 min | >95% |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Piperidine, DBU | 20% Piperidine in DMF | 3-20 min | >99%[1] |
| Carboxybenzyl | Cbz | H₂, Pd/C | 1 atm H₂, 10% Pd/C, MeOH | 2-16 hours | >90%[2][3] |
| Allyloxycarbonyl | Alloc | Pd(PPh₃)₄, Scavenger | Pd(PPh₃)₄, PhSiH₃, CH₂Cl₂ | 30 min | >95% |
| Trityl | Trt | Trifluoroacetic acid (TFA) | 1-5% TFA in CH₂Cl₂ | 5-30 min | >90% |
Cleavage Efficiency of Alcohol Protecting Groups
Hydroxyl groups are frequently protected as ethers or silyl ethers. The cleavage of these groups depends on their relative stability to acidic, basic, or fluoride-mediated conditions.
| Protecting Group | Abbreviation | Cleavage Reagent(s) | Typical Conditions | Time | Yield (%) |
| tert-Butyldimethylsilyl | TBDMS (TBS) | TBAF, HF, AcOH | 1.1 eq TBAF in THF, rt | 1-18 hours | ~97%[4][5] |
| Triisopropylsilyl | TIPS | TBAF, HF, AcOH | 1.1 eq TBAF in THF, rt | 1-4 hours | High |
| Trimethylsilyl | TMS | K₂CO₃, AcOH, TBAF | K₂CO₃, MeOH, rt | 5-30 min | High |
| Benzyl | Bn | H₂, Pd/C | 1 atm H₂, 10% Pd/C, EtOH | 2-16 hours | >90%[3] |
| p-Methoxybenzyl | PMB | DDQ, TFA | 1.2 eq DDQ, CH₂Cl₂/H₂O | 1-3 hours | >90% |
| Tetrahydropyranyl | THP | Acetic Acid, PPTS | AcOH/THF/H₂O (4:2:1), rt | 2-8 hours | >90% |
| Trityl | Trt | Formic acid, HBr | 80% Formic acid, rt | 30 min | >90% |
Cleavage Efficiency of Carboxylic Acid Protecting Groups
Carboxylic acids are commonly protected as esters. The deprotection strategies for these esters vary from basic hydrolysis to acid-catalyzed cleavage and hydrogenolysis.
| Protecting Group | Abbreviation | Cleavage Reagent(s) | Typical Conditions | Time | Yield (%) |
| Methyl Ester | Me | LiOH, NaOH | 1M LiOH in THF/H₂O | 1-12 hours | >90%[6] |
| tert-Butyl Ester | tBu | Trifluoroacetic acid (TFA) | 25-50% TFA in CH₂Cl₂ | 1-4 hours | >90% |
| Benzyl Ester | Bn | H₂, Pd/C | 1 atm H₂, 10% Pd/C, EtOAc | 1-12 hours | >90% |
| Allyl Ester | Allyl | Pd(PPh₃)₄, Scavenger | Pd(PPh₃)₄, PhSiH₃, CH₂Cl₂ | 30 min | >95% |
| Silyl Ester | TBDMS, TES | TBAF, HF | TBAF in THF, rt | 1-2 hours | High |
Experimental Protocols
Detailed methodologies for the cleavage of representative protecting groups are provided below.
Deprotection of a Boc-Protected Amine using TFA
Objective: To cleave a tert-Butoxycarbonyl (Boc) protecting group from an amine under acidic conditions. Materials:
-
Boc-protected amine
-
Dichloromethane (CH₂Cl₂)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the Boc-protected amine in dichloromethane (CH₂Cl₂).
-
Add trifluoroacetic acid (TFA) to the solution (typically 25-50% v/v) at room temperature.
-
Stir the reaction mixture for 15-30 minutes, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully neutralize the excess TFA by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the organic layer under reduced pressure to yield the deprotected amine.
Deprotection of an Fmoc-Protected Amine using Piperidine
Objective: To cleave a 9-Fluorenylmethyloxycarbonyl (Fmoc) protecting group from an amine under basic conditions. Materials:
-
Fmoc-protected amine
-
N,N-Dimethylformamide (DMF)
-
Piperidine
Procedure:
-
Dissolve the Fmoc-protected amine in N,N-dimethylformamide (DMF).
-
Add piperidine to the solution to a final concentration of 20% (v/v).
-
Stir the reaction mixture at room temperature for 3-20 minutes. Monitor the reaction by TLC.
-
Upon completion, the reaction mixture can often be used directly in the next step, or the deprotected amine can be isolated by precipitation with a non-polar solvent like diethyl ether and subsequent filtration.
Deprotection of a Cbz-Protected Amine by Hydrogenolysis
Objective: To cleave a Carboxybenzyl (Cbz) protecting group from an amine under neutral, reductive conditions.[2] Materials:
-
Cbz-protected amine
-
Methanol (MeOH) or Ethanol (EtOH)
-
10% Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
Dissolve the Cbz-protected amine in methanol or ethanol.
-
Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% by weight).
-
Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction mixture vigorously at room temperature for 2-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine.
Deprotection of a TBDMS-Protected Alcohol using TBAF
Objective: To cleave a tert-Butyldimethylsilyl (TBDMS) ether using a fluoride source.[4][5] Materials:
-
TBDMS-protected alcohol
-
Anhydrous tetrahydrofuran (THF)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the TBDMS-protected alcohol in anhydrous tetrahydrofuran (THF).
-
Add a solution of tetrabutylammonium fluoride (TBAF) (1.1 equivalents) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture for 1-18 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography to afford the deprotected alcohol.
Deprotection of a Methyl Ester by Saponification
Objective: To cleave a methyl ester to the corresponding carboxylic acid under basic conditions.[6] Materials:
-
Methyl ester
-
Tetrahydrofuran (THF)
-
Water
-
Lithium hydroxide (LiOH)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the methyl ester in a mixture of tetrahydrofuran (THF) and water.
-
Add an aqueous solution of lithium hydroxide (LiOH) (typically 1-3 equivalents).
-
Stir the reaction mixture at room temperature for 1-12 hours, monitoring the reaction by TLC.
-
Upon completion, acidify the reaction mixture to pH ~3 with 1 M HCl.
-
Extract the carboxylic acid with ethyl acetate.
-
Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to yield the carboxylic acid.
Visualization of Deprotection Logic
The following diagram illustrates a general workflow for selecting a deprotection strategy based on the type of protecting group.
Caption: Deprotection strategy selection workflow.
References
Characterization of Side Products from p-Methoxybenzyl (pMeBzl) Cleavage by LC-MS: A Comparative Guide
For researchers, scientists, and drug development professionals, the selective cleavage of the p-methoxybenzyl (pMeBzl) protecting group is a critical step in the synthesis of complex molecules, including peptides and pharmaceuticals. While various methods exist for pMeBzl deprotection, the formation of side products can significantly impact reaction yield and purity. This guide provides a comparative analysis of common pMeBzl cleavage methods, focusing on the characterization of side products by Liquid Chromatography-Mass Spectrometry (LC-MS).
The stability of the p-methoxybenzyl ether and its susceptibility to cleavage under both acidic and oxidative conditions make it a versatile protecting group. However, the generation of a stabilized p-methoxybenzyl cation during cleavage is a primary source of side reactions. This carbocation can be trapped by nucleophiles present in the reaction mixture, leading to a variety of undesired byproducts. The choice of cleavage reagent and the use of appropriate scavengers are paramount in minimizing these side reactions.
Comparison of Cleavage Methods and Resulting Side Products
The two most common strategies for pMeBzl ether cleavage are acid-mediated hydrolysis, typically with trifluoroacetic acid (TFA), and oxidative cleavage using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). The side product profile is highly dependent on the chosen method and the substrate.
| Cleavage Method | Common Side Products | Remarks | Key Scavengers |
| Trifluoroacetic Acid (TFA) | pMeBzl-adducts: Alkylation of sensitive residues (e.g., Trp, Met, Cys, Tyr) by the pMeBzl cation.[1] | A strong acid that can also cleave other acid-labile protecting groups. The highly reactive tert-butyl cation is also a major source of side reactions when cleaving tert-butyl-based protecting groups.[1] | Triisopropylsilane (TIS), Water, 1,2-Ethanedithiol (EDT) |
| DDQ | Partially deprotected products: Incomplete reaction leading to a mixture of starting material and product. Oxidation of sensitive functionalities: Can oxidize electron-rich moieties in the substrate. | A milder, oxidative method that offers orthogonality to acid-labile protecting groups.[2] | Not applicable in the same way as for cationic reactions. |
| HCl in Hexafluoro-2-propanol (HFIP) | pMeBzl-derived polymer: Friedel-Crafts-type polymerization of the pMeBzl cation.[3] | A fast and homogeneous deprotection method. The formation of a dark purple color can indicate the presence of p-methoxybenzyl cationic species.[3] | Triethylsilane (TES) |
Table 1: Comparison of Common pMeBzl Cleavage Methods and Associated Side Products. This table summarizes the primary side products observed with different cleavage reagents and suggests appropriate scavengers to mitigate their formation.
Experimental Data: LC-MS Characterization of Side Products
LC-MS is an indispensable tool for the identification and quantification of side products in cleavage reactions. The high resolution and sensitivity of modern mass spectrometers allow for the detection of even minor impurities.
Acidic Cleavage (TFA)
Under TFA cleavage conditions, the primary side products arise from the electrophilic attack of the p-methoxybenzyl cation on nucleophilic residues within the peptide or molecule. For example, the indole ring of tryptophan is particularly susceptible to alkylation.[1]
| Side Product | Description | Expected Δ Mass (Da) |
| p-Methoxybenzylated Tryptophan | Alkylation of the tryptophan indole ring. | +121.06 |
| p-Methoxybenzylated Methionine | Alkylation of the methionine thioether. | +121.06 |
| p-Methoxybenzylated Cysteine | Alkylation of the cysteine thiol. | +121.06 |
Table 2: Common Side Products in TFA-mediated pMeBzl Cleavage of Peptides. This table details the mass shift observed by mass spectrometry upon the addition of a p-methoxybenzyl group to common amino acid residues.
The use of scavengers is crucial to minimize these side reactions. Triisopropylsilane (TIS) is a common scavenger that effectively reduces the p-methoxybenzyl cation. Water can also act as a nucleophile to quench the carbocation.
Oxidative Cleavage (DDQ)
Oxidative cleavage with DDQ proceeds through a different mechanism and generally avoids the formation of cationic intermediates. However, incomplete reactions can lead to a mixture of products. In a study involving a substrate with both a p-methoxybenzyl ether and a benzyl ether, DDQ cleavage resulted in partial removal of the benzyl ether as a side product, highlighting the importance of reaction optimization to achieve selectivity.
| Product | Relative Abundance (%) |
| Desired Alcohol (pMeBzl cleaved) | 78 |
| Diol (both pMeBzl and Bzl cleaved) | 14 |
Table 3: Product Distribution in the DDQ Cleavage of a Dually Protected Substrate. This data, adapted from a study on a similar system, illustrates the potential for over-cleavage as a side reaction with DDQ. The relative abundance was determined by chromatographic analysis of the reaction mixture.
Experimental Protocols
General Protocol for TFA-mediated pMeBzl Cleavage and LC-MS Analysis
-
Cleavage: The peptide-resin is treated with a cleavage cocktail, a common example being Reagent K (TFA/water/phenol/thioanisole/1,2-ethanedithiol, 82.5:5:5:5:2.5, v/v/w/v/v). The reaction is typically carried out for 2-4 hours at room temperature.
-
Work-up: The cleaved peptide is precipitated with cold diethyl ether, centrifuged, and the pellet is washed multiple times with cold ether to remove scavengers and cleaved protecting groups.
-
LC-MS Analysis:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over a suitable time is used to elute the peptide and any side products.
-
MS Detection: The eluent is analyzed by a high-resolution mass spectrometer in positive ion mode. Data is collected in full scan mode to identify the masses of the desired product and any side products.
-
General Protocol for DDQ-mediated pMeBzl Cleavage and LC-MS Analysis
-
Cleavage: The protected compound is dissolved in a mixture of dichloromethane and water (e.g., 18:1 v/v). DDQ (typically 1.5-3 equivalents) is added, and the reaction is stirred at room temperature until completion (monitored by TLC or LC-MS).
-
Work-up: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, dried, and concentrated.
-
LC-MS Analysis: The same LC-MS conditions as described for the TFA cleavage protocol can be adapted for the analysis of the DDQ cleavage reaction mixture.
Visualization of Experimental Workflow
Figure 1. Experimental workflow for pMeBzl cleavage and LC-MS analysis.
Signaling Pathway of Side Product Formation
References
- 1. baarslab.wordpress.ncsu.edu [baarslab.wordpress.ncsu.edu]
- 2. Analysis of 25I-NBOMe, 25B-NBOMe, 25C-NBOMe and Other Dimethoxyphenyl-N-[(2-Methoxyphenyl) Methyl]Ethanamine Derivatives on Blotter Paper - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
The p-Methylbenzyl (pMeBzl) Group in Long Peptide Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the chemical synthesis of long peptides, the selection of appropriate side-chain protecting groups is a critical determinant of success. In the context of the widely utilized tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS) strategy, benzyl-type protecting groups are a mainstay for the semi-permanent protection of various amino acid side chains. This guide provides an objective comparison of the p-methylbenzyl (pMeBzl) protecting group against the standard benzyl (Bzl) group, focusing on their performance in the synthesis of long and complex peptides.
The Boc/Bzl strategy is predicated on a principle of graduated acid lability. The Nα-Boc group is temporarily removed at each cycle using a moderate acid, typically trifluoroacetic acid (TFA), while the more stable benzyl-based side-chain protecting groups are cleaved at the end of the synthesis using a strong acid like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[1][2]
Performance Comparison: pMeBzl vs. Bzl Protecting Groups
While the benzyl group is a versatile protecting group for the side chains of aspartic acid, glutamic acid, serine, threonine, tyrosine, and cysteine, the p-methylbenzyl group has found its primary and most effective application in the protection of the thiol group of cysteine, Cys(pMeBzl).[3] The addition of a methyl group to the para position of the benzyl ring has a significant, albeit nuanced, impact on its chemical properties.
The electron-donating nature of the methyl group in the pMeBzl group increases the electron density of the aromatic ring. This, in turn, stabilizes the benzylic carbocation intermediate that is formed during the acid-catalyzed cleavage process. The greater stability of this intermediate makes the pMeBzl group more labile (i.e., easier to cleave) under strong acidic conditions compared to the unsubstituted benzyl group.[3]
This enhanced lability is particularly advantageous in the synthesis of long peptides. As the peptide chain elongates, steric hindrance and potential aggregation can impede the access of cleavage reagents to the protecting groups. A more labile protecting group like pMeBzl can be removed more efficiently and under milder conditions, leading to higher yields of the desired peptide.[3]
| Protecting Group | Structure | Relative Acid Lability | Primary Application (in Boc-SPPS) | Key Advantages | Potential Drawbacks |
| Benzyl (Bzl) | Less Labile | Asp(OBzl), Glu(OBzl), Ser(Bzl), Thr(Bzl), Tyr(Bzl), Cys(Bzl) | Broad applicability, well-established. | Can be difficult to remove completely in long peptides, potentially requiring harsh cleavage conditions. | |
| p-Methylbenzyl (pMeBzl) | More Labile | Cys(pMeBzl) | More readily cleaved under strong acid conditions (HF/TFMSA), often resulting in higher yields, especially for long peptides.[3] | Primarily documented for Cysteine protection. Its increased lability might be a disadvantage if premature deprotection is a concern in exceptionally long syntheses. |
Experimental Protocols
The following sections provide detailed methodologies for the manual synthesis of a long peptide using the Boc-SPPS strategy, with a focus on the incorporation of a Cys(pMeBzl) residue and the final cleavage procedures.
Boc Solid-Phase Peptide Synthesis (SPPS) Workflow
The synthesis of a long peptide via Boc-SPPS is a cyclical process, with each cycle consisting of deprotection, neutralization, and coupling steps.
Manual Boc-SPPS Protocol for a Long Peptide (0.1 mmol scale)
This protocol outlines the manual synthesis of a hypothetical long peptide.
1. Resin Preparation and Swelling:
-
Place the appropriate amount of Merrifield resin (for a C-terminal acid) or MBHA resin (for a C-terminal amide) in a fritted reaction vessel.
-
Add dichloromethane (DCM) to swell the resin for 30-60 minutes with gentle agitation.
-
Drain the solvent.
2. First Amino Acid Coupling:
-
Follow a standard protocol for coupling the first Boc-protected amino acid to the resin.
3. Synthesis Cycle (Repeated for each amino acid):
-
Nα-Boc Deprotection:
-
Wash the resin with DCM.
-
Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes (pre-wash).
-
Drain the solution.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.
-
Drain the solution and wash the resin with DCM, followed by isopropanol (IPA), and then DCM.[4]
-
-
Neutralization:
-
Wash the resin with DCM.
-
Add a solution of 10% diisopropylethylamine (DIEA) in DCM and agitate for 2 minutes.
-
Drain the solution and repeat the neutralization step once more.
-
Wash the resin thoroughly with DCM to remove excess base.[4]
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve 2-4 equivalents of the next Boc-protected amino acid (e.g., Boc-Cys(pMeBzl)-OH) and an activating agent (e.g., HBTU/HOBt) in N,N-dimethylformamide (DMF).
-
Add this solution to the neutralized resin.
-
Add 4-6 equivalents of DIEA to initiate the coupling reaction.
-
Agitate the reaction mixture for 1-2 hours. The completion of the reaction can be monitored using the ninhydrin test.
-
Drain the coupling solution and wash the resin with DMF and DCM.
-
4. Final Cleavage and Deprotection:
The final step involves cleaving the synthesized peptide from the resin and removing all side-chain protecting groups, including pMeBzl and Bzl. This is typically achieved using strong acids like HF or TFMSA.
Final Cleavage Protocol: High HF Method
Caution: Anhydrous HF is extremely toxic and corrosive and requires a specialized apparatus. This procedure should only be performed by trained personnel in a properly equipped laboratory.
-
Preparation:
-
After the final synthesis cycle, remove the N-terminal Boc group.
-
Dry the peptide-resin thoroughly under vacuum.
-
Place the dried peptide-resin in the reaction vessel of the HF apparatus.
-
Add a scavenger cocktail to the vessel. A common scavenger for peptides containing Cys(pMeBzl) is anisole. A typical ratio is 1.0 mL of anisole per 1.0 g of peptide-resin.
-
-
HF Cleavage:
-
Cool the reaction vessel in a dry ice/acetone bath.
-
Distill anhydrous HF into the reaction vessel (typically 10 mL of HF per gram of peptide-resin).
-
Allow the reaction mixture to stir at 0°C for 1 hour.
-
After the cleavage is complete, remove the HF by evaporation under a stream of nitrogen.
-
-
Peptide Precipitation and Washing:
-
Wash the resin with cold diethyl ether to remove the scavengers.
-
Extract the peptide from the resin using a suitable solvent (e.g., 10% aqueous acetic acid).
-
Precipitate the crude peptide by adding cold diethyl ether to the extract.
-
Collect the precipitated peptide by filtration or centrifugation.
-
Wash the peptide pellet several times with cold diethyl ether and dry under vacuum.[3]
-
Final Cleavage Protocol: TFMSA Method
Caution: TFMSA is a strong, corrosive acid. Handle with appropriate personal protective equipment in a fume hood.
-
Preparation:
-
Dry the peptide-resin thoroughly under vacuum.
-
Place the resin in a round-bottom flask with a stir bar.
-
Add a scavenger cocktail. A common mixture is TFA/thioanisole/m-cresol.
-
-
TFMSA Cleavage:
-
Cool the flask in an ice bath.
-
Slowly add TFMSA to the stirred mixture.
-
Allow the reaction to proceed at room temperature for 1-2 hours.[5]
-
-
Peptide Precipitation and Washing:
-
Filter the resin and wash with a small amount of TFA.
-
Combine the filtrates and precipitate the peptide by adding a large volume of cold diethyl ether.
-
Collect the peptide by filtration or centrifugation.
-
Wash the peptide pellet with cold ether and dry under vacuum.[5]
-
Addressing Challenges in Long Peptide Synthesis
The synthesis of peptides longer than 50 amino acids often presents challenges such as aggregation and incomplete reactions. The choice of protecting groups like pMeBzl, which facilitates easier deprotection, is one strategy to mitigate these issues. Other important considerations include:
-
Resin Choice: Using a low-substitution resin can help to reduce inter-chain aggregation.
-
"Difficult" Sequences: For sequences prone to aggregation, specialized techniques such as the incorporation of pseudoprolines or the use of "magic mixtures" of solvents may be necessary.[6]
-
Monitoring: Careful monitoring of coupling and deprotection steps using tests like the ninhydrin test is crucial to ensure the efficient assembly of the peptide chain.
Signaling Pathways and Experimental Workflows
The peptides synthesized using these methods are often employed to study various biological signaling pathways. For instance, a synthesized peptide could be a ligand for a G-protein coupled receptor (GPCR), initiating a downstream signaling cascade.
References
A Comparative Guide to the Stability of S-Protecting Groups in Trifluoroacetic Acid (TFA)
For Researchers, Scientists, and Drug Development Professionals
The strategic selection and cleavage of sulfur-protecting groups are pivotal in the chemical synthesis of peptides and other cysteine-containing molecules. Trifluoroacetic acid (TFA) is the most common reagent used for the final deprotection and cleavage of peptides from solid-phase resins. However, the stability of various S-protecting groups to TFA varies significantly, influencing the design of synthetic strategies, particularly for complex molecules requiring orthogonal protection schemes. This guide provides an objective comparison of the stability of common S-protecting groups to TFA, supported by experimental data, to inform the rational selection of these critical chemical moieties.
Comparative Stability Data
The lability of an S-protecting group in TFA is not absolute and is influenced by the concentration of TFA, the presence of scavengers, temperature, and reaction time. The following table summarizes quantitative data on the cleavage of various common S-protecting groups under different TFA-based conditions.
| Protecting Group | Abbreviation | TFA-Based Reagent | Time | Temperature | % Deprotection | Reference |
| Trityl | Trt | 95% aq. TFA | 2 min | Room Temp. | >95% (complete) | [1] |
| 4-Methoxytrityl | Mmt | 1% TFA in DCM with 5% TIS | 2 x 30 min | Room Temp. | >95% (complete) | [2] |
| Tetrahydropyranyl | Thp | 95% TFA, 2.5% TIS, 2.5% H₂O | Not Specified | Room Temp. | Complete | [3][4] |
| 4-Methoxybenzyl | Mob | neat TFA | 12 hours | 37°C | ~90% | [5] |
| Acetamidomethyl | Acm | neat TFA | 12 hours | 37°C | No deprotection | [5] |
| tert-Butyl | tBu | neat TFA | 12 hours | 37°C | ~20% | [5] |
| Diphenylmethyl | Dpm | 10% TFA, 2.5% TIS in DCM | Not Specified | Room Temp. | Stable | [6] |
| Diphenylmethyl | Dpm | 90% TFA in DCM with scavengers | Not Specified | Room Temp. | Complete | [4] |
Note: The extent of deprotection can be sequence-dependent and may vary based on the specific peptide and the full composition of the cleavage cocktail.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the stability of S-protecting groups to TFA.
General Protocol for TFA Cleavage and Deprotection of a Peptide from Solid-Phase Resin
This protocol is a standard procedure for cleaving a synthesized peptide from a solid support and removing acid-labile protecting groups.
Materials:
-
Peptidyl-resin
-
TFA Cleavage Cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O)
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Centrifuge
-
Nitrogen gas stream or rotary evaporator
Procedure:
-
Swell the peptidyl-resin in DCM in a reaction vessel.
-
Drain the DCM and add the TFA cleavage cocktail to the resin.
-
Allow the reaction to proceed at room temperature for a specified time (e.g., 2 hours), with occasional agitation.
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA or DCM and combine the filtrates.
-
Concentrate the TFA solution under a gentle stream of nitrogen or using a rotary evaporator.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, and decant the ether.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers and organic-soluble byproducts.
-
Dry the peptide pellet under vacuum.
Protocol for Monitoring S-Protecting Group Cleavage by HPLC
This protocol outlines the analytical procedure to quantify the extent of deprotection of an S-protecting group.
Materials:
-
Cleaved and dried peptide sample
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
TFA
-
Reverse-phase HPLC system with a C18 column
-
UV detector
Procedure:
-
Prepare mobile phases:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Dissolve a small amount of the crude peptide in Mobile Phase A.
-
Inject the sample onto the C18 column.
-
Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).
-
Monitor the elution profile at a suitable wavelength (typically 214 nm or 280 nm).
-
Identify the peaks corresponding to the protected and deprotected peptide species based on their retention times and, if available, mass spectrometry data.
-
Calculate the percentage of deprotection by integrating the peak areas of the deprotected species relative to the total peak area of all related peptide species.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for assessing the TFA stability of an S-protecting group.
Caption: Workflow for TFA Stability Assessment of S-Protecting Groups.
References
- 1. rsc.org [rsc.org]
- 2. peptide.com [peptide.com]
- 3. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding Acid Lability of Cysteine Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Boc-D-Cys(pMeBzl)-OH: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents like N-α-(t-Butoxycarbonyl)-S-(4-methylbenzyl)-D-cysteine (Boc-D-Cys(pMeBzl)-OH) is a critical aspect of laboratory safety and environmental responsibility. Adherence to established protocols is essential to mitigate risks and ensure compliance with regulatory standards. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound.
Key Safety and Disposal Information
| Identifier | Value |
| Chemical Name | N-α-(t-Butoxycarbonyl)-S-(4-methylbenzyl)-D-cysteine |
| Synonym | This compound |
| CAS Number | 61925-78-8 |
| Molecular Formula | C₁₆H₂₃NO₄S |
| Molecular Weight | 325.42 g/mol |
| Hazard Class | Generally considered a non-hazardous substance for transport, but should be handled with care as a laboratory chemical. |
| Primary Disposal Route | Licensed Chemical Destruction Plant or Controlled Incineration.[2][3] |
| Improper Disposal | Do not discharge into sewer systems or contaminate water, foodstuffs, or animal feed.[2][3] |
Experimental Protocol for Proper Disposal
The following protocol outlines the necessary steps for the safe collection and disposal of this compound and materials contaminated with it.
1. Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Wear nitrile or other suitable chemical-resistant gloves. Inspect gloves prior to use.
-
Body Protection: Wear a standard laboratory coat.
-
Respiratory Protection: In case of dust formation, use a NIOSH-approved respirator.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused or waste this compound powder in a dedicated, clearly labeled, and sealable hazardous waste container.
-
Also, collect any contaminated materials such as weighing papers, spatulas, and disposable gloves in the same container.
-
-
Liquid Waste (if applicable):
-
If this compound is dissolved in a solvent, collect the solution in a separate, compatible, and clearly labeled liquid hazardous waste container.
-
The label must include the full chemical name and the solvent(s) used.
-
3. Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate amount of waste and the date of accumulation.
4. Storage:
-
Store sealed waste containers in a designated, well-ventilated, and secure chemical waste storage area.
-
Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.
5. Disposal Procedure:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.
-
Provide the waste disposal service with an accurate description of the waste.
-
Do not attempt to transport or dispose of the chemical waste yourself.
6. Spill Management:
-
In the event of a spill, ensure the area is well-ventilated.
-
For solid spills, carefully sweep the material to avoid dust generation and place it in the designated hazardous waste container.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place it in the hazardous waste container.
-
Clean the spill area thoroughly with an appropriate solvent and decontaminating solution.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Handling of Boc-D-Cys(pMeBzl)-OH for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential safety and logistical information for Boc-D-Cys(pMeBzl)-OH, a protected amino acid derivative commonly used in peptide synthesis. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is not classified as a hazardous substance according to available data on similar compounds.[2] However, as with any chemical reagent, it is prudent to minimize exposure. The powdered form of the chemical presents a potential risk of aerosolization. Therefore, a cautious approach to handling is warranted. Below is a summary of recommended personal protective equipment.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | Mandatory to protect against dust particles and accidental splashes.[1][3] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Essential for preventing skin contact.[4][5] Disposable gloves should be changed immediately if contaminated.[3] |
| Body Protection | A standard laboratory coat should be worn at all times. | Protects skin and personal clothing from contamination.[3][4] |
| Respiratory Protection | Not generally required under normal use conditions with adequate ventilation. | Handling should be performed in a well-ventilated area or a chemical fume hood to minimize inhalation of dust.[1][5] |
Operational Plan: Step-by-Step Handling Protocol
-
Preparation : Before handling, ensure that the work area is clean and uncluttered. All necessary equipment, such as spatulas, weighing paper, and reaction vessels, should be readily accessible within a well-ventilated space or fume hood.[1]
-
Weighing and Transfer : To prevent the generation of dust, handle the solid material carefully and avoid creating aerosols. Use a spatula for transfers.
-
Dissolution : When preparing solutions, add the solid to the solvent slowly while stirring to ensure proper mixing and to avoid splashing.
-
Reaction : The tert-butoxycarbonyl (Boc) protecting group is sensitive to strong acids and can be removed under acidic conditions, often using reagents like trifluoroacetic acid (TFA).[6][7] The p-methylbenzyl (pMeBzl) group can be removed by oxidation.[8][9] Ensure that deprotection reactions are conducted in an appropriate apparatus and a well-ventilated area.
-
Post-Handling : After handling, thoroughly clean the work area and all equipment. Wash hands thoroughly with soap and water.[5]
First Aid Measures
In the event of accidental exposure, follow these first aid guidelines:
-
In case of skin contact : Take off contaminated clothing and rinse the skin with plenty of water.[2][5]
-
After swallowing : Rinse mouth with water. Do not induce vomiting.[5] In all cases, if symptoms persist, seek medical advice.[10]
Disposal Plan
Proper disposal of this compound and any associated waste is crucial to prevent environmental contamination and comply with regulations.[4]
-
Unused Compound : Dispose of as chemical waste in a properly labeled and sealed container.[4] The material can be sent to a licensed chemical destruction plant.[11] Do not discharge into sewer systems.[11]
-
Contaminated Materials : Any materials, such as gloves, absorbent pads, and weighing papers, that have come into contact with the compound should be disposed of in a designated hazardous waste container.[1][4]
-
Contaminated Packaging : Containers should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning.[11] Alternatively, they can be disposed of in a sanitary landfill after being punctured to prevent reuse.[11]
Experimental Workflow Diagram
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
Caption: Safe handling workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. carlroth.com [carlroth.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. benchchem.com [benchchem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. nbinno.com [nbinno.com]
- 8. p-Methylbenzyl Group: Oxidative Removal and Orthogonal Alcohol Deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. carlroth.com [carlroth.com]
- 11. echemi.com [echemi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
